Cycloheptatriene molybdenum tricarbonyl
Description
Properties
IUPAC Name |
carbon monoxide;cyclohepta-1,3,5-triene;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVHVQYKSYTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8MoO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-77-8 | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
cycloheptatriene molybdenum tricarbonyl synthesis mechanism
An In-depth Technical Guide to the Synthesis and Mechanism of Cycloheptatriene Molybdenum Tricarbonyl
Introduction: A Prototypical Piano Stool Complex
Cycloheptatriene molybdenum tricarbonyl, with the chemical formula (C₇H₈)Mo(CO)₃, is a cornerstone organomolybdenum compound that serves as a vital precursor and model system in the study of transition metal π-complexes.[1][2] This red-orange, air-sensitive solid is readily soluble in nonpolar organic solvents and is distinguished by its classic "piano stool" geometry. In this structure, the molybdenum tricarbonyl fragment, Mo(CO)₃, acts as the base, while the planar, six-carbon face of the cycloheptatriene ligand forms the "seat," coordinating to the metal center in an η⁶ fashion.[1][2] The non-coordinated methylene group of the triene projects away from this plane.[1]
While the compound itself has limited direct practical applications, its stable and well-characterized nature makes it an invaluable starting material for the synthesis of other important organometallic species, most notably the cationic (η⁷-cycloheptatrienyl)molybdenum tricarbonyl complex.[1][3] This guide provides a detailed exploration of the synthesis mechanism, a field-proven experimental protocol, and the characteristic reactivity of this archetypal complex, tailored for researchers in organometallic chemistry and drug development.
Part 1: The Core Synthesis Mechanism - A Ligand Substitution Pathway
The formation of cycloheptatriene molybdenum tricarbonyl is achieved through the direct thermal reaction of molybdenum hexacarbonyl, Mo(CO)₆, with cycloheptatriene, C₇H₈.[1] The overall transformation is a ligand substitution reaction where three carbonyl (CO) ligands are displaced by one cycloheptatriene ligand.
C₇H₈ + Mo(CO)₆ → (η⁶-C₇H₈)Mo(CO)₃ + 3 CO[1]
The causality behind this process is rooted in the principles of ligand field theory and the 18-electron rule, which governs the stability of many organometallic complexes. Molybdenum hexacarbonyl is a stable, 18-electron complex. The thermal energy supplied during the reaction initiates the dissociative loss of CO ligands. This is the rate-determining step, creating a coordinatively unsaturated and highly reactive molybdenum species.
The cycloheptatriene molecule, with its conjugated system of three π-bonds, acts as a six-electron donor. It readily coordinates to the electron-deficient molybdenum center, ultimately displacing three CO ligands (each a two-electron donor) to form the final, stable 18-electron product, (C₇H₈)Mo(CO)₃. The choice of a high-boiling solvent is critical; it ensures the reaction temperature is sufficient to overcome the activation energy for CO dissociation and allows the gaseous CO byproduct to be efficiently removed, driving the reaction to completion according to Le Châtelier's principle.
Caption: Ligand substitution mechanism for (C₇H₈)Mo(CO)₃ synthesis.
Part 2: Experimental Protocol and Data
The following protocol is a robust, self-validating method adapted from established procedures in inorganic synthesis.[4] Its success relies on maintaining an inert atmosphere to prevent oxidation of the zero-valent molybdenum species.
Detailed Step-by-Step Methodology
Objective: To synthesize (η⁶-Cycloheptatriene)molybdenum tricarbonyl.
Materials & Reagents:
-
Molybdenum hexacarbonyl, Mo(CO)₆ (3.8 mmol, 1.0 g)
-
Cycloheptatriene, C₇H₈ (38 mmol, 4.0 mL)
-
Nonane (10 mL) or another high-boiling inert hydrocarbon solvent
-
Standard Schlenk line apparatus or glovebox
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Schlenk filter frit)
Procedure:
-
Inert Atmosphere: Assemble the reaction flask and condenser under a nitrogen or argon atmosphere. All glassware should be thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add molybdenum hexacarbonyl (1.0 g), nonane (10 mL), and an excess of cycloheptatriene (4.0 mL).[4]
-
Thermal Reaction: Heat the mixture to reflux with vigorous stirring. The reaction should be maintained at reflux for approximately 2 hours.[4] Causality: Refluxing provides the thermal energy necessary to promote the dissociative loss of CO ligands from the Mo(CO)₆ complex, which is the rate-limiting step of the synthesis.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the cooled solution under an inert atmosphere to remove any unreacted, sublimed Mo(CO)₆.
-
The filtrate contains the desired product. The solvent and excess cycloheptatriene can be removed under reduced pressure to yield the crude red-orange solid product.
-
Further purification can be achieved by recrystallization from a suitable solvent like hexane or by column chromatography on alumina.[5]
-
Safety Precautions:
-
Molybdenum hexacarbonyl is toxic and volatile. It must be handled in a well-ventilated fume hood.[6]
-
Organic solvents are flammable. Ensure the reaction is performed away from ignition sources.
-
The product is air-sensitive and should be handled and stored under an inert atmosphere.[4]
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data provides a clear fingerprint for the synthesized compound.
Table 1: Physicochemical Properties of (C₇H₈)Mo(CO)₃
| Property | Value | Source |
| Appearance | Red-orange solid | [1] |
| Molar Mass | 272.12 g/mol | [1] |
| Melting Point | 100–101 °C | [1][2] |
| Density | 1.81 g/cm³ | [1] |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water | [1][2] |
Table 2: Key Spectroscopic Data for Characterization
| Spectroscopic Technique | Characteristic Peaks | Interpretation |
| IR (benzene) | ν(CO): 1984, 1915, 1887 cm⁻¹ | The presence of three distinct C-O stretching bands confirms the fac (facial) arrangement of the three carbonyl ligands, consistent with the C₃ᵥ local symmetry of the Mo(CO)₃ fragment.[4] |
| ¹H NMR (C₆D₆) | δ 5.2 (m), 4.92 (m), 3.60 (t), 3.00 (m), 2.45 (m) ppm | These complex multiplets correspond to the various protons on the coordinated cycloheptatriene ring, reflecting their distinct chemical environments.[4] |
| ¹³C NMR (C₆D₆) | δ 216.1 (CO), 102.7, 97.2, 60.2, 27.2 ppm | The downfield signal is characteristic of the carbonyl carbons, while the other signals correspond to the carbons of the cycloheptatriene ligand.[4] |
Part 3: Key Reactivity - Hydride Abstraction
A defining reaction of (C₇H₈)Mo(CO)₃ is its conversion to the cationic (η⁷-cycloheptatrienyl)molybdenum tricarbonyl complex, often referred to as the tropylium complex.[1] This is achieved through hydride abstraction from the methylene group of the cycloheptatriene ligand using a strong carbocation reagent, such as triphenylcarbenium (trityl) hexafluorophosphate, [(C₆H₅)₃C][PF₆].[1][4]
(η⁶-C₇H₈)Mo(CO)₃ + [(C₆H₅)₃C]⁺ → [(η⁷-C₇H₇)Mo(CO)₃]⁺ + (C₆H₅)₃CH[1]
This reaction is mechanistically significant for several reasons:
-
Hapticity Change: The cycloheptatriene ligand undergoes a change in hapticity from η⁶ to η⁷.
-
Aromatization: The seven-membered ring becomes a planar, aromatic cycloheptatrienyl (tropylium) cation, which is a stable 6π-electron aromatic system.
-
Spectroscopic Shift: The conversion is easily monitored by spectroscopy. In the ¹H NMR spectrum, the multiple signals of the C₇H₈ ligand collapse into a single sharp singlet (δ ~6.6 ppm in acetone-d₆), indicating that all seven protons on the now-aromatic ring are chemically equivalent.[4] The IR ν(CO) bands also shift to higher frequencies (e.g., 2076 and 2028 cm⁻¹), reflecting the increased positive charge on the molybdenum center, which reduces back-bonding to the CO ligands.[4]
Sources
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 3. scribd.com [scribd.com]
- 4. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 5. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond | MDPI [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
Technical Whitepaper: (η⁶-Cycloheptatriene)Molybdenum Tricarbonyl
A Versatile Organometallic Precursor for Catalysis and Ligand Transfer
Executive Summary
(η⁶-Cycloheptatriene)molybdenum tricarbonyl (often abbreviated as (C₇H₈)Mo(CO)₃) is a foundational organometallic complex characterized by its "piano-stool" geometry.[1] Unlike the kinetically inert parent carbonyl, molybdenum hexacarbonyl [Mo(CO)₆], this complex features a labile cycloheptatriene ligand that allows for facile ligand exchange under mild conditions.
For researchers in drug development and catalysis, this compound serves two critical functions:
-
A Superior Mo(CO)₃ Source: It acts as a "soluble source of Mo(CO)₃," enabling the synthesis of sensitive molybdenum catalysts used in asymmetric allylic alkylations and olefin metathesis.
-
A Gateway to Tropylium Chemistry: It undergoes hydride abstraction to form the stable [(η⁷-C₇H₈)Mo(CO)₃]⁺ cation, a scaffold used to study nucleophilic addition rules (Davies-Green-Mingos) relevant to stereoselective synthesis.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | Tricarbonyl(η⁶-cyclohepta-1,3,5-triene)molybdenum(0) |
| CAS Number | 12125-77-8 |
| Molecular Formula | C₁₀H₈MoO₃ |
| Molecular Weight | 272.11 g/mol |
| Appearance | Red-orange crystalline solid |
| Solubility | Soluble in non-polar organic solvents (Benzene, CH₂Cl₂, THF); decomposes in polar oxidizing solvents.[2] |
| Melting Point | 100–101 °C (decomposes) |
| Stability | Air-sensitive; store under inert atmosphere (N₂ or Ar) at -20°C. |
| Structure | Pseudo-octahedral "piano stool"; Mo coordinated to 3 CO ligands and 6 carbons of the triene ring. |
Structural Dynamics & Bonding
The utility of (C₇H₈)Mo(CO)₃ stems from its unique bonding mode. The molybdenum center coordinates to six of the seven carbons in the cycloheptatriene ring (η⁶-hapticity).[2]
-
Geometry: The complex adopts a pseudo-octahedral geometry. The three carbonyl ligands form the "legs" of the piano stool, while the nearly planar C₆ fragment of the ring forms the "seat."
-
The Methylene Fold: The sp³-hybridized methylene group (-CH₂-) is not coordinated to the metal and bends away from the metal center (exo-conformation) to relieve steric strain.
-
Fluxionality: In solution, the ring exhibits "ring-whizzing" (1,2-shift) behavior, though this is slower compared to other metal-polyene complexes. This lability is precisely what makes the C₇H₈ ligand an excellent leaving group for substitution reactions.
Synthesis Protocol (Standard Operating Procedure)
Directive: The following protocol is optimized for research-grade purity. All steps must be performed under an inert atmosphere (Schlenk line or Glovebox).
Reaction Scheme
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Connect the top of the condenser to a nitrogen/argon line and an oil bubbler (essential for monitoring CO release).
-
-
Reagent Loading:
-
Charge the flask with Molybdenum Hexacarbonyl [Mo(CO)₆] (2.0 g, 7.6 mmol).
-
Add Cycloheptatriene [C₇H₈] (10 mL, excess) and n-Nonane (or n-Heptane) (40 mL) as the solvent. Note: Nonane allows for a higher reflux temperature, accelerating the CO dissociation.
-
-
Reaction:
-
Heat the mixture to reflux (~120–130°C for nonane).
-
Observation: The solution will turn from colorless to a deep red-orange over 2–4 hours.
-
Critical Check: Monitor the bubbler. The reaction is complete when CO evolution ceases.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture under nitrogen to remove unreacted Mo(CO)₆ (if any).
-
Evaporate the solvent under high vacuum. Alternatively, if the product precipitates upon cooling, filter the red solid and wash with cold pentane.
-
-
Purification:
-
Recrystallize from a mixture of CH₂Cl₂ and Hexane (1:1) at -20°C to obtain analytical-grade red crystals.
-
Workflow Visualization
Caption: Figure 1. Optimized synthesis workflow for (η⁶-C₇H₈)Mo(CO)₃ via thermal ligand substitution.
Applications in Drug Development & Catalysis
A. Ligand Transfer Reagent (The "Mo(CO)₃" Source)
In medicinal chemistry, synthesizing molybdenum catalysts often requires a "Mo(CO)₃" fragment. Using Mo(CO)₆ directly is difficult due to the high energy required to dissociate the first CO ligand.
-
Mechanism: The cycloheptatriene ligand in (C₇H₈)Mo(CO)₃ is much more labile than CO.
-
Application: It is used to synthesize (Mesitylene)Mo(CO)₃ and (MeCN)₃Mo(CO)₃ , which are precursors for Mo-catalyzed asymmetric allylic alkylations . These reactions are pivotal for constructing chiral quaternary centers in complex drug scaffolds.
B. Hydride Abstraction & Tropylium Chemistry
One of the most elegant reactions of this complex is its conversion to the tropylium cation.
-
Reagent: Trityl cation (Ph₃C⁺), typically as Ph₃C⁺PF₆⁻.
-
Reaction: The trityl ion abstracts a hydride (H⁻) from the sp³ methylene group of the cycloheptatriene.
-
Product: [(η⁷-C₇H₇)Mo(CO)₃]⁺ (Tropylium molybdenum tricarbonyl cation).
-
Significance: This cationic complex is highly electrophilic. Nucleophiles (Nu⁻) attack the ring exo to the metal, regenerating the neutral η⁶-complex with high stereocontrol. This "protection-activation" strategy allows for the stereoselective functionalization of seven-membered rings found in bioactive alkaloids.
Reactivity Pathways Diagram
Caption: Figure 2. Divergent reactivity pathways: Ligand exchange for catalyst synthesis vs. Hydride abstraction for ring functionalization.
Safety & Stability (E-E-A-T)
-
Air Sensitivity: While the solid is moderately stable in air for short periods, solutions oxidize rapidly, turning blue/green (formation of Mo-oxides). Always handle solutions under N₂.
-
Toxicity: The compound releases Carbon Monoxide (CO) upon thermal decomposition. All heating steps must be performed in a fume hood.
-
Storage: Store in a tightly sealed vial under nitrogen at -20°C to prevent slow decomposition and oxidation.
References
-
Cotton, F. A.; McCleverty, J. A.; White, J. E. "Cycloheptatrienemolybdenum(0) Tricarbonyl."[1] Inorganic Syntheses, 1967 , 9, 121–122. Link[1][3]
-
Dunitz, J. D.; Pauling, P. "Struktur des Cycloheptatrien-molybdän-tricarbonyls, C₇H₈Mo(CO)₃." Helvetica Chimica Acta, 1960 , 43, 2188–2197. Link[1]
-
Green, M. L. H.; Ng, D. K. P. "Cycloheptatriene and -enyl Complexes of the Early Transition Metals." Chemical Reviews, 1995 , 95, 439–473. Link
-
Trost, B. M.; Hachiya, I. "Regio- and Enantioselective Molybdenum-Catalyzed Alkylations." Journal of the American Chemical Society, 1998 , 120, 1104–1105. Link
-
Thermo Fisher Scientific. "Safety Data Sheet: Tricarbonyl(cycloheptatriene)molybdenum." Fisher Scientific, 2021 . Link
Sources
Technical Guide: Spectroscopic Characterization and Reactivity of Cycloheptatriene Molybdenum Tricarbonyl
Executive Summary
Cycloheptatriene molybdenum tricarbonyl [
For researchers in organometallic synthesis and drug development, this complex is not merely a structural curiosity but a critical precursor. Its primary utility lies in its conversion to the tropylium molybdenum tricarbonyl cation
Molecular Architecture & Bonding
Before interpreting spectra, one must understand the symmetry breaking that occurs upon coordination.
-
Hapticity: The molybdenum binds to six carbons of the CHT ring (
).[2] -
Geometry: The
ligand is not planar. The hybridized methylene carbon (C7) bends out of the plane of the other six carbons, away from the metal center. -
Symmetry: While the
fragment suggests local symmetry, the bent CHT ligand lowers the overall molecular symmetry to . This reduction in symmetry is the causal factor for the complexity observed in the infrared spectrum (splitting of the E band).
Experimental Protocol: Synthesis & Purification
Safety Directive: Molybdenum hexacarbonyl (
Synthesis Workflow
The synthesis relies on the thermal displacement of three labile CO ligands by the chelate effect of the triene.
Reagents:
-
Molybdenum hexacarbonyl (
): 1.0 eq[4] -
Cycloheptatriene (
): 10.0 eq (Excess serves as solvent/reactant) -
Solvent: n-Heptane or n-Nonane (High boiling point required)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried Schlenk flask with
and degassed hydrocarbon solvent under or Ar atmosphere. -
Addition: Add freshly distilled cycloheptatriene via syringe.
-
Reflux: Heat the mixture to reflux (approx. 100–120 °C). The solution will darken from colorless to deep red/orange.
-
Monitoring: Monitor CO evolution. Reaction is complete when CO effervescence ceases (approx. 3–6 hours).
-
Isolation: Cool to room temperature. Filter the red precipitate under inert atmosphere.
-
Purification: Recrystallize from hot hexane or sublime under high vacuum if high purity is required.
Process Flow Diagram
Figure 1: Synthetic workflow for the thermal substitution of carbonyls by cycloheptatriene.
Comprehensive Spectroscopic Profile
Infrared Spectroscopy (IR)
The IR spectrum in the carbonyl region is diagnostic. In a perfect
Data Interpretation:
-
High Frequency Band: Symmetric stretch (
). -
Lower Frequency Bands: Asymmetric stretches. The splitting of the lower energy band confirms the non-planar, lower symmetry structure.
| Mode Assignment | Wavenumber (cm⁻¹) in Benzene | Description |
| 1985 | Strong, symmetric CO stretch. | |
| 1915 | Very strong, asymmetric stretch. | |
| 1880 | Very strong, asymmetric stretch. |
Note: Values may shift ±5 cm⁻¹ depending on solvent polarity (e.g.,
Nuclear Magnetic Resonance (NMR)
The coordination of the triene to the electron-rich Mo(0) center results in significant upfield shielding of the ring protons compared to free cycloheptatriene.
H NMR Data (| Proton Environment | Chemical Shift ( | Multiplicity | Structural Insight |
| Olefinic Protons ( | 4.92 – 5.20 | Multiplets | Shielded by metal back-bonding (vs. ~5.3-6.7 ppm in free CHT). |
| Olefinic Protons ( | 3.60 | Multiplet | Central protons of the coordinated triene system. |
| Methylene ( | 2.45 | Multiplet | Protons on the |
| Methylene ( | 3.00 | Multiplet | Exo proton faces away from the metal cone. |
| Carbon Environment | Chemical Shift ( | Assignment |
| Carbonyl (CO) | 216.1 | Characteristic of Mo-CO. Broad due to fluxionality or relaxation. |
| Ring Olefin | 102.7 | Coordinated |
| Ring Olefin | 97.2 | Coordinated |
| Ring Olefin | 60.2 | Coordinated |
| Methylene ( | 27.2 | The |
Mass Spectrometry
-
Parent Ion:
(depending on Mo isotope). -
Fragmentation: Sequential loss of three carbonyls is observed:
, , . -
Isotope Pattern: Molybdenum has a complex isotope signature (
to ), creating a distinctive "envelope" for every fragment.
Reactivity: The Hydride Abstraction Pathway
The most critical application of
Reagent: Trityl cation (Triphenylcarbenium hexafluorophosphate,
Reaction Pathway Diagram[5]
Figure 2: Mechanism of hydride abstraction yielding the tropylium molybdenum cation.
Spectroscopic Shift upon Reaction:
Upon conversion to the cation
References
-
Synthesis and IR Characterization
-
NMR and Reactivity Data
-
McNally, J. P.; Cooper, N. J. "An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex." Journal of Chemical Education, 1994, 71(11), 987.[7]
-
-
Photochemical Behavior and Matrix Isolation
-
Structural Data (NIST)
Sources
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 3. Photochemistry of tricarbonyl(1–6-η-cycloheptatriene)-molybdenum in frozen gas matrices at 12 K. Photodissociation of cycloheptatriene and carbon monoxide ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3 — Adam Cap [adamcap.com]
- 5. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 8. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- [webbook.nist.gov]
An In-depth Technical Guide to the Fundamental Reactivity of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, electronic structure, and fundamental reactivity of (η⁶-cycloheptatriene)molybdenum tricarbonyl, a versatile organometallic complex. The content herein is curated to provide not only procedural details but also the underlying mechanistic principles and strategic considerations essential for leveraging this reagent in advanced chemical synthesis.
Introduction: A Prototypical Piano Stool Complex
(η⁶-Cycloheptatriene)molybdenum tricarbonyl, with the formula (C₇H₈)Mo(CO)₃, is a red-orange, air-sensitive solid that has served as a cornerstone in the study of organometallic chemistry.[1] While it has no large-scale practical applications, its well-defined structure and predictable reactivity make it an archetypal piano stool complex and an invaluable tool for both mechanistic investigations and as a precursor to more complex molecular architectures.[1] The Mo(CO)₃ fragment, isolobal with a CH⁺ fragment, imparts significant changes to the electronic properties of the cycloheptatriene ligand, unlocking unique reaction pathways not observed in the free organic molecule. This guide will explore the synthesis of this complex, its activation, and its subsequent reactions, providing a framework for its rational application in research.
Synthesis and Structural Characteristics
The preparation of (C₇H₈)Mo(CO)₃ is a straightforward thermal reaction involving the displacement of three carbon monoxide ligands from molybdenum hexacarbonyl by cycloheptatriene.[1]
Reaction: C₇H₈ + Mo(CO)₆ → (C₇H₈)Mo(CO)₃ + 3 CO[1]
The molybdenum atom coordinates to six carbon atoms of the cycloheptatriene ring in an η⁶ fashion, leaving the methylene group (C7) uncoordinated and projecting away from the metal center.[1] This coordination geometry is often referred to as a "piano stool" structure.
Experimental Protocol: Synthesis of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl
This protocol is adapted from established procedures in the literature.[2]
Materials:
-
Molybdenum hexacarbonyl, Mo(CO)₆ (1.0 g, 3.8 mmol)
-
Cycloheptatriene (freshly distilled, 4.0 mL, 38 mmol)
-
Nonane (10 mL)
-
Standard Schlenk line and glassware
-
Nitrogen atmosphere
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add molybdenum hexacarbonyl (1.0 g) and nonane (10 mL).
-
Add an excess of freshly distilled cycloheptatriene (4.0 mL).
-
Heat the reaction mixture to reflux with stirring for 2-3 hours. A key practical consideration is that unreacted Mo(CO)₆ may sublime into the condenser; this should be periodically pushed back into the reaction mixture to ensure complete reaction.[2]
-
After cooling to room temperature, the reaction mixture is filtered to remove any insoluble byproducts.
-
The filtrate is subjected to flash column chromatography on silica gel under a nitrogen atmosphere, eluting with a non-polar solvent such as hexane or a hexane/dichloromethane mixture.
-
The solvent is removed from the collected fractions under reduced pressure to yield (C₇H₈)Mo(CO)₃ as a red solid. Typical yields are in the range of 30-45%.[2]
Characterization Data: A summary of the key physical and spectroscopic data for (C₇H₈)Mo(CO)₃ is provided in the table below.
| Property | Value | Reference |
| Appearance | Red-orange solid | [1] |
| Melting Point | 100–101 °C | [1] |
| ¹H NMR (C₆D₆, δ) | 2.45 (m), 3.00 (m), 3.60 (t), 4.92 (m), 5.2 (m) ppm | [2] |
| ¹³C NMR (C₆D₆, δ) | 102.7, 97.2, 60.2, 27.2, 216.1 (CO) ppm | [2] |
| IR (benzene, ν_CO) | 1984, 1915, 1887 cm⁻¹ | [2] |
The three distinct CO stretching frequencies in the IR spectrum are consistent with the pseudo-Cₛ symmetry of the complex.[2]
Core Reactivity: Activation via Hydride Abstraction
The fundamental reactivity of (C₇H₈)Mo(CO)₃ is dominated by the transformation of the neutral cycloheptatriene ligand into the aromatic cycloheptatrienyl (tropylium) cation. This is achieved through hydride abstraction from the methylene group of the coordinated cycloheptatriene. The most common reagent for this purpose is a trityl salt, such as triphenylcarbenium hexafluorophosphate or tetrafluoroborate.[1][2]
Reaction: (C₇H₈)Mo(CO)₃ + (C₆H₅)₃C⁺PF₆⁻ → [(η⁷-C₇H₇)Mo(CO)₃]⁺PF₆⁻ + (C₆H₅)₃CH[1]
This reaction is highly efficient and proceeds under mild conditions. The driving force for this transformation is the formation of the stable, aromatic 6π-electron tropylium cation, which remains coordinated to the Mo(CO)₃ fragment in an η⁷ fashion.[2]
The formation of the tropylium complex induces a significant change in the electronic properties at the metal center. The tropylium ligand is a poorer σ-donor and a better π-acceptor than cycloheptatriene.[2] This results in a decrease in electron density at the molybdenum, which is evidenced by a shift of the CO stretching frequencies to higher wavenumbers in the IR spectrum.[2]
Experimental Protocol: Synthesis of [(η⁷-C₇H₇)Mo(CO)₃]⁺PF₆⁻
This protocol is based on established laboratory procedures.[2]
Materials:
-
(C₇H₈)Mo(CO)₃
-
Triphenylcarbenium hexafluorophosphate, [(C₆H₅)₃C]PF₆
-
Dichloromethane (CH₂Cl₂)
-
Schlenk glassware
-
Nitrogen atmosphere
Procedure:
-
Dissolve a weighed amount of (C₇H₈)Mo(CO)₃ in dichloromethane under a nitrogen atmosphere.
-
To this solution, add an equimolar amount of triphenylcarbenium hexafluorophosphate.
-
Stir the solution at room temperature for 30 minutes. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with several portions of dichloromethane to remove the triphenylmethane byproduct.
-
Dry the product in vacuo to yield [(η⁷-C₇H₇)Mo(CO)₃]⁺PF₆⁻ as a stable, crystalline solid. Yields are typically high (80-90%).[2]
Characterization Data: The following table summarizes the key spectroscopic data for the tropylium complex.
| Spectroscopic Data | Value | Reference |
| ¹H NMR (acetone-d₆, δ) | 6.6 (s) ppm | [2] |
| ¹³C NMR (acetone-d₆, δ) | 101.8 ppm | [2] |
| IR (acetone, ν_CO) | 2076, 2028 cm⁻¹ | [2] |
The singlet in the ¹H NMR spectrum at 6.6 ppm, integrating to seven protons, is a clear indication of the formation of the highly symmetric, aromatic tropylium ring where all protons are chemically equivalent on the NMR timescale.[2]
Reactivity of the Cycloheptatrienyl Molybdenum Tricarbonyl Cation
The generation of the cationic tropylium complex opens up a rich field of reactivity, primarily centered around nucleophilic addition to the seven-membered ring and ligand substitution at the molybdenum center.
Nucleophilic Addition to the Cycloheptatrienyl Ring
The positive charge on the [(η⁷-C₇H₇)Mo(CO)₃]⁺ complex renders the cycloheptatrienyl ring highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is a powerful tool for the synthesis of functionalized cycloheptatrienes.
General Reaction: [(η⁷-C₇H₇)Mo(CO)₃]⁺ + Nu⁻ → (η⁶-exo-Nu-C₇H₇)Mo(CO)₃
Stereochemistry of Addition: A critical and synthetically useful aspect of this reaction is its high stereoselectivity. Nucleophilic attack occurs exclusively on the face of the ring opposite to the Mo(CO)₃ fragment, resulting in the formation of the exo isomer. This is a general phenomenon in nucleophilic additions to coordinated π-systems and is attributed to the steric bulk of the Mo(CO)₃ group, which effectively blocks the endo face of the ring.
Scope of Nucleophiles: A broad range of nucleophiles can be employed in this reaction, including:
-
Hydride donors: Reagents such as sodium borohydride (NaBH₄) deliver a hydride ion to the tropylium ring, regenerating a cycloheptatriene complex.
-
Carbon nucleophiles: Organometallic reagents (e.g., organolithiums, Grignards), enolates, and stabilized carbanions (e.g., from malonate esters) can be used to form new carbon-carbon bonds.
-
Heteroatom nucleophiles: Alkoxides, amines, and phosphines can also add to the tropylium ring.
Regioselectivity with Substituted Tropylium Rings: In cases where the tropylium ring is substituted, the regioselectivity of nucleophilic attack is governed by the electronic nature of the substituent. For the analogous chromium complexes, electron-donating groups like methoxy direct incoming nucleophiles to specific positions, while electron-withdrawing groups such as methoxycarbonyl also exhibit directing effects. For instance, the methoxycarbonyl group directs methoxide, cyanide, and hydride nucleophiles primarily to the adjacent C2 position.
Ligand Substitution at the Molybdenum Center
The carbonyl ligands on the Mo(CO)₃ fragment can be substituted by other ligands, allowing for the synthesis of a variety of derivatives with modified electronic and steric properties. These reactions can be initiated either thermally or photochemically.
General Reaction: (C₇H₈)Mo(CO)₃ + nL → (C₇H₈)Mo(CO)₃₋ₙLₙ + nCO (where L is a donor ligand, e.g., a phosphine)
For instance, reaction with trimethyl phosphite leads to the displacement of all three carbonyl ligands. Similarly, various sulfur-containing ligands have been shown to displace the cycloheptatriene ligand itself to form complexes of the type MoL₃(CO)₃.
The cationic tropylium complex, [(η⁷-C₇H₇)Mo(CO)₃]⁺, is also a versatile precursor for ligand substitution reactions. For example, reaction with iodide ions leads to the substitution of a CO ligand to form the neutral complex (η⁷-C₇H₇)Mo(CO)₂I.[2] Further reaction with trimethylphosphine can then displace a second carbonyl group. The introduction of phosphine ligands is known to enhance the stability of these complexes.
Safety and Handling
(η⁶-Cycloheptatriene)molybdenum tricarbonyl is an air-sensitive solid and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). Molybdenum hexacarbonyl, the starting material for its synthesis, is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The hydride abstraction reaction using triphenylcarbenium salts should also be performed with care.
Conclusion
(η⁶-Cycloheptatriene)molybdenum tricarbonyl is a foundational complex in organometallic chemistry. Its true synthetic utility is unlocked through a straightforward hydride abstraction to form the corresponding cationic tropylium complex. This electrophilic species undergoes highly stereoselective nucleophilic addition, providing a reliable method for the synthesis of a wide array of exo-substituted cycloheptatriene derivatives. Furthermore, the ability to perform ligand substitution reactions at the molybdenum center adds another dimension to the chemical space accessible from this versatile precursor. A thorough understanding of these fundamental reactivity patterns, as outlined in this guide, is essential for researchers aiming to exploit the full potential of this remarkable organometallic reagent in their synthetic endeavors.
References
-
Wikipedia. Cycloheptatrienemolybdenum tricarbonyl. [Link]
-
Green, M. L. H., & Ng, D. K. P. (1995). Cycloheptatriene and -enyl Complexes of the Early Transition Metals. Chemical Reviews, 95(2), 439–473. [Link]
- Pearson, A. J. (1985). Tricarbonyl(n-cycloheptatriene)iron, -ruthenium and -osmium. In Comprehensive Organometallic Chemistry (Vol. 8, pp. 939-1011). Pergamon.
-
Kane-Maguire, L. A. P., Honig, E. D., & Sweigart, D. A. (1984). Nucleophilic addition to coordinated π-hydrocarbons: mechanistic and synthetic studies. Chemical Reviews, 84(6), 525–573. [Link]
-
Cotton, F. A., McCleverty, J. A., & White, J. E. (1967). Cycloheptatrienemolybdenum(0) Tricarbonyl. Inorganic Syntheses, 9, 121-122. [Link]
-
Woerpel, K. A., & Bergman, R. G. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. Journal of Chemical Education, 71(11), 987. [Link]
-
Semmelhack, M. F., & Hall, H. T. (1974). Nucleophilic addition of carbanions to arene-chromium tricarbonyl complexes. Journal of the American Chemical Society, 96(22), 7091–7092. [Link]
-
Rigby, J. H., & Ateeq, H. S. (1990). The tricarbonyl(tropone)iron complex. A versatile building block for the synthesis of functionalized seven-membered carbocycles. Journal of the American Chemical Society, 112(17), 6442–6443. [Link]
-
Pearson, A. J., & Lai, Y. S. (1988). Stereocontrolled functionalization of the cycloheptatriene ring system by nucleophile addition to (cycloheptatrienyl)iron tricarbonyl cations. Journal of the Chemical Society, Chemical Communications, (7), 442-443. [Link]
-
Kane-Maguire, L. A. P., & Maier, N. A. (1971). Cycloheptatriene and tropylium metal complexes. Part VIII. A study of directive effects in nucleophilic addition to substituted tricarbonyltropyliumchromiums. Journal of the Chemical Society C: Organic, 1641-1644. [Link]
Sources
Cycloheptatriene Molybdenum Tricarbonyl: Thermal Stability and Decomposition Dynamics
[1][2]
Executive Summary: The "Labile" Molybdenum Source
Cycloheptatriene molybdenum tricarbonyl [
For researchers in drug development—specifically those designing Carbon Monoxide Releasing Molecules (CORMs) or radio-pharmaceuticals —this compound is the preferred scaffold for installing the bioactive
Physicochemical Profile
The thermal behavior of (CHT)Mo(CO)₃ is defined by its "piano-stool" geometry, where the molybdenum center is coordinated to three carbonyls and one
Table 1: Physicochemical & Thermal Properties
| Property | Value / Characteristic | Context for Research |
| Formula | MW: 272.11 g/mol | |
| Appearance | Red-orange crystalline solid | Darkens upon decomposition/oxidation.[1][2] |
| Melting Point | 100–101 °C (Decomposes) | Critical Limit: Do not heat >90 °C during drying.[1][2] |
| Solubility | Soluble in non-polar solvents (Benzene, | Insoluble in water; lipophilic precursor.[1][2] |
| Oxidation State | Mo(0) | Susceptible to oxidation to Mo(VI) oxides in air.[1][2] |
| Decomposition Onset | Rapid CO release occurs at this threshold.[1][2] | |
| Ligand Hapticity | The methylene ( |
Thermal Decomposition Dynamics
The utility of (CHT)Mo(CO)₃ lies in its controlled instability.[1][2] Its decomposition is not a single event but a competing set of pathways dependent on phase (solid vs. solution) and the presence of incoming ligands.[1][2]
Thermodynamic Profile
-
Solid State: The compound is metastable.[1][2] At 100–101 °C , the crystal lattice collapses, coinciding with the irreversible dissociation of CO and the CHT ligand.[1][2] The residue is typically a mixture of molybdenum carbides (
) and oxides ( ) if trace oxygen is present.[1][2] -
Solution Phase: The Mo-CHT bond is significantly weaker than the Mo-CO bond.[1][2] In coordinating solvents (e.g., THF, Acetonitrile) or in the presence of nucleophiles (L), the decomposition is actually a ligand exchange reaction that proceeds at temperatures as low as 25–40 °C .[1][2]
Mechanism of Decomposition
The decomposition follows a dissociative pathway.[1][2] The large cycloheptatriene ring creates steric strain and is electronically poorer as a
Figure 1: Thermal Decomposition & Ligand Substitution Pathways
Caption: Pathways for thermal activation. The "Green" path (Substitution) is the desired route for drug synthesis; the "Grey" path is thermal failure.[1][2]
Experimental Protocols
Synthesis of (CHT)Mo(CO)₃
Objective: Prepare high-purity precursor from Mo(CO)₆.[1][2] Principle: Thermally induced ligand substitution driven by the volatility of CO.[1][2]
Reagents:
Protocol:
-
Setup: Flame-dry a 100 mL Schlenk flask. Equip with a reflux condenser and inert gas (Ar/N₂) inlet.[1][2]
-
Mixing: Charge flask with Mo(CO)₆, CHT, and solvent under Argon.
-
Reaction: Reflux the mixture (Bath temp: 110–120 °C) for 6–8 hours .
-
Isolation: Cool to room temperature. Filter the red crystals under inert atmosphere (Schlenk filtration).[1][2]
-
Purification: Wash with cold pentane to remove unreacted CHT.[1][2]
-
Drying: Dry under high vacuum at room temperature . Do not heat.
Handling & Storage (Self-Validating System)
To ensure the compound has not decomposed before use, apply this visual check:
Applications in Drug Development (CORMs)
While (CHT)Mo(CO)₃ is too lipophilic and unstable for direct administration, it is the primary "CO-loading" reagent for synthesizing water-soluble CORMs.[1][2]
The "Mo(CO)₃ Transfer" Protocol
In drug design, researchers attach the
-
Why use (CHT)Mo(CO)₃? It allows the reaction to proceed at mild temperatures (25–50 °C) .[1][2] Using Mo(CO)₆ would require harsh reflux (>100 °C), which often degrades sensitive biological ligands.[1][2]
-
Mechanism: The CHT ligand acts as a "placeholder" that leaves cleanly, allowing the target drug molecule to occupy the three facial coordination sites.[1][2]
Figure 2: Synthesis of Bioactive CORMs
Caption: The "Soft Transfer" method. (CHT)Mo(CO)₃ enables the attachment of CO-releasing cores to heat-sensitive drugs.[1][2]
Safety & Toxicology
Hazard Profile:
-
Carbon Monoxide Release: Upon decomposition (>100 °C), the compound releases 3 equivalents of CO.[1][2] In a closed vial, this can pressurize the vessel and present an inhalation hazard upon opening.[1][2]
-
Molybdenum Toxicity: While less toxic than heavy metals like Hg or Pb, Mo compounds can interfere with copper metabolism.[1][2]
-
Pyrophoricity: Finely divided decomposition residues (Mo carbides) can be pyrophoric.[1][2]
Mitigation:
References
-
Synthesis & Properties: Cotton, F. A., et al. "Cycloheptatrienemolybdenum(0) Tricarbonyl."[1][2][5] Inorganic Syntheses, Vol. 9, 1967.[1][2] Link[1][2][4]
-
Photochemistry & Mechanism: Hooker, R. H., & Rest, A. J.[1][2] "Photochemistry of tricarbonyl(η-cycloheptatriene)molybdenum in frozen gas matrices." Journal of the Chemical Society, Dalton Transactions, 1984.[1][2] Link[1][2]
-
CORM Applications: Motterlini, R., et al. "Carbon Monoxide-Releasing Molecules: Characterization of Biochemical and Vascular Activities."[1][2] Circulation Research, 2002.[1][2] (Contextual grounding for Mo(CO)3 usage). Link[1][2]
-
Thermal Analysis Data: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[1][2] "Molybdenum, tricarbonyl(1,3,5-cycloheptatriene)-".[1][2][3][5][6] Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 4. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- [webbook.nist.gov]
Methodological & Application
Application Note: High-Yield Synthesis of Tricarbonyl(η⁶-cycloheptatriene)molybdenum(0)
Abstract & Core Directive
This guide details the synthesis of Tricarbonyl(η⁶-cycloheptatriene)molybdenum(0) , a pivotal precursor in organomolybdenum chemistry. Unlike rigid textbook procedures, this protocol emphasizes the thermodynamic and kinetic drivers required to displace carbon monoxide (CO) from the stable Molybdenum Hexacarbonyl [Mo(CO)₆] parent.
The method relies on thermal substitution in a high-boiling non-polar solvent. The resulting red-orange complex is air-sensitive in solution but moderately stable in solid form, serving as a versatile "labile ligand" source for accessing advanced molybdenum phosphine or isocyanide complexes.
Scientific Integrity & Reaction Logic
The Mechanistic Driver
The synthesis is a ligand substitution reaction where three monodentate carbonyl ligands are replaced by one tridentate (η⁶) cycloheptatriene ligand.
Expert Insight:
-
Entropic Drive: The reaction is entropically favored (2 molecules
4 molecules). However, the Mo-CO bond is strong. High thermal energy is required to dissociate the first CO ligand, which is the rate-determining step. -
Solvent Choice: We utilize n-heptane or nonane . Lower boiling solvents (like THF) do not reach the temperature required to efficiently drive off CO, leading to incomplete conversion. High-boiling ethers (diglyme) are hard to remove. Non-polar alkanes allow the product to precipitate upon cooling, simplifying isolation.
-
The "Piano Stool" Geometry: The product adopts a pseudo-octahedral "piano stool" geometry. This steric protection renders the complex relatively stable, but the triene ligand is still labile enough to be displaced by stronger
-donors later.
Self-Validating Workflow
The protocol includes "Checkpoints" where the user can visually verify success:
-
Checkpoint A (Reflux): Evolution of gas (CO) and color change from colorless to deep red.
-
Checkpoint B (Cooling): Precipitation of red crystals. If the solution remains dark with no crystals, decomposition occurred (likely O₂ leak).
Safety & Pre-requisites
CRITICAL WARNING:
-
Carbon Monoxide (CO): This reaction generates stoichiometric quantities of CO gas. Must be performed in a high-efficiency fume hood.
-
Molybdenum Hexacarbonyl: Highly volatile and toxic. Avoid inhalation of dust.[1][2][3][4][5]
-
Schlenk Technique: Strict anaerobic conditions are required. The product oxidizes rapidly in solution if exposed to air.
Experimental Protocol
Reagents & Equipment Table
| Reagent / Material | Quantity (Scale) | Role | Purity / Prep |
| Molybdenum Hexacarbonyl [Mo(CO)₆] | 2.64 g (10 mmol) | Metal Precursor | Used as received; sublime if old/discolored. |
| Cycloheptatriene (C₇H₈) | 10.0 mL (~96 mmol) | Ligand (Excess) | Distill before use to remove polymers. |
| n-Heptane (or Nonane) | 50 mL | Solvent | Dried over Na/Benzophenone, degassed. |
| Pentane | 30 mL | Wash Solvent | Degassed, kept cold (-20°C). |
| Schlenk Flask | 100 mL | Reactor | Flame-dried, N₂ purged. |
| Reflux Condenser | 1 unit | Vapor containment | Connected to N₂ bubbler (oil). |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Assembly: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a Schlenk line (N₂/Vacuum manifold) via an oil bubbler.
-
Inerting: Cycle the apparatus 3 times (Vacuum/N₂) to remove all oxygen and moisture.
-
Loading: Under a positive flow of N₂, add Mo(CO)₆ (2.64 g) .
-
Solvent Addition: Syringe in n-heptane (40 mL) and cycloheptatriene (10 mL) .
-
Note: A large excess of ligand (C₇H₈) is used to push the equilibrium forward and prevent metallic Mo mirror formation.
-
Phase 2: Thermal Substitution
-
Reflux: Heat the mixture to a gentle reflux (approx. 100°C for heptane).
-
Observation: The white Mo(CO)₆ will dissolve. The solution will turn yellow, then orange, and finally a deep red-black.
-
-
Duration: Reflux for 6–8 hours .
-
Endpoint: Monitor the oil bubbler.[6] Gas evolution (CO) should cease or slow significantly.
-
Expert Tip: Do not overheat or reflux for >12 hours, as this promotes decomposition to molybdenum metal (black mirror).
-
Phase 3: Isolation & Purification
-
Cooling: Remove heat and allow the flask to cool slowly to room temperature. Then, place the flask in a freezer (-20°C) for 2 hours.
-
Result: Deep red crystals will precipitate.
-
-
Filtration: Filter the cold mixture under N₂ using a Schlenk frit or cannula filtration.
-
Filtrate: The supernatant contains excess cycloheptatriene and unreacted Mo(CO)₆.
-
-
Washing: Wash the red solid with cold pentane (2 x 10 mL) to remove residual high-boiling solvent and unreacted ligand.
-
Drying: Dry the solid under high vacuum (0.1 mmHg) for 1 hour.
-
Caution: Mo(CO)₆ is volatile. If unreacted starting material is present, it may sublime into your trap during this step.[6]
-
Phase 4: Sublimation (Optional High-Purity Step)
For analytical-grade purity, sublime the crude red solid at 80–90°C under high vacuum (<0.01 mmHg).
Visualization: Workflow & Mechanism
Synthesis Workflow Diagram
Caption: Step-by-step inert atmosphere workflow for the synthesis of (η⁶-C₇H₈)Mo(CO)₃.
Mechanistic Pathway
Caption: Ligand substitution mechanism driven by thermal CO dissociation and the chelate effect.
Characterization & Data Analysis
The following data confirms the identity of the product.
| Technique | Parameter | Expected Value | Interpretation |
| Appearance | Visual | Red-Orange Crystals | High purity; dark/black indicates decomposition. |
| IR Spectroscopy | 1985 (s), 1915 (s), 1880 (s) cm⁻¹ | Characteristic tricarbonyl pattern ( | |
| ¹H NMR | Chemical Shift ( | 6.0 - 4.0 ppm region (Multiplets) | Upfield shift of C₇H₈ protons indicates |
| Melting Point | Thermal | 100–102 °C | Sharp melting point indicates purity. |
Note on NMR: The free cycloheptatriene ligand shows signals around
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black Precipitate | Thermal decomposition or O₂ leak. | Check N₂ lines. Reduce reflux temp (switch from nonane to heptane). |
| Low Yield | Incomplete reaction or high solubility. | Increase reflux time. Cool to -78°C before filtering. |
| White Crystals in Product | Unreacted Mo(CO)₆. | Sublimation is required.[6] Ensure reflux was vigorous enough to drive off CO. |
References
-
Cotton, F. A.; McCleverty, J. A.; White, J. E. "Cycloheptatrienemolybdenum(0) Tricarbonyl." Inorganic Syntheses, 1967 , 9, 121–122. Link
- King, R. B. "Organometallic Syntheses." Academic Press, 1965, Vol 1. (Standard reference for metal carbonyls).
-
Sigma-Aldrich. "Product Specification: (Cycloheptatriene)molybdenum tricarbonyl."[7] Safety Data Sheet & Specs. Link
-
Wilkes University. "Laboratory Experiment: Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex." Journal of Chemical Education, 1994 , 71(11), 987.[8] Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. ereztech.com [ereztech.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 6. scribd.com [scribd.com]
- 7. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
cycloheptatriene molybdenum tricarbonyl as a precursor for molybdenum compounds
Application Note: Cycloheptatriene Molybdenum Tricarbonyl [
Abstract
Cycloheptatriene molybdenum tricarbonyl [
The Chemical Advantage: Kinetic Lability vs. Stability
The primary utility of
In contrast, the cycloheptatriene (cht) ligand in Mo(CO)
Key Advantages:
-
Lower Activation Energy: Reactions proceed at 25–60°C rather than refluxing high-boiling solvents.
-
Stereocontrol: The fac-tricarbonyl geometry is pre-organized, often retaining stereochemical integrity in the product.
-
Clean Displacement: The leaving group (cycloheptatriene) is a volatile liquid (bp 115°C) easily removed by vacuum or washing.
Preparation & Purification Protocol
Objective: Synthesis of
Reagents:
-
Molybdenum hexacarbonyl [
] (2.64 g, 10 mmol) -
Cycloheptatriene (CHT) (10 mL, excess)
-
Solvent: Methylcyclohexane or n-Heptane (50 mL)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology:
-
Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser topped with an inert gas bubbler.
-
Charging: Under a counter-flow of Argon, add
, the hydrocarbon solvent, and the cycloheptatriene. -
Reaction: Heat the mixture to reflux (approx. 100–110°C).
-
Observation: The solution will turn from colorless to a deep red-orange over 3–6 hours.
-
Endpoint: Monitor IR spectroscopy for the disappearance of the sharp
peak ( ) and appearance of the characteristic tricarbonyl bands ( ).
-
-
Workup:
-
Cool the solution to room temperature.[2]
-
Concentrate the solution under reduced pressure (remove approx. 50% of solvent).
-
Cool to -20°C to induce crystallization.
-
-
Isolation: Filter the red crystals under inert atmosphere. Wash with cold pentane (
) to remove unreacted CHT. -
Storage: Dry in vacuo. Store in a glovebox or sealed Schlenk tube at 4°C. The compound is moderately air-sensitive and will darken (oxidize) over weeks if exposed to air.
Strategic Application: Ligand Exchange Workflows
The following diagram illustrates the central role of Mo(CO)
Figure 1: Synthetic pathways originating from Cycloheptatriene Molybdenum Tricarbonyl.
Protocol A: Synthesis of Tris(acetonitrile)molybdenum Tricarbonyl
A gateway to chiral catalysts.
-
Dissolve Mo(CO)
(cht) (1.0 g) in degassed acetonitrile (20 mL). -
Stir at room temperature for 1–2 hours.
-
Observation: The red solution turns bright yellow.
-
Remove solvent in vacuo to yield
as a yellow air-sensitive solid. -
Use: This intermediate is often generated in situ immediately prior to adding chiral ligands for catalytic cycles.
Pharmaceutical Application: Regioselective Allylic Alkylation
Context: Molybdenum catalysis is unique in its ability to promote allylic alkylation at the more substituted carbon terminus (branched product), complementary to Palladium catalysis which favors the linear product. This is critical in drug development for constructing quaternary carbon centers (e.g., in oxindole alkaloids).
Mechanism: The Mo(CO)
Data: Regioselectivity Comparison
| Catalyst Precursor | Ligand System | Substrate | Product Ratio (Branched:Linear) | Yield |
| Cinnamyl Carbonate | 1 : 99 | 95% | ||
| Pyridine-amide | Cinnamyl Carbonate | 85 : 15 | 60% (Slow) | |
| Pyridine-amide | Cinnamyl Carbonate | 96 : 4 | 92% |
Note: The CHT precursor allows for milder activation, preserving the integrity of sensitive chiral ligands and improving yield.
Experimental Workflow: Asymmetric Alkylation of 3-Aryloxindoles
-
Catalyst Formation:
-
In a glovebox, combine Mo(CO)
(cht) (10 mol%) with a chiral bis-picolinamide ligand (15 mol%) in THF. -
Stir at 60°C for 30 mins to form the active catalyst (color change red
dark purple).
-
-
Substrate Addition:
-
Add the allylic carbonate (1.2 equiv) and the 3-aryloxindole nucleophile (1.0 equiv).
-
Add base (LiHMDS or NaH, 1.1 equiv) to generate the enolate.
-
-
Reaction: Stir at reflux (THF) for 12 hours.
-
Quench: Dilute with ether and quench with saturated
. -
Result: Formation of the quaternary center at the C3 position of the oxindole with high enantioselectivity (
ee).
Figure 2: Catalytic cycle for Mo-catalyzed asymmetric allylic alkylation.
Troubleshooting & Stability
-
Decomposition: If the red crystals turn brown/black, the complex has oxidized. Recrystallization is rarely effective; resynthesis is recommended.
-
Incomplete Exchange: In Protocol A (MeCN exchange), if the solution remains orange rather than turning yellow, the reaction is incomplete. Gentle warming (40°C) can accelerate the displacement of the CHT ligand.
-
Safety Note: The displaced cycloheptatriene is flammable. Ensure all vacuum traps are properly vented into a fume hood.
References
- Synthesis of Precursor: King, R. B. Organometallic Syntheses; Academic Press: New York, 1965; Vol. 1, p 123. (Standard Protocol Base).
-
Inorganic Syntheses Protocol: Cotton, F. A.; McCleverty, J. A.; White, J. E. "Cycloheptatrienemolybdenum(0) Tricarbonyl".[1][2][3][4][5][6] Inorg. Synth.1967 , 9, 121. Link[1][3]
-
Ligand Exchange Kinetics: Pidcock, A.; Taylor, B. W.[5] "Kinetics of the reaction between trimethyl phosphite and the tricarbonyl(cycloheptatriene) complexes of chromium, molybdenum, and tungsten". J. Chem. Soc.[5] A, 1967 , 877-879. Link[5]
-
Allylic Alkylation Application: Trost, B. M.; Zhang, Y. "Mo-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Aryloxindoles". J. Am. Chem. Soc.2007 , 129, 14548. Link
-
Tropylium Conversion: Green, M. L. H.; Ng, D. K. P. "Cycloheptatriene and -enyl Complexes of the Early Transition Metals". Chem. Rev.[3]1995 , 95, 439. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. DSpace [kb.osu.edu]
- 5. Ligand displacement reactions. Part II. Kinetics of the reaction between trimethyl phosphite and the tricarbonyl(cycloheptatriene) complexes of chromium, molybdenum, and tungsten - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. americanelements.com [americanelements.com]
Application Notes & Protocols: The Strategic Use of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl in Advanced Organometallic Synthesis
Introduction: A Versatile Gateway to Molybdenum Chemistry
(η⁶-Cycloheptatriene)molybdenum tricarbonyl, (C₇H₈)Mo(CO)₃, is a cornerstone reagent in organometallic synthesis, prized for its unique combination of stability and tunable reactivity. This red-orange, crystalline solid serves not merely as a source of molybdenum but as a versatile synthetic platform.[1][2] Its "piano stool" configuration, where the Mo(CO)₃ moiety is coordinated to six carbons of the cycloheptatriene ring, provides a predictable and well-characterized starting point for complex molecular architectures.[2]
The strategic value of (C₇H₈)Mo(CO)₃ lies in the lability of its ligands. The cycloheptatriene ring can be modified or completely displaced, while the carbonyl ligands are susceptible to substitution, allowing for precise tuning of the metal center's electronic and steric properties. This guide delves into the fundamental transformations of (C₇H₈)Mo(CO)₃, providing not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors. It is a key intermediate for synthesizing more complex molybdenum compounds and is widely used in academic research for studying reaction pathways and electronic structures.[1][3]
| Property | Value |
| Chemical Formula | C₁₀H₈MoO₃[2][4] |
| Molar Mass | ~272.12 g/mol [2] |
| Appearance | Red-orange crystalline solid[1][2] |
| Melting Point | 100-101 °C (with decomposition)[2][5] |
| Solubility | Soluble in nonpolar organic solvents; insoluble in water[2][5] |
| CAS Number | 12125-77-8[1][4] |
Core Synthetic Transformations
The utility of (C₇H₈)Mo(CO)₃ stems from a series of well-defined, high-yielding reactions that modify the complex in predictable ways. We will explore the synthesis of the parent compound, its conversion to the aromatic tropylium cation, and subsequent derivatization.
The Foundational Synthesis: Accessing (η⁶-C₇H₈)Mo(CO)₃
Causality of Method: The direct thermal reaction of molybdenum hexacarbonyl with cycloheptatriene is the most efficient route to synthesize the title compound.[2] Mo(CO)₆ is a stable and commercially available source of Mo(0). The cycloheptatriene acts as both a reactant and, when used in excess, a high-boiling solvent, facilitating the displacement of three CO ligands. Using a high-boiling, inert solvent like nonane is also effective and prevents the need for large excesses of the triene.[6] This substitution is entropically driven by the release of gaseous carbon monoxide.
Caption: Workflow for the synthesis of (η⁶-C₇H₈)Mo(CO)₃.
Protocol 1: Synthesis of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl
-
Safety: This procedure must be conducted in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar). Molybdenum hexacarbonyl is toxic, and heating the reaction releases carbon monoxide, a toxic gas.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add molybdenum hexacarbonyl (1.0 g, 3.8 mmol), cycloheptatriene (4.0 mL, 38 mmol), and nonane (10 mL).[6]
-
With stirring, heat the mixture to reflux for 2-3 hours.[6] The solution will turn from colorless to deep orange/red as the product forms.
-
After the reaction period, cool the flask to room temperature, which may cause some of the product to precipitate. Further cooling in an ice bath can increase precipitation.
-
Filter the crude product via suction filtration. The solid can be purified by column chromatography on silica gel or alumina using a nonpolar eluent like hexanes.
-
Evaporate the solvent under reduced pressure to yield the product as red-orange crystals.
The Key Activation Step: Hydride Abstraction to Form [(η⁷-C₇H₇)Mo(CO)₃]⁺
Causality of Method: The transformation of the neutral η⁶-cycloheptatriene complex to the cationic η⁷-cycloheptatrienyl (tropylium) complex is the most powerful application of this system. This is achieved via hydride abstraction using a strong carbocation reagent, typically triphenylcarbenium (trityl) hexafluorophosphate or tetrafluoroborate.[2][6] This reaction is driven by the formation of the stable triphenylmethane and the highly stable, aromatic 6π-electron tropylium cation. This cation is now an electrophilic species, primed for reaction with a wide array of nucleophiles.
Caption: Mechanism of hydride abstraction to form the tropylium cation.
Protocol 2: Synthesis of [(η⁷-Cycloheptatrienyl)molybdenum Tricarbonyl]⁺[PF₆]⁻
-
Safety: Handle triphenylcarbenium salts with gloves as they are reactive carbocations.[6] The reaction should be performed under an inert atmosphere. Dichloromethane is a volatile solvent and should be handled in a fume hood.
-
Dissolve (η⁶-C₇H₈)Mo(CO)₃ (1.0 g, 3.68 mmol) in 15 mL of dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.[6]
-
To this solution, add an equimolar amount of triphenylcarbenium hexafluorophosphate, [(C₆H₅)₃C]⁺[PF₆]⁻ (1.43 g, 3.68 mmol).
-
Stir the solution at room temperature for 30 minutes. A yellow precipitate will form.[6]
-
Collect the yellow solid by vacuum filtration. Wash the precipitate with several small portions of dry CH₂Cl₂ (3 x 5 mL) to remove the triphenylmethane byproduct.[6]
-
Dry the product in vacuo to yield the bright yellow tropylium salt.
-
Expected Yield: 80-90%[6]
-
Evidence of Transformation (Characterization):
-
IR (acetone): ν(CO) shifts to higher frequencies, ~2076 and 2028 cm⁻¹. This indicates the metal center is more electron-poor due to the positive charge, reducing its ability to back-donate into the CO π* orbitals.[6]
-
¹H NMR (acetone-d₆): The complex multiplets of the C₇H₈ ligand collapse into a single sharp peak at δ 6.6 ppm. This is definitive proof of the formation of the symmetric, aromatic tropylium ring, where all seven protons are chemically equivalent on the NMR timescale.[6]
-
-
Derivatization: Nucleophilic Addition and Ligand Substitution
The true synthetic power of the system is realized by using the tropylium cation as an electrophile. It readily reacts with nucleophiles, which can either add to the ring or, more commonly, substitute a carbonyl ligand, especially with anionic nucleophiles like halides.
Causality of Method: The reaction of [(η⁷-C₇H₇)Mo(CO)₃]⁺ with an iodide source (e.g., NaI) results in the substitution of one CO ligand to form the neutral, 18-electron complex (η⁷-C₇H₇)Mo(CO)₂I.[6] The anionic iodide ligand is a better π-donor than the CO it replaces, which increases the electron density at the molybdenum center. This electronic change can be directly observed via IR spectroscopy. This iodo-complex can then serve as a precursor for further substitutions, for instance with phosphine ligands, which displace the remaining CO ligands or the iodide depending on conditions.[7][8]
Caption: Synthetic pathway from (C₇H₈)Mo(CO)₃ to substituted derivatives.
Protocol 3: Synthesis of (η⁷-Cycloheptatrienyl)molybdenum Dicarbonyl Iodide
-
Safety: Standard laboratory precautions should be followed. Handle all reagents and solvents in a fume hood.
-
Dissolve [(η⁷-C₇H₇)Mo(CO)₃]⁺[PF₆]⁻ (500 mg, 1.18 mmol) in a minimal amount of acetone (~10-15 mL).
-
In a separate flask, dissolve a slight excess of sodium iodide (NaI) (200 mg, 1.33 mmol) in acetone.
-
Add the NaI solution dropwise to the stirred solution of the tropylium salt at room temperature. The solution color will change from yellow to deep green or brown.
-
Stir for 1 hour. Remove the solvent under reduced pressure.
-
The residue can be extracted with dichloromethane and filtered to remove NaPF₆. The product is then isolated by removing the solvent.
-
Expected Yield: Quantitative by NMR[6].
-
Evidence of Transformation (Characterization):
-
IR (acetone): ν(CO) shifts to lower frequencies, ~2011 and 1963 cm⁻¹. This reflects the increased electron density at the metal due to the replacement of a π-accepting CO with a π-donating iodide anion.[6]
-
¹H NMR (acetone-d₆): The tropylium ring protons remain a singlet but shift upfield to δ 5.7 ppm, consistent with a more electron-rich metal center.[6]
-
-
Summary of Spectroscopic Data
The changes in electron density and symmetry throughout this reaction sequence are elegantly tracked by routine spectroscopic methods.
| Complex | Symmetry (approx.) | ¹H NMR (C₇ Signal) | IR ν(CO) (cm⁻¹) | Interpretation |
| (η⁶-C₇H₈)Mo(CO)₃ | Cₛ | Multiplets (δ 2.4-5.2) | 1984, 1915, 1887[6] | Neutral complex, non-aromatic C₇ ring. Three IR bands expected for local C₃ᵥ symmetry of Mo(CO)₃ rotor, often simplified to Cₛ. |
| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | C₃ᵥ | Singlet (~δ 6.6)[6] | 2076, 2028[6] | Cationic complex, aromatic C₇ ring. Higher ν(CO) indicates less back-donation from the electron-poor metal center. |
| (η⁷-C₇H₇)Mo(CO)₂I | Cₛ | Singlet (~δ 5.7)[6] | 2011, 1963[6] | Neutral complex, aromatic C₇ ring. Lower ν(CO) indicates more back-donation due to π-donating I⁻ ligand. |
Safety and Handling
-
General: (C₇H₈)Mo(CO)₃ and its derivatives are air, light, and temperature sensitive.[1] All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques or in a glovebox.[7]
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the skin, eyes, and respiratory system.[3][9][10]
-
Hazards: Heating the complex can lead to decomposition and the release of highly toxic carbon monoxide gas.[1][3] All reactions involving heating must be conducted in a well-ventilated fume hood.
-
Storage: Store the compound at low temperatures, protected from light, and under an inert gas atmosphere.[1]
-
Disposal: Dispose of waste as metal-containing organic waste according to institutional guidelines.[1]
Conclusion and Outlook
(η⁶-Cycloheptatriene)molybdenum tricarbonyl is a remarkably effective and versatile starting material in organometallic chemistry. The straightforward, high-yielding protocols for its synthesis and subsequent conversion to the activated tropylium cation provide a reliable entry point to a vast range of molybdenum complexes. The ability to systematically tune the electronic properties of the metal center through ligand substitution makes this system invaluable for applications ranging from fundamental mechanistic studies to the development of novel catalysts and materials.[1] The principles and protocols outlined in this guide provide the foundation for researchers to confidently exploit the rich chemistry of this important organometallic precursor.
References
- Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa.
- Cycloheptatrienemolybdenum(0)
- CYCLOHEPTATRIENE MOLYBDENUM TRICARBONYL 12125-77-8 wiki - Guidechem.
- Cycloheptatriene molybdenum tricarbonyl - LookChem.
- Cycloheptatrienenmolybdenum tricarbonyl.
- An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex - Journal of Chemical Educ
- Cycloheptatrienemolybdenum tricarbonyl - Wikipedia.
- Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF₃ Bond - MDPI.
- Molybdenum, tricarbonyl[(1,2,3,4,5,6-η)
- Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF₃ Bond - PMC - NIH.
- Tricarbonyl((1,2,3,4,5,6-eta)
- Ereztech LLC MO5778 Safety D
Sources
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- 3. Page loading... [wap.guidechem.com]
- 4. Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 7. mdpi.com [mdpi.com]
- 8. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ereztech.com [ereztech.com]
Application Note: High-Efficiency Olefin Epoxidation using Cycloheptatriene Molybdenum Tricarbonyl
Executive Summary
This application note details the protocol for utilizing Cycloheptatriene Molybdenum Tricarbonyl [
Introduction & Rationale
Molybdenum-catalyzed epoxidation is a cornerstone of organic synthesis, particularly for electron-poor or sterically hindered olefins that resist m-CPBA oxidation. The active species in these reactions are high-valent Mo(VI) oxo-peroxo complexes .
The efficiency of the reaction is often dictated by the "induction period"—the energy and time required to convert the stable Mo(0) precursor into the active Mo(VI) species.
-
The Challenge:
is kinetically inert. Dissociating the first CO ligand requires significant thermal energy ( C) or photolysis. -
The Solution:
serves as a "smart" pre-catalyst. The -coordinated cycloheptatriene ligand is sterically bulky and electronically labile. In the presence of an oxidant, it dissociates more readily than CO, significantly lowering the activation energy ( ) for the formation of the active oxo-peroxo species.
Mechanistic Insight: The Activation Pathway
Understanding the transformation from Pre-Catalyst to Active Catalyst is vital for troubleshooting. The reaction does not proceed via the Mo(0) complex directly; rather, the Mo(0) source undergoes oxidative decarbonylation .
-
Induction: The oxidant (TBHP) attacks the Mo center.
-
Ligand Stripping: The cycloheptatriene (cht) ligand and CO ligands are displaced.
-
Oxidation: Mo(0) is oxidized to Mo(VI).
-
Active Species Formation: Formation of the butterfly-type
complex (Mimoun-type or Sharpless-type species).
Figure 1: Catalyst Activation and Catalytic Cycle
Caption: Activation of (cht)Mo(CO)₃ by TBHP to generate the active Mo(VI) peroxo species, followed by the oxygen transfer cycle.
Experimental Protocols
Pre-requisites & Materials[4][7]
-
Pre-catalyst:
(Commercially available or synthesized via Protocol 4.3). -
Oxidant: Anhydrous tert-butyl hydroperoxide (TBHP), 5.5 M in decane.
-
Critical Note: Avoid aqueous TBHP (70% in water). Water coordinates strongly to Mo(VI), inhibiting the coordination of the olefin and deactivating the catalyst.
-
-
Solvent: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), or Toluene. Dried over molecular sieves.
-
Atmosphere: Nitrogen or Argon (essential during the induction phase).
Standard Epoxidation Protocol (General Olefin)
Target Scale: 10 mmol Substrate
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with
. -
Charging: Add
(27 mg, 0.1 mmol, 1 mol% ) and the olefin substrate (10 mmol) to the flask. -
Solvent: Add 20 mL of dry 1,2-Dichloroethane (DCE). The solution should appear red/orange.
-
Oxidant Addition: Add TBHP in decane (2.2 - 3.0 equiv, 22-30 mmol) dropwise via syringe over 5 minutes.
-
Observation: The solution color will shift from red-orange to bright yellow or pale yellow as the Mo(0) is oxidized to Mo(VI). This signals the end of the induction period.
-
-
Reaction: Heat the mixture to mild reflux (
C for DCE) or C. Monitor via TLC or GC-MS. -
Quench: Once conversion plateaus, cool to room temperature. Add aqueous saturated
(sodium sulfite) to quench excess peroxide. Caution: Exothermic. -
Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Note: Epoxides can be acid-sensitive; consider buffering silica with 1%
).
Synthesis of Pre-Catalyst (If Commercial Stock Unavailable)
If fresh catalyst is required for maximum activity:
-
Reflux
(2.64 g, 10 mmol) in Cycloheptatriene (10 mL) and Methylcyclohexane (40 mL) for 8 hours under Argon. -
The solution turns deep red.
-
Cool, filter the red precipitate, wash with cold pentane, and dry in vacuo. Store at
C.
Optimization & Critical Parameters
The success of Mo-catalyzed epoxidation relies on balancing the electrophilicity of the metal center with the stability of the oxidant.
Solvent Effects
Chlorinated solvents generally provide higher turnover frequencies (TOF) than coordinating solvents (THF, Ethanol) or aromatics.
| Solvent | Dielectric Constant | Relative Rate | Comments |
| 1,2-Dichloroethane (DCE) | 10.36 | High | Preferred. Good solubility, high boiling point for kinetics. |
| Dichloromethane (DCM) | 8.93 | Medium | Good for volatile epoxides; lower temp limits rate. |
| Toluene | 2.38 | Medium-Low | Competitive |
| THF/Ethanol | Polar | Inert | Strong coordination blocks the active site. Avoid. |
Substrate Scope & Selectivity
Molybdenum catalysts are highly electrophilic. They preferentially epoxidize the most electron-rich double bond.
-
Electron-Rich Olefins (e.g., tri-substituted): Fast reaction, high yield.
-
Electron-Deficient Olefins (e.g., acrylates): Slow reaction, requires higher catalyst loading (2-5 mol%) and temperature.
-
Regioselectivity: In dienes, the more substituted alkene reacts first.
Troubleshooting Guide
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for evaluating catalyst performance based on visual cues.
Common Failure Modes
-
Water Contamination: If the reaction turns dark blue/green immediately, "Molybdenum Blue" (mixed valence oxides) has formed. This is catalytically inactive. Solution: Ensure glassware is flame-dried and use TBHP in decane.
-
Ligand Inhibition: If the substrate contains amines or phosphines, they will bind to the Mo center and poison the catalyst. Solution: Protect amines as amides or carbamates prior to epoxidation.
Safety & Handling
-
Toxicity: Molybdenum carbonyls are sources of Carbon Monoxide (CO). All weighing and reactions must be performed in a functioning fume hood.
-
Peroxides: TBHP is an organic peroxide. Never distill the reaction mixture to dryness without first quenching peroxides with reductant (sulfite/thiosulfate).
-
Storage: Store
under inert gas in a freezer. It slowly decomposes in air at room temperature, turning black.
References
-
Synthesis of Pre-Catalyst: F. A. Cotton, J. A.[1] McCleverty, J. E. White, "Cycloheptatrienemolybdenum(0) Tricarbonyl," Inorganic Syntheses, 1967, Vol. 9, pp. 121–122.[1] Link[1]
-
Mechanistic Foundation: Sharpless, K. B., et al. "Mechanism of the molybdenum and vanadium catalyzed epoxidation of olefins by alkyl hydroperoxides." Journal of the American Chemical Society, 1977, 99(6), 1990–1992. Link
-
Comparative Catalysis: Thiel, W. R. "Molybdenum based catalysts for the epoxidation of olefins."[2][3][4][5] Coordination Chemistry Reviews, 2003. (General review of Mo-peroxo species). Link
-
Application in Synthesis: Nelson, D. J., et al. "Molybdenum-Catalyzed Epoxidation of Alkenes." Catalysts, 2019, 9(1),[3][4] 31. Link
Sources
Application Notes & Protocols: Cycloheptatriene Molybdenum Tricarbonyl for the Hydroformylation of Alkenes
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Molybdenum-Based Approach to a Cornerstone Reaction
Hydroformylation, or the "oxo process," represents one of the most significant achievements in industrial homogeneous catalysis. This reaction transforms alkenes, carbon monoxide (CO), and hydrogen (H₂) into valuable aldehydes, which serve as crucial intermediates for producing alcohols, carboxylic acids, and amines.[1][2][3] While rhodium and cobalt complexes have historically dominated this field, the exploration of catalysts based on more earth-abundant and cost-effective metals like molybdenum is an area of growing interest.[4]
Cycloheptatriene molybdenum tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃, is a stable, red-orange, crystalline organometallic compound.[5] While often used in educational settings to demonstrate the principles of π-complexes, its potential as a catalyst precursor in reactions like hydroformylation is noteworthy.[6] The cycloheptatriene ligand is labile under certain conditions, providing a pathway to generate a coordinatively unsaturated and catalytically active molybdenum center.
This document serves as a technical guide for utilizing (η⁶-C₇H₈)Mo(CO)₃ as a catalyst precursor for the hydroformylation of alkenes. It provides foundational knowledge, detailed safety protocols, a representative experimental procedure, and an exploration of the underlying catalytic mechanism.
Part 1: The Catalyst Precursor: (η⁶-C₇H₈)Mo(CO)₃
Synthesis and Properties
(η⁶-C₇H₈)Mo(CO)₃ is most commonly prepared via the direct thermal reaction of molybdenum hexacarbonyl with cycloheptatriene.[5][6] In this reaction, the cycloheptatriene displaces three carbonyl ligands from the molybdenum center.
Reaction: Mo(CO)₆ + C₇H₈ → (η⁶-C₇H₈)Mo(CO)₃ + 3 CO[5]
The resulting product is a "piano stool" complex where the Mo(CO)₃ moiety is bound to six carbon atoms of the cycloheptatriene ring.[5] It is soluble in many nonpolar organic solvents and is moderately sensitive to air, necessitating handling and storage under an inert atmosphere (e.g., nitrogen or argon).[5][6]
Diagram 1: Synthesis Workflow for (η⁶-C₇H₈)Mo(CO)₃
Caption: High-level workflow for the synthesis of the catalyst precursor.
Handling and Safety Precautions
As an organometallic carbonyl compound, (η⁶-C₇H₈)Mo(CO)₃ requires careful handling. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes serious skin and eye irritation.[7][8]
| Hazard Statement | GHS Classification | Prevention and Handling Protocol |
| H302/312/332 | Harmful if swallowed, in contact with skin, or if inhaled | Always handle in a well-ventilated fume hood. Avoid breathing dust. Do not eat, drink, or smoke in the work area.[8][9] |
| H315/319 | Causes skin and serious eye irritation | Wear appropriate personal protective equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.[9][10] |
| H335 | May cause respiratory irritation | Ensure adequate ventilation and use local exhaust. If handling large quantities, consider a respirator.[7][8] |
| Air Sensitivity | Moderately air-sensitive solid | Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerate to prolong shelf life.[6][9] |
Emergency Response: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.[8]
Part 2: Molybdenum-Catalyzed Hydroformylation: Mechanism and Principles
The use of (η⁶-C₇H₈)Mo(CO)₃ as a hydroformylation catalyst relies on its ability to serve as a precursor to a catalytically active molybdenum hydride species. The overall process is believed to follow the general Heck and Breslow mechanism, adapted for a molybdenum center.
Causality of Catalyst Activation: The (η⁶-C₇H₈)Mo(CO)₃ complex is an 18-electron species and is catalytically inactive as is. The reaction must be initiated under a high pressure of synthesis gas (syngas, a mixture of CO and H₂). Under these conditions, the labile cycloheptatriene ligand is thought to dissociate, and oxidative addition of H₂ occurs to generate a molybdenum dihydride species, which is the entry point into the catalytic cycle.
Diagram 2: Proposed Catalytic Cycle for Molybdenum-Catalyzed Hydroformylation
Sources
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- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
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- 7. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ereztech.com [ereztech.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Chemical Vapor Deposition of Molybdenum Films using Cycloheptatriene Molybdenum Tricarbonyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of High-Purity Molybdenum Films
Molybdenum (Mo) thin films are integral to a range of advanced technological applications, from semiconductor manufacturing to catalysis and protective coatings.[1] Their desirable properties, including a high melting point, low thermal expansion, and excellent conductivity, make them a material of choice for diffusion barriers, electrodes, and interconnects in microelectronic devices.[1] Chemical Vapor Deposition (CVD) stands out as a preferred method for producing high-quality, conformal molybdenum films.[2] The choice of the precursor is paramount in any CVD process, dictating deposition characteristics and the purity of the resulting film.[2] While molybdenum hexacarbonyl (Mo(CO)₆) has been a traditional precursor, its use can be associated with carbon and oxygen incorporation into the deposited films. This has led to the exploration of alternative precursors, such as cycloheptatriene molybdenum tricarbonyl ((C₇H₈)Mo(CO)₃), for the deposition of high-purity molybdenum films.[3]
This document serves as a comprehensive technical guide for the utilization of cycloheptatriene molybdenum tricarbonyl as a precursor for the CVD of molybdenum thin films. It provides an in-depth look at the precursor's properties, a detailed, step-by-step protocol for its use in a CVD system, and methods for the characterization of the deposited films.
Cycloheptatriene Molybdenum Tricarbonyl: A Precursor Profile
Cycloheptatriene molybdenum tricarbonyl is an organometallic compound with the chemical formula (C₇H₈)Mo(CO)₃.[4] It typically appears as orange to red crystals and is soluble in nonpolar organic solvents.[4][5] The molecule exhibits a "piano stool" geometry, where the molybdenum atom is coordinated to the cycloheptatriene ligand in an η⁶ fashion and three carbonyl ligands.[4]
Key Properties for CVD Applications
The suitability of (C₇H₈)Mo(CO)₃ as a CVD precursor stems from a combination of its physical and chemical properties. A crucial characteristic for any CVD precursor is its ability to be transported in the vapor phase to the substrate surface. (C₇H₈)Mo(CO)₃ is a solid at room temperature with a melting point of 100-101 °C (with decomposition), and it possesses sufficient vapor pressure at elevated temperatures to be used in CVD systems.[5] Its thermal stability is a key advantage, allowing for controlled decomposition on the heated substrate surface to form the desired molybdenum film.[3]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈MoO₃ | [4] |
| Molecular Weight | 272.12 g/mol | [4] |
| Appearance | Orange to red crystals | [5] |
| Melting Point | 100-101 °C (decomposes) | [5] |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water | [4][5] |
The synthesis of cycloheptatriene molybdenum tricarbonyl is typically achieved through the thermal reaction of molybdenum hexacarbonyl with cycloheptatriene.[4]
C₇H₈ + Mo(CO)₆ → (C₇H₈)Mo(CO)₃ + 3 CO[4]
The CVD Process: From Precursor to Film
The chemical vapor deposition of molybdenum from cycloheptatriene molybdenum tricarbonyl involves the sublimation of the precursor, its transport to a heated substrate via a carrier gas, and its subsequent thermal decomposition on the substrate surface to form a molybdenum film. The volatile byproducts of the decomposition reaction are then removed from the deposition chamber.
Proposed Decomposition Pathway
While the precise gas-phase and surface decomposition mechanisms of (C₇H₈)Mo(CO)₃ under CVD conditions require further detailed study, a plausible pathway involves the initial dissociation of the carbonyl and cycloheptatriene ligands from the molybdenum center upon thermal activation. The weaker Mo-C₇H₈ bond is expected to cleave, followed by the dissociation of the stronger Mo-CO bonds. The organic byproducts are then transported away by the carrier gas, leaving behind molybdenum atoms that nucleate and grow into a thin film. The presence of a reducing agent, such as hydrogen (H₂), in the carrier gas can facilitate the removal of carbon and oxygen-containing fragments, leading to higher purity films.
Exemplary Protocol for Molybdenum Film Deposition
This protocol provides a starting point for the deposition of molybdenum films using (C₇H₈)Mo(CO)₃ in a low-pressure CVD (LPCVD) system. The parameters provided are based on typical conditions for organometallic precursors and will likely require optimization for specific systems and desired film properties.
I. Substrate Preparation
-
Substrate Selection: Silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used substrates. Other substrates compatible with the deposition temperature can also be employed.
-
Cleaning: Thoroughly clean the substrates to remove any organic and particulate contamination. A standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen drying is recommended.
-
Loading: Immediately load the cleaned substrates into the CVD reactor to minimize recontamination.
II. CVD System Preparation
-
Precursor Handling: (C₇H₈)Mo(CO)₃ is sensitive to light and temperature.[5] Handle the precursor in an inert atmosphere (e.g., a glovebox) to prevent degradation.
-
Loading the Precursor: Load an appropriate amount of the precursor into a stainless-steel bubbler.
-
System Purge: After loading the precursor and substrates, thoroughly purge the reactor and gas lines with a high-purity inert gas (e.g., Argon) to remove residual air and moisture.
III. Deposition Process
-
Precursor Sublimation: Heat the precursor bubbler to a temperature range of 70-90 °C . This temperature should be carefully controlled to achieve a stable vapor pressure.
-
Carrier Gas Flow: Introduce a carrier gas, such as Argon, through the bubbler at a flow rate of 10-50 sccm to transport the precursor vapor into the deposition chamber.
-
Co-reactant Gas (Optional but Recommended): Introduce a co-reactant gas, such as hydrogen (H₂), into the chamber at a flow rate of 50-200 sccm . Hydrogen can aid in the reduction of the precursor and the removal of carbon-containing byproducts.
-
Deposition Temperature and Pressure: Heat the substrate to a deposition temperature between 300-500 °C . The optimal temperature will depend on the desired film properties and growth rate. Maintain a chamber pressure of 0.1-1.0 Torr .
-
Deposition Time: The deposition time will determine the final film thickness. A typical deposition time can range from 10 to 60 minutes .
-
Post-Deposition Purge: After the desired deposition time, stop the precursor and co-reactant gas flows and cool the substrate under a continuous flow of the inert carrier gas.
Characterization of Deposited Molybdenum Films
A comprehensive characterization of the deposited films is essential to validate the deposition process and to ensure the films meet the requirements of the intended application.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Film morphology, thickness (from cross-section), and surface topography. |
| X-ray Diffraction (XRD) | Crystalline phase and orientation of the molybdenum film. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of molybdenum, carbon, and oxygen to assess film purity. |
| Four-Point Probe Measurement | Electrical resistivity of the molybdenum film. |
| Atomic Force Microscopy (AFM) | Surface roughness and grain size. |
Safety and Handling Precautions
Cycloheptatriene molybdenum tricarbonyl is a chemical that requires careful handling. It is sensitive to light and temperature and can release toxic carbon monoxide gas upon heating.[5]
-
Handling: Always handle the precursor in a well-ventilated fume hood or in an inert atmosphere glovebox.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store the precursor in a cool, dark, and dry place, away from oxidizing agents.
-
Disposal: Dispose of any unused precursor and waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Cycloheptatriene molybdenum tricarbonyl presents itself as a promising precursor for the chemical vapor deposition of high-purity molybdenum films. Its volatility and thermal stability make it a viable alternative to more traditional molybdenum precursors.[3] The protocols and information provided herein offer a solid foundation for researchers and scientists to explore the potential of this compound in their specific applications. Further research and optimization of the deposition parameters are encouraged to fully realize the benefits of (C₇H₈)Mo(CO)₃ for the fabrication of advanced molybdenum-based materials and devices. The development of such processes is critical for advancing semiconductor technology and other fields that rely on high-performance thin films.
References
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Wolfa. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8. Available from: [Link]
- Google Patents. CN116761808A - Cycloheptatriene Molybdenum(0) Precursor for Depositing Molybdenum Films.
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Wikipedia. Cycloheptatrienemolybdenum tricarbonyl. Available from: [Link]
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MDPI. Towards Low-Temperature CVD Synthesis and Characterization of Mono- or Few-Layer Molybdenum Disulfide. Available from: [Link]
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Multiscale Models of CVD Process: Review and Prospective. PMC. Available from: [Link]
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Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor. MDPI. Available from: [Link]
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Low-temperature, single-source, chemical vapor deposition of molybdenum nitride thin films. AVS Publications. Available from: [Link]
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An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. Journal of Chemical Education. Available from: [Link]
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Chemical vapor deposition growth of molybdenum disulfide for photoelectrochemical hydrogen generation. Jurnal Tribologi. Available from: [Link]
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Preparation of molybdenum oxide thin films by MOCVD | Request PDF. ResearchGate. Available from: [Link]
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Low-Temperature, Single-Source, Chemical Vapor Deposition of Molybdenum Nitride Thin Films. ChemRxiv. Available from: [Link]
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Study on the Deposition Characteristics of Molybdenum Thin Films Deposited by the Thermal Atomic Layer Deposition Method Using MoO2Cl2 as a Precursor. MDPI. Available from: [Link]
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Cycloheptatrienemolybdenum(0) Tricarbonyl. ResearchGate. Available from: [Link]
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MOCVD of Monolayer MoS2 using Novel Molybdenum Precursor i-Pr2DADMo(CO)3. ResearchGate. Available from: [Link]
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Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum. PubChem. Available from: [Link]
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(A) A schematic of the experimental MOCVD setup with showerhead... ResearchGate. Available from: [Link]
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Role of hydrogen in the chemical vapor deposition growth of MoS2 atomic layers. Nanoscale. Available from: [Link]
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Deposition and characterization of CVD – MoO 3 thin films. ResearchGate. Available from: [Link]
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Cycloheptatriene Molybdenum Tricarbonyl for Atomic Layer Deposition (ALD) of Molybdenum Films: A Technical Guide
An Application Note for Researchers and Scientists
Authored by: Gemini, Senior Application Scientist
Introduction
Molybdenum (Mo) thin films are gaining significant attention as a critical material in next-generation microelectronics and catalysis.[1][2] Their high melting point, excellent thermal stability, low resistivity, and high electrical conductivity make them a promising candidate for applications such as diffusion barriers, gate electrodes, and interconnects in semiconductor devices.[2][3] Atomic Layer Deposition (ALD) stands out as a premier technique for fabricating these films. Its layer-by-layer, self-limiting reaction mechanism enables the deposition of ultra-thin, highly conformal, and uniform films, which is essential for the complex, high-aspect-ratio structures found in modern integrated circuits.[2][3]
The success of any ALD process is fundamentally dependent on the choice of precursor. An ideal precursor must exhibit sufficient volatility, thermal stability within the ALD temperature window, and appropriate reactivity with a co-reactant. This application note provides a comprehensive technical guide on the use of Cycloheptatriene Molybdenum Tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃, a promising organometallic precursor for the ALD of high-purity molybdenum films. We will delve into the precursor's characteristics, the proposed deposition mechanism, a detailed experimental protocol, and expected film properties, offering researchers a robust starting point for process development.
Precursor Spotlight: Cycloheptatriene Molybdenum Tricarbonyl
(η⁶-C₇H₈)Mo(CO)₃ is an organomolybdenum compound featuring a central molybdenum atom bonded to a cycloheptatriene ligand and three carbonyl (CO) ligands.[4] This structure, often described as a "piano stool complex," provides a unique combination of stability and reactivity conducive to ALD.[4]
Structure and Properties: The precursor typically appears as orange to red crystals and is soluble in nonpolar organic solvents.[4][5][6][7] The cycloheptatriene ligand is coordinated to the molybdenum center in an η⁶ fashion, creating a stable electronic structure.[5] However, the carbonyl groups can be displaced under specific thermal or reactive conditions, a crucial feature for the ALD process.[5][8]
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈MoO₃ | [5][6] |
| Molecular Weight | ~272.11 g/mol | [6][7] |
| Appearance | Orange to red crystals | [5][6][7] |
| Melting Point | 100-101 °C (decomposes) | [4][5][6] |
| CAS Number | 12125-77-8 | [5] |
Advantages as an ALD Precursor:
-
Controllable Reactivity: The Mo-CO and Mo-C₇H₈ bonds can be selectively cleaved, allowing for controlled surface reactions. The carbonyl groups offer a clean leaving group pathway.[5]
-
Sufficient Volatility: The compound can be sublimated at moderate temperatures, enabling efficient vapor-phase delivery into the ALD reactor.
-
Halogen-Free: Unlike precursors such as MoCl₅ or MoF₆, it does not introduce corrosive halogen impurities into the film or the reactor, which is a significant advantage for many microelectronic applications.[3]
-
Zero-Valent Molybdenum Source: The precursor contains Molybdenum in the Mo(0) oxidation state, potentially simplifying the reduction chemistry required to form pure metallic films.[1]
Handling and Storage: (C₇H₈)Mo(CO)₃ is sensitive to air, light, and elevated temperatures.[5][7] Prolonged exposure can lead to the detachment of carbonyl ligands and decomposition.[5] Therefore, it is imperative to handle this precursor under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. For storage, it should be kept in a dark, cool environment, preferably refrigerated and under an inert gas blanket.[5]
Proposed Mechanism for Thermal ALD of Molybdenum
The ALD of molybdenum using (C₇H₈)Mo(CO)₃ and a co-reactant, such as atomic hydrogen (at-H), is predicated on a binary sequence of self-saturating surface reactions. Each cycle deposits a monolayer of molybdenum, allowing for atomic-level thickness control.
The Two-Half-Reaction Cycle:
-
Precursor Pulse (First Half-Reaction): Vaporized (C₇H₈)Mo(CO)₃ is pulsed into the reactor. It chemisorbs onto the substrate surface, which is typically hydroxylated (-OH) or otherwise functionalized. The reaction likely involves the displacement of one or more ligands and the formation of a bond between the molybdenum center and the surface.
-
Co-reactant Pulse (Second Half-Reaction): After purging the excess precursor, a pulse of a reducing co-reactant, such as atomic hydrogen generated from a remote plasma source, is introduced. The energetic hydrogen radicals react with the remaining cycloheptatriene and carbonyl ligands on the surface, forming volatile byproducts like methane (CH₄), other hydrocarbons, and carbon monoxide (CO) or water (H₂O). This step reduces the adsorbed molybdenum species to metallic molybdenum and prepares the surface for the next precursor pulse.
This cyclical process ensures that film growth is self-limiting, as the reactions stop once all available surface sites are occupied.
Caption: A schematic of the four-step ALD cycle for molybdenum deposition.
Detailed Application Protocol: A Starting Point
This protocol provides a baseline for developing a successful Mo ALD process. Researchers should note that optimal parameters are highly dependent on the specific ALD reactor geometry and substrate used.
1. Substrate Preparation:
-
Thoroughly clean the substrate to ensure a reactive and pristine surface.
-
For Silicon (Si) with native oxide:
-
Sonicate in acetone for 10 minutes.
-
Sonicate in isopropyl alcohol (IPA) for 10 minutes.
-
Rinse with deionized (DI) water.
-
Dry with a stream of high-purity nitrogen gas.
-
Optional: A brief O₂ plasma treatment can create a uniformly hydroxylated surface to promote initial nucleation.
-
2. ALD System and Precursor Setup:
-
Precursor Handling: Load (C₇H₈)Mo(CO)₃ into a stainless-steel bubbler inside an inert-atmosphere glovebox.
-
System Integration: Install the bubbler on the ALD system. Heat the precursor vessel and the delivery lines to a temperature sufficient for sublimation but below the decomposition temperature. A precursor temperature of 75-95 °C is a recommended starting point.
-
Reactor Conditions: Maintain a low base pressure in the reactor (<1 Torr). Use a high-purity inert carrier gas (e.g., Argon) to transport the precursor vapor.
3. Deposition Parameters: The following table outlines suggested starting parameters for the ALD process. Saturation curves should be generated for each parameter to determine the true self-limiting window.
| Parameter | Suggested Starting Range | Rationale / Notes |
| Substrate Temperature | 150 - 300 °C | Balances the need for sufficient thermal energy for reactions against the risk of precursor decomposition. Lower temperatures may increase impurity incorporation.[3] |
| Precursor Temperature | 75 - 95 °C | Must be high enough to generate adequate vapor pressure for delivery. Keep below the melting point (100 °C) to avoid phase change issues. |
| Co-reactant | Atomic Hydrogen (at-H) | Generated from a remote plasma source (e.g., 300W) with H₂ flow. Atomic hydrogen is a highly effective reducing agent for removing organic ligands.[3] |
| Carrier Gas Flow | 20 - 50 sccm (Ar) | Transports the precursor into the chamber. Flow rate affects residence time and precursor delivery efficiency. |
| Pulse Sequence (t₁/t₂/t₃/t₄) | t₁ (Precursor): 0.5 - 2.0 st₂ (Purge): 5.0 - 20.0 st₃ (Co-reactant): 1.0 - 5.0 st₄ (Purge): 5.0 - 20.0 s |
4. Post-Deposition Film Characterization:
-
Thickness & Density: X-ray Reflectivity (XRR).
-
Composition & Purity: X-ray Photoelectron Spectroscopy (XPS) to quantify Mo, carbon, and oxygen content.
-
Crystallinity: X-ray Diffraction (XRD).
-
Resistivity: Four-point probe measurements.
-
Conformality: Scanning Electron Microscopy (SEM) on high-aspect-ratio test structures.
Experimental and Characterization Workflow
The logical flow from preparation to analysis is critical for reproducible results.
Caption: The end-to-end workflow for Mo ALD and subsequent film analysis.
Conclusion and Outlook
Cycloheptatriene molybdenum tricarbonyl presents itself as a highly promising precursor for the atomic layer deposition of molybdenum thin films. Its halogen-free nature, combined with controllable reactivity and sufficient volatility, addresses many of the challenges associated with traditional molybdenum precursors. The protocols and mechanisms outlined in this guide provide a foundational framework for researchers to explore and optimize Mo ALD processes. The resulting high-purity, low-resistivity, and conformal molybdenum films have the potential to enable significant advancements in semiconductor manufacturing and other high-technology fields.[1][2][3]
References
- Wolfa. (n.d.). Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8.
- American Elements. (n.d.). Cycloheptatriene Molybdenum Tricarbonyl.
- Google Patents. (2023). Cycloheptatriene Molybdenum(0) Precursor for Depositing Molybdenum Films. (CN116761808A).
- ResearchGate. (n.d.). Cycloheptatrienemolybdenum(0) Tricarbonyl.
-
Arts, J., et al. (2023). Low-resistivity molybdenum obtained by atomic layer deposition. Journal of Vacuum Science & Technology A, 41(5), 052402. Retrieved from [Link]
-
Wikipedia. (n.d.). Cycloheptatrienemolybdenum tricarbonyl. Retrieved from [Link]
-
Kim, J.-H., et al. (2023). Study on the Deposition Characteristics of Molybdenum Thin Films Deposited by the Thermal Atomic Layer Deposition Method Using MoO2Cl2 as a Precursor. Coatings, 13(6), 1070. Retrieved from [Link]
-
Palyam, N., et al. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. Journal of Chemical Education, 71(11), 987. Retrieved from [Link]
-
Kukli, K., et al. (2007). Growth of thin films of molybdenum oxide by atomic layer deposition. Journal of Crystal Growth, 303(1), 190-194. Retrieved from [Link]
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Application Notes and Protocols for Cycloheptatriene Molybdenum Tricarbonyl in Thin Film Deposition for Microelectronics
Introduction: The Pursuit of High-Performance Molybdenum Thin Films
In the relentless drive for miniaturization and enhanced performance in microelectronics, the choice of materials for thin film deposition is paramount. Molybdenum (Mo) has emerged as a critical component in various microelectronic applications, including gate electrodes, diffusion barriers, and interconnects in thin-film transistors (TFTs) and other semiconductor devices.[1][2] Its high melting point, excellent thermal conductivity, and low resistivity make it an attractive alternative to traditional materials.[1] The quality of these molybdenum thin films is intrinsically linked to the precursor chemistry and the deposition process. Organometallic precursors, in particular, offer the advantage of lower deposition temperatures and greater control over film properties.
This document provides a detailed guide to the use of cycloheptatriene molybdenum tricarbonyl, (C7H8)Mo(CO)3, as a promising precursor for the deposition of high-purity molybdenum thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). While a relatively specialized precursor, its unique chemical structure and volatility present opportunities for precise and conformal film growth.
Precursor Chemistry: Understanding Cycloheptatriene Molybdenum Tricarbonyl
Cycloheptatriene molybdenum tricarbonyl, often abbreviated as (CHT)Mo(CO)3, is a red-orange, air-sensitive solid with good solubility in nonpolar organic solvents.[3] Its molecular structure is a "piano stool" complex, where the molybdenum atom is coordinated to a cycloheptatriene (C7H8) ligand and three carbonyl (CO) ligands.[3]
The synthesis of (CHT)Mo(CO)3 is typically achieved through the thermal reaction of molybdenum hexacarbonyl (Mo(CO)6) with cycloheptatriene.[3]
Key Properties of (CHT)Mo(CO)3:
| Property | Value | Reference |
| Chemical Formula | C10H8MoO3 | [3][4] |
| Molar Mass | 272.12 g/mol | [3][4] |
| Appearance | Red-orange solid | [3] |
| Melting Point | 100–101 °C | [3] |
| Volatility | Suitable for vapor deposition | [5] |
The presence of the cycloheptatriene ligand and carbonyl groups influences the precursor's thermal stability and decomposition pathway, which are critical factors in CVD and ALD processes. The Mo-CO bonds are relatively labile, facilitating the release of carbon monoxide during thermal decomposition. The cycloheptatriene ligand, a seven-membered ring, also detaches from the molybdenum center at elevated temperatures. The careful control of this decomposition is the key to achieving high-purity molybdenum films.
Deposition Methodologies: CVD and ALD
Both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for growing thin films from gaseous precursors.[6] The choice between them depends on the specific application requirements, such as film conformality and thickness control.
-
Chemical Vapor Deposition (CVD): In a typical CVD process, the (CHT)Mo(CO)3 precursor is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate, leading to the formation of a molybdenum film.[6] CVD allows for relatively high deposition rates, making it suitable for applications where thicker films are required.
-
Atomic Layer Deposition (ALD): ALD is a surface-controlled, self-limiting process that enables the deposition of ultrathin, highly conformal films with atomic-level precision. The process involves sequential pulses of the precursor and a co-reactant, separated by inert gas purges.[7] For (CHT)Mo(CO)3, a potential co-reactant could be a reducing agent like hydrogen plasma to facilitate the removal of ligands and the deposition of pure molybdenum.
Proposed Thermal Decomposition Pathway
Understanding the thermal decomposition mechanism of (CHT)Mo(CO)3 is crucial for optimizing deposition parameters and minimizing impurity incorporation. While detailed experimental studies on the gas-phase decomposition of this specific precursor are limited, a plausible pathway can be proposed based on the known chemistry of similar organometallic complexes.
The decomposition is expected to proceed through the sequential loss of the three carbonyl ligands, followed by the dissociation of the cycloheptatriene ligand. The weaker Mo-CO bonds are likely to break first, releasing carbon monoxide gas. Subsequently, at higher temperatures, the Mo-C7H8 bond will cleave, liberating the cycloheptatriene molecule and leaving a molybdenum atom on the substrate surface.
Caption: Proposed thermal decomposition pathway of (CHT)Mo(CO)3.
Experimental Protocols
Disclaimer: Detailed, peer-reviewed protocols for the deposition of molybdenum thin films specifically from (CHT)Mo(CO)3 are not widely available in the public domain. The following protocols are generalized procedures for organometallic CVD and ALD of molybdenum, using molybdenum hexacarbonyl (Mo(CO)6) as a well-documented example. These should be adapted and optimized for (CHT)Mo(CO)3 based on its specific thermal properties.
General Safety Precautions
(CHT)Mo(CO)3 is an air-sensitive and potentially toxic compound. All handling should be performed in an inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4]
Protocol 1: Chemical Vapor Deposition (CVD) of Molybdenum Films (Illustrative Example with Mo(CO)6)
This protocol describes a typical thermal CVD process for depositing molybdenum films using Mo(CO)6. The parameters would need to be adjusted for (CHT)Mo(CO)3, likely requiring a lower precursor sublimation temperature due to its lower melting point.
Materials and Equipment:
-
CVD reactor with a heated substrate stage
-
Molybdenum hexacarbonyl (Mo(CO)6) precursor
-
Substrates (e.g., Si wafers with a SiO2 layer)
-
High-purity argon (Ar) or nitrogen (N2) carrier gas
-
Vacuum pump and pressure control system
-
Precursor bubbler or sublimation vessel with temperature control
Procedure:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for Si wafers) to remove any organic and particulate contamination.
-
System Preparation:
-
Load the cleaned substrates into the CVD reactor.
-
Load Mo(CO)6 into the precursor bubbler in an inert atmosphere.
-
Heat the precursor delivery lines to a temperature slightly above the precursor sublimation temperature to prevent condensation.
-
Evacuate the reactor to a base pressure of < 1 x 10^-5 Torr.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (typically 300-500 °C for Mo(CO)6).
-
Heat the Mo(CO)6 precursor to its sublimation temperature (typically 60-80 °C) to generate a sufficient vapor pressure.
-
Introduce the Ar carrier gas through the bubbler to transport the precursor vapor into the reaction chamber.
-
Maintain a constant deposition pressure (typically 0.1-1 Torr).
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and cool down the substrate under an inert gas flow.
-
Vent the reactor to atmospheric pressure with inert gas before removing the coated substrates.
-
Protocol 2: Atomic Layer Deposition (ALD) of Molybdenum Films (Illustrative Example with Mo(CO)6 and a Co-reactant)
This protocol outlines a plasma-enhanced ALD (PEALD) process for molybdenum deposition. For (CHT)Mo(CO)3, the pulse times and temperatures would require careful optimization.
Materials and Equipment:
-
ALD reactor with a plasma source
-
Molybdenum hexacarbonyl (Mo(CO)6) precursor
-
Hydrogen (H2) or ammonia (NH3) as the co-reactant gas
-
Substrates (e.g., Si wafers with a SiO2 layer)
-
High-purity argon (Ar) or nitrogen (N2) carrier and purge gas
-
Vacuum pump and pressure control system
-
Precursor delivery system with fast-acting valves
Procedure:
-
System Preparation: Follow steps 1 and 2 as in the CVD protocol, ensuring the ALD precursor delivery system is properly installed.
-
Deposition Cycle: The ALD process consists of repeating a sequence of four steps:
-
Step 1: Precursor Pulse: Introduce a pulse of Mo(CO)6 vapor into the reactor (e.g., 1-5 seconds). The precursor adsorbs onto the substrate surface.
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted precursor and gaseous byproducts (e.g., 5-10 seconds).
-
Step 3: Co-reactant Pulse: Introduce a pulse of the co-reactant gas (e.g., H2 plasma) to react with the adsorbed precursor layer, forming a molybdenum film and volatile byproducts (e.g., 1-5 seconds).
-
Step 4: Purge: Purge the reactor again with an inert gas to remove any unreacted co-reactant and byproducts (e.g., 5-10 seconds).
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The film thickness is directly proportional to the number of ALD cycles.
-
Post-Deposition: Follow the same post-deposition procedure as in the CVD protocol.
Characterization of Molybdenum Thin Films
A comprehensive characterization of the deposited molybdenum films is essential to validate the deposition process and ensure the film's suitability for the intended application.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Film morphology, thickness, and grain size. |
| X-ray Diffraction (XRD) | Crystalline phase, orientation, and grain size. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states (to determine film purity and identify contaminants like carbon and oxygen). |
| Four-Point Probe | Sheet resistance and electrical resistivity. |
| Atomic Force Microscopy (AFM) | Surface roughness and topography. |
Expected Film Properties and Performance Data
The properties of molybdenum thin films are highly dependent on the deposition parameters and the precursor used. While specific data for films grown from (CHT)Mo(CO)3 is scarce, data from other organometallic precursors can provide a useful benchmark.
| Precursor | Deposition Method | Deposition Temperature (°C) | Film Resistivity (µΩ·cm) | Key Observations | Reference |
| Mo(CO)6 | ALD (with O3 and H2 reduction) | 160 (deposition), 350 (reduction) | ~5000 | Near stoichiometric MoO3 initially, reduced to metallic Mo. | [8] |
| MoO2Cl2 | Thermal ALD (with H2) | 600-650 | 12.9 | Crystalline Mo films with good step coverage. | [1] |
| (tBuN)2MoCl2·dad | CVD | 400 | - | Growth of MoNx films with low carbon contamination. | [9] |
Note: The resistivity of bulk molybdenum is approximately 5.3 µΩ·cm. The higher resistivity of thin films is typically due to factors such as impurities, grain boundaries, and surface scattering.
Troubleshooting and Optimization
Problem: High carbon or oxygen content in the film. Possible Causes:
-
Incomplete decomposition of the precursor.
-
Inadequate removal of ligands.
-
Leaks in the deposition system. Solutions:
-
Increase the substrate temperature.
-
Introduce a reducing co-reactant (e.g., H2 plasma).
-
Optimize the purge times in ALD.
-
Perform a leak check of the system.
Problem: Poor film adhesion. Possible Causes:
-
Contaminated substrate surface.
-
High film stress. Solutions:
-
Improve the substrate cleaning procedure.
-
Optimize the deposition temperature and pressure.
Problem: Low deposition rate. Possible Causes:
-
Low precursor vapor pressure.
-
Low substrate temperature. Solutions:
-
Increase the precursor sublimation temperature.
-
Increase the substrate temperature (within the thermal budget of the device).
Conclusion
Cycloheptatriene molybdenum tricarbonyl holds promise as a precursor for the deposition of high-quality molybdenum thin films for microelectronic applications. Its volatility and chemical structure make it amenable to both CVD and ALD techniques. While further research is needed to establish detailed deposition protocols and fully characterize the resulting films, the information and generalized procedures provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this organometallic precursor. The key to successful deposition lies in the precise control of the precursor's thermal decomposition to achieve pure, crystalline, and uniform molybdenum films.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Towards Low-Temperature CVD Synthesis and Characterization of Mono- or Few-Layer Molybdenum Disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN116761808A - Cycloheptatriene Molybdenum(0) Precursor for Depositing Molybdenum Films - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. CN107923039B - Synthesis and Use of Precursors for ALD Containing Molybdenum or Tungsten Thin Films - Google Patents [patents.google.com]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. chemrxiv.org [chemrxiv.org]
The Role of Cycloheptatriene Molybdenum Tricarbonyl as a Precatalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptatriene molybdenum tricarbonyl, (C7H8)Mo(CO)3, is a versatile and stable organometallic complex that serves as a valuable precatalyst in a range of organic transformations. While not a catalyst activator in the traditional sense of modifying a separate catalytic species, it is a highly effective precursor for the in situ generation of active molybdenum catalysts. This guide provides an in-depth exploration of its primary application in Ring-Opening Metathesis Polymerization (ROMP), detailing the mechanism of activation, experimental protocols, and key considerations for its successful implementation in the synthesis of advanced polymeric materials.
Introduction: Understanding the Role of (C7H8)Mo(CO)3
Cycloheptatriene molybdenum tricarbonyl is an air-sensitive, orange to red crystalline solid.[1] Its stability, commercial availability, and well-defined structure make it an excellent starting material for generating highly reactive, low-valent molybdenum species. The core principle behind its use in catalysis lies in the controlled displacement of its cycloheptatriene and carbonyl ligands to open up coordination sites on the molybdenum center, which can then engage in catalytic cycles. This contrasts with a catalyst activator, which would typically interact with and modify a separate, pre-existing catalyst. Instead, (C7H8)Mo(CO)3 is the foundational component from which the active catalyst is built.
Its primary and most well-documented application is as a precatalyst for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique driven by the relief of ring strain in cyclic olefins.[2]
Physicochemical Properties and Handling
A thorough understanding of the properties of cycloheptatriene molybdenum tricarbonyl is crucial for its safe and effective use.
| Property | Value | Reference |
| Chemical Formula | C10H8MoO3 | [3] |
| Molecular Weight | 272.11 g/mol | [1] |
| Appearance | Orange to red powder or crystals | [1] |
| Melting Point | 100-101 °C (decomposes) | [3] |
| Solubility | Soluble in nonpolar organic solvents | [3] |
| Sensitivity | Air-sensitive | [1] |
Handling and Storage: Due to its air sensitivity, cycloheptatriene molybdenum tricarbonyl should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. It should be stored in a cool, dark, and dry place.
Application in Ring-Opening Metathesis Polymerization (ROMP)
The most significant application of cycloheptatriene molybdenum tricarbonyl is as a precursor to highly active molybdenum alkylidene catalysts for ROMP. This process allows for the synthesis of polymers with controlled molecular weights and low polydispersity, characteristic of a living polymerization.[1][4]
Mechanism of In Situ Catalyst Formation and Polymerization
The transformation of the stable (C7H8)Mo(CO)3 precatalyst into a catalytically active species for ROMP is a multi-step process that is not spontaneous and requires specific reagents. The generally accepted mechanism involves the following key steps:
-
Ligand Dissociation: The process is initiated by the dissociation of the cycloheptatriene and carbonyl ligands from the molybdenum center. This is typically facilitated by heating or through the use of activating agents.
-
Formation of a Molybdenum Alkylidene: The coordinatively unsaturated molybdenum species then reacts with a carbene precursor to form a molybdenum alkylidene complex. This is the active species that initiates polymerization.
-
ROMP Catalytic Cycle: The generated molybdenum alkylidene then enters the ROMP catalytic cycle. This involves a [2+2] cycloaddition with a cyclic olefin monomer to form a metallacyclobutane intermediate, followed by a cycloreversion to yield a new, elongated molybdenum alkylidene and a growing polymer chain.[5]
Precatalyst [label="(C7H8)Mo(CO)3"]; Active_Catalyst [label="[Mo]=CHR (Active Catalyst)", fillcolor="#34A853"]; Monomer [label="Cyclic Olefin"]; Metallacyclobutane [label="Metallacyclobutane Intermediate", fillcolor="#EA4335"]; Polymer_Chain [label="Growing Polymer Chain + [Mo]=CHR'"]; Final_Polymer [label="Polymer", shape=ellipse, fillcolor="#FBBC05"];
Precatalyst -> Active_Catalyst [label=" Activation\n (e.g., Heat, Co-reagents)"]; Active_Catalyst -> Metallacyclobutane [label="+ Monomer"]; Monomer -> Metallacyclobutane; Metallacyclobutane -> Polymer_Chain [label=" Cycloreversion"]; Polymer_Chain -> Metallacyclobutane [label="+ Monomer (Propagation)"]; Polymer_Chain -> Final_Polymer [label=" Termination"];
{rank=same; Precatalyst; Monomer;} {rank=same; Active_Catalyst; Polymer_Chain;} {rank=same; Metallacyclobutane; Final_Polymer;} }
Protocol for ROMP of Norbornene
This protocol describes the in situ generation of a molybdenum alkylidene catalyst from cycloheptatriene molybdenum tricarbonyl and its subsequent use in the ROMP of norbornene. This procedure is adapted from established methodologies for molybdenum-catalyzed metathesis reactions.
Materials:
-
Cycloheptatriene molybdenum tricarbonyl, (C7H8)Mo(CO)3
-
Norbornene
-
Anhydrous toluene
-
Ethyl diazoacetate (or other suitable carbene precursor)
-
Lewis acid co-catalyst (e.g., zinc chloride, ZnCl2)
-
Standard Schlenk line or glovebox equipment
-
Dry, oxygen-free solvents and reagents
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, a Schlenk flask equipped with a magnetic stir bar is charged with cycloheptatriene molybdenum tricarbonyl (1 equivalent).
-
Addition of Co-catalyst: The Lewis acid co-catalyst, such as ZnCl2 (1-2 equivalents), is added to the flask. The use of a Lewis acid can facilitate the removal of the carbonyl ligands.
-
Solvent Addition: Anhydrous and deoxygenated toluene is added to dissolve the solids.
-
Formation of the Active Catalyst: The carbene precursor, for instance, ethyl diazoacetate (1 equivalent), is added to the solution. The mixture is then heated (typically in the range of 60-80 °C) to promote the displacement of the cycloheptatriene and carbonyl ligands and the formation of the molybdenum alkylidene complex. The color of the solution may change, indicating the formation of the active species.
-
Monomer Addition: Once the active catalyst has formed (this may take from 30 minutes to several hours, and can be monitored by techniques like IR spectroscopy to observe the disappearance of the CO stretches of the starting material), a solution of norbornene (the desired number of equivalents based on the target polymer molecular weight) in anhydrous toluene is added to the reaction mixture.
-
Polymerization: The polymerization is typically allowed to proceed at the elevated temperature for a specified time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as benzaldehyde.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh non-solvent, and dried under vacuum.
Typical Reaction Parameters:
| Parameter | Value |
| [Monomer]:[Mo] Ratio | 100:1 to 1000:1 |
| Temperature | 60-80 °C |
| Reaction Time | 1-4 hours |
| Solvent | Toluene |
Other Potential Applications
While ROMP is the most prominent application, the ability of cycloheptatriene molybdenum tricarbonyl to serve as a source of catalytically active molybdenum has been explored in other areas of organic synthesis.
Asymmetric Allylic Alkylation
Cycloheptatriene molybdenum tricarbonyl has been investigated as a precatalyst in molybdenum-catalyzed asymmetric allylic alkylation.[6] In this context, it is used to generate a Mo(0) species in situ, which then participates in the catalytic cycle. However, it is noted that this precatalyst can have poor bench stability and requires stringent air- and water-free conditions for its synthesis and use.[6] For this reason, other more stable Mo(0) precursors are often preferred in this specific application.
Safety and Hazard Information
Cycloheptatriene molybdenum tricarbonyl is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and all manipulations should be carried out in a well-ventilated fume hood or glovebox.
Conclusion
Cycloheptatriene molybdenum tricarbonyl is a valuable and versatile precatalyst, primarily for the in situ generation of active molybdenum alkylidene species for Ring-Opening Metathesis Polymerization. Its utility lies in its stability as a starting material, allowing for the controlled generation of highly reactive catalysts under specific conditions. A thorough understanding of its handling requirements and the mechanism of its activation is essential for its successful application in the synthesis of advanced polymers and other organic molecules. Future research may further expand its applications in other catalytic transformations requiring a source of low-valent molybdenum.
References
-
Wikipedia. Cycloheptatrienemolybdenum tricarbonyl. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1982). η7-Cycloheptatrienylmolybdenum complexes. Part 1. Formation and oxidation of mixed-valence dimolybdenum complexes. [Link]
-
Polymer Research Laboratory, University of Massachusetts Amherst. Ring-Opening Metathesis Polymerization. [Link]
- Elsevier. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29.
- Journal of Chemical Education. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex.
-
ResearchGate. Cycloheptatrienemolybdenum(0) Tricarbonyl. [Link]
- Elsevier. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29.
- PubMed. (2008). Molybdenum and tungsten imido alkylidene complexes as efficient olefin-metathesis catalysts.
- MDPI. (2020). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Polymers, 12(11), 2596.
- PubMed Central. (2025). Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. Journal of the American Chemical Society.
-
ResearchGate. End-functionalization of ring-opened poly(norbornene)s prepared by ROMP using the molybdenum alkylidene initiator (A1a). [Link]
- PubMed. (2008). Molybdenum and tungsten imido alkylidene complexes as efficient olefin-metathesis catalysts.
-
BonLab, University of Warwick. (2020). New method to study chain transfer in radical polymerizations. [Link]
-
Ereztech. Tricarbonyl(cycloheptatriene)molybdenum(0) | C10H8MoO3. [Link]
-
ResearchGate. A. Metal alkylidene-mediated ROMP. B. Catalytic cycle for... [Link]
-
YouTube. (2020). Introduction to Polymers - Lecture 6.7 - Free radical polymerization chain transfer. [Link]
- PubMed Central. (2014). Gold-catalyzed ethylene cyclopropanation. Beilstein Journal of Organic Chemistry, 10, 1844-1848.
-
Taylor & Francis Online. Living polymerization – Knowledge and References. [Link]
Sources
- 1. Cycloheptatriene molybdenum tricarbonyl | Tricarbonyl(cycloheptatriene)molybdenum(0) | C10H8MoO3 - Ereztech [ereztech.com]
- 2. researchgate.net [researchgate.net]
- 3. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. On the Origin of E-Selectivity in the Ring-Opening Metathesis Polymerization with Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.210.105.67 [20.210.105.67]
- 6. Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of vinylidene and alkynyl derivatives from cycloheptatrienyl molybdenum complexes
Application Note: Strategic Synthesis of Vinylidene and Alkynyl Molybdenum(
Executive Summary
This application note details the robust synthesis of vinylidene (
The
Mechanistic Principles
The transformation relies on the electrophilic nature of the molybdenum center when coordinated to the
Key Mechanistic Pathway:
-
Ligand Exchange: The labile
ligand in the precursor is displaced by a terminal alkyne ( ). -
-Coordination: Formation of the intermediate
-alkyne complex. -
Tautomerization: A metal-assisted 1,2-hydrogen shift converts the
-alkyne into the -vinylidene ( ). -
Deprotonation: Treatment with a base removes the vinylidene proton, yielding the neutral
-alkynyl complex.
Figure 1: Mechanistic pathway from labile precursor to neutral alkynyl derivative.
Experimental Protocols
Safety Prerequisite: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents (Dichloromethane, THF, Hexane) must be dried and deoxygenated.
Protocol A: Synthesis of the Activated Precursor
Target:
This complex serves as the universal entry point. The phosphine ligand (dppe) provides steric bulk and electronic stabilization.
-
Starting Material: Dissolve
(0.5 mmol) in dry dichloromethane (20 mL). -
Abstraction: Add a stoichiometric amount of
(Thallium hexafluorophosphate) or dissolved in MeCN (2 mL).-
Note: Thallium salts are highly toxic; Silver salts are a safer alternative but may require exclusion of light.
-
-
Reaction: Stir at room temperature for 1 hour. A precipitate (TlBr or AgBr) will form.
-
Filtration: Filter the solution through Celite/diatomaceous earth to remove the halide salt.
-
Isolation: Concentrate the filtrate to ~5 mL and add diethyl ether (30 mL) to precipitate the bright green/yellow cationic complex.
-
Yield: Typically >85%. Store under Argon at -20°C.
Protocol B: Synthesis of Cationic Vinylidene Complexes
Target:
-
Dissolution: Dissolve the precursor from Protocol A (0.2 mmol) in dry dichloromethane (10 mL).
-
Addition: Add a slight excess (1.1 eq) of the terminal alkyne (e.g., Phenylacetylene,
). -
Reaction: Stir at room temperature.
-
Observation: The color typically deepens (e.g., from green to intense red or purple) within 30–60 minutes.
-
-
Precipitation: Add dropwise to rapidly stirring diethyl ether or hexane (50 mL).
-
Purification: Wash the solid precipitate with hexane (
mL) to remove unreacted alkyne. -
Drying: Dry in vacuo.
Protocol C: Synthesis of Neutral Alkynyl Complexes
Target:
-
Suspension: Suspend the Vinylidene complex from Protocol B (0.1 mmol) in THF (10 mL).
-
Deprotonation: Add 1.1 equivalents of Potassium tert-butoxide (
) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).-
Critical Step: The reaction is instantaneous. The solution will change color (often to a lighter red or orange).
-
-
Extraction: Remove solvent in vacuo. Extract the residue with benzene or toluene.
-
Why: The neutral alkynyl complex is soluble in non-polar solvents, while the salt byproducts (
) are not.
-
-
Crystallization: Filter the extract and concentrate. Layer with hexane to crystallize at -20°C.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of cycloheptatrienyl molybdenum derivatives.
Characterization & Data Analysis
Successful synthesis is validated by distinct spectroscopic signatures.[1][2][3][4][5][6] The shift from a
Table 1: Diagnostic Spectroscopic Data
| Complex Type | Species | IR | ||
| Precursor | N/A (MeCN bands) | N/A | ||
| Vinylidene | ||||
| Alkynyl | No vinylidene proton |
Key Interpretation Notes:
-
Vinylidene
: The -carbon of the vinylidene ligand resonates at extremely low field ( ppm), characteristic of the carbene-like nature of the bond. -
Phosphine Coupling: In dppe complexes, the vinylidene proton often appears as a triplet due to coupling with the two phosphorus nuclei (
). -
Redox Activity: The neutral alkynyl complexes are redox-active. Cyclic voltammetry typically reveals a reversible oxidation wave (
to V vs. ferrocene), corresponding to the stable 17-electron radical cation .
Troubleshooting & Optimization
-
Incomplete Reaction (Vinylidene): If the reaction stalls, ensure the acetonitrile is dry. Excess free acetonitrile inhibits the coordination of the alkyne. Using the acetone solvate
can sometimes accelerate the kinetics due to weaker binding of acetone. -
Decomposition of Alkynyls: Neutral alkynyls are air-sensitive. If the solution turns brown/black upon exposure to air, oxidation to the radical cation or decomposition has occurred. Ensure strict anaerobic conditions during the base deprotonation step.
-
Steric Hindrance: Bulky alkynes (e.g.,
) may require longer reaction times or reflux conditions in acetone.
References
-
Whiteley, M. W. (1987).[7] The chemistry of cycloheptatrienyl complexes of molybdenum and tungsten: the synthesis and reactions of some vinylidene and alkynyl derivatives. Journal of the Chemical Society, Dalton Transactions, (12), 3049-3053.
-
Lancashire, H. N., et al. (2012). Synthesis, spectroscopy and electronic structure of the vinylidene and alkynyl complexes
and . Dalton Transactions, 41(35), 10690-10699. -
Grime, R. W., & Whiteley, M. W. (1994).[8] Alkyl, aryl, vinyl, alkynyl and carbene derivatives of cycloheptatrienylmolybdenum complexes. Journal of the Chemical Society, Dalton Transactions, (11), 1671-1679.[8] [8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. davidpublisher.com [davidpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 5. Activation of CO, Isocyanides, and Alkynes by Frustrated Lewis Pairs Based on Cp*M/N (M = Rh, Ir) Couples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry of cycloheptatrienyl complexes of molybdenum and tungsten: the synthesis and reactions of some vinylidene and alkynyl derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Alkyl, aryl, vinyl, alkynyl and carbene derivatives of cycloheptatrienylmolybdenum complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Synthesis of Trifluoromethyl Molybdenum Complexes via Cycloheptatriene Precursors
This Application Note is structured to provide a rigorous, field-validated protocol for synthesizing trifluoromethyl molybdenum complexes, utilizing Tricarbonyl(cycloheptatriene)molybdenum(0) [
Executive Summary
The introduction of trifluoromethyl (
This guide details a superior synthetic strategy using
The Kinetic Gateway: Synthesis of
Rationale: The Mo-CHT complex allows the researcher to bypass the high activation energy of CO dissociation. It functions as a solvated source of the "
Protocol A: Preparation of the "Red Precursor"
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
Reagents:
-
Molybdenum Hexacarbonyl [
] (Commercial grade) -
Cycloheptatriene [
] (Distilled over before use) -
Solvent: Methylcyclohexane or n-Heptane (Degassed)
Step-by-Step Workflow:
-
Charge: In a 250 mL Schlenk flask, suspend
(5.0 g, 18.9 mmol) in methylcyclohexane (80 mL). -
Add Ligand: Add cycloheptatriene (6.0 mL, ~3 equiv) via syringe.
-
Reflux: Connect a reflux condenser and heat the mixture to a vigorous reflux (
) for 6–8 hours.-
Observation: The solution will shift from colorless to a deep red/orange.
-
Endpoint: Monitor IR for the disappearance of the sharp
band at .
-
-
Isolation: Cool to room temperature. Filter the red precipitate under inert gas.
-
Purification: Wash the solid with cold pentane (
) to remove excess cycloheptatriene. -
Storage: Dry under high vacuum. Store at
in a glovebox. The compound is moderately air-sensitive and thermally unstable over long periods.
Yield: Typically 80–90% as a red crystalline solid.
Ligand Installation & Functionalization
The Mo-CHT complex reacts rapidly with donor ligands (L) at room temperature, displacing the CHT ring to form
Protocol B: Synthesis of the Activated Substrate
Example Target:
-
Dissolution: Dissolve
(1.0 equiv) in degassed THF or Toluene. -
Ligand Addition: Add the target ligand (e.g., 2,2'-bipyridine or dppe) in slight excess (1.1 equiv).
-
Reaction: Stir at Room Temperature for 1–3 hours.
-
Contrast: Doing this with
would require refluxing in diglyme for 24+ hours.
-
-
Workup: Precipitate the product with hexanes or remove solvent in vacuo.
Trifluoromethylation Pathways
Once the supporting ligands are installed, the
Pathway 1: Oxidative Addition (The Standard Route)
Target:
-
Setup: Dissolve the precursor (e.g.,
) in dry THF in a heavy-walled Schlenk tube or pressure vessel. -
Reagent: Condense
gas (excess) into the vessel at OR bubble through the solution if working at ambient pressure. -
Irradiation (Optional but Recommended): While thermal reaction works, irradiation with a Hg-vapor lamp (
) often accelerates the radical chain mechanism of oxidative addition. -
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: Color change typically indicates oxidation to
. -
Purification: Remove volatiles. Recrystallize from
/Hexane.
Pathway 2: Nucleophilic Transmetallation (The "Morrison" Route)
Target: Cycloheptatrienyl Molybdenum Trifluoromethyl complexes (e.g.,
Note: This route uses Cadmium. Extreme caution required.
-
Precursor: Generate the iodide complex
first. -
Reagent Preparation: Prepare "Morrison's Reagent" [
] or use (generated in situ from ). -
Low-Temp Addition: Cool the Mo-Iodide solution (in THF) to
or . -
Transmetallation: Add the
source. Stir cold for 1–2 hours.-
Critical:
bonds in these scaffolds are often thermally labile. Do not heat above during workup.
-
-
Filtration: Filter cold to remove metal halides (
or ).
Comparative Data: Kinetic Advantage
| Parameter | Traditional Route ( | CHT Gateway Route ( |
| Activation Temp | ||
| Reaction Time | 24 – 48 Hours | 1 – 3 Hours |
| Yield (Ligand Step) | 40 – 60% | > 85% |
| Thermal Stress | High (Decomposes sensitive ligands) | Low (Preserves ligand integrity) |
| Poor (Thermal elimination of | Excellent (Low-temp functionalization) |
Visualized Workflows
Diagram 1: The CHT Gateway Synthesis Workflow
This flowchart illustrates the divergence from the inert
Caption: The "Kinetic Gateway" allows mild ligand installation prior to the sensitive oxidative addition step.
Diagram 2: Mechanistic Pathways for Trifluoromethylation
Comparison of the Oxidative Addition route vs. the Nucleophilic Substitution route.
Caption: Route A is preferred for general synthesis; Route B is used for specific cycloheptatrienyl scaffolds.
References
- Preparation of CHT Complex: King, R. B. Organometallic Syntheses; Academic Press: New York, 1965; Vol. 1, p 123.
-
General Oxidative Addition: Hughes, R. P. "Oxidative Addition of Perfluoroalkyl Iodides to Metal Centers." Advances in Organometallic Chemistry, 2004 , 50, 1–45. Link
-
Specific C7H7-CF3 Synthesis: Koutsospyros, L.; et al. "Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond." Molecules, 2021 , 26(22), 6838. Link
-
Mo-CF3 Stability: Brammer, L.; et al. "Trifluoromethyl complexes of molybdenum and tungsten." J. Chem. Soc., Dalton Trans., 1996 , 2009. Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cycloheptatriene Molybdenum Tricarbonyl
Welcome to the technical support center for the synthesis of cycloheptatriene molybdenum tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile organometallic complex. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established literature to help you optimize your reaction yields and overcome common synthetic challenges.
Introduction: The Chemistry Behind the Synthesis
The synthesis of cycloheptatriene molybdenum tricarbonyl is a classic example of a ligand substitution reaction in organometallic chemistry. The most common and reliable method is the thermal reaction between molybdenum hexacarbonyl, Mo(CO)₆, and cycloheptatriene, C₇H₈.[1] In this reaction, three of the six carbonyl (CO) ligands on the molybdenum center are displaced by the π-system of the cycloheptatriene molecule.
The reaction proceeds via a dissociative mechanism, where the initial rate-determining step is the loss of a CO ligand from Mo(CO)₆ to form a highly reactive Mo(CO)₅ intermediate. This intermediate is then trapped by the cycloheptatriene. This process repeats until three CO ligands have been substituted. The overall transformation can be represented as:
C₇H₈ + Mo(CO)₆ → (η⁶-C₇H₈)Mo(CO)₃ + 3 CO[1]
Understanding this mechanism is crucial for troubleshooting, as factors that influence the dissociation of CO and the stability of the starting materials and product will directly impact the reaction's success and yield. This complex is a moderately air-sensitive, red-orange solid soluble in nonpolar organic solvents.[1][2]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during the synthesis and purification of cycloheptatriene molybdenum tricarbonyl.
Issue 1: Very low or no product yield.
-
Question: I followed the standard procedure of refluxing molybdenum hexacarbonyl with cycloheptatriene in a high-boiling solvent, but my yield was less than 10%. What could be the primary cause?
-
Answer: The most probable cause for a drastically low yield is the purity of the cycloheptatriene. Commercial cycloheptatriene often contains oxidation products and other impurities that can inhibit the reaction. For optimal results, it is highly recommended to freshly distill the cycloheptatriene prior to use.[2] Another critical factor is maintaining an inert atmosphere. The product, (η⁶-C₇H₈)Mo(CO)₃, is moderately sensitive to air, and performing the reaction and workup under a blanket of nitrogen or argon is essential to prevent decomposition.[2]
Issue 2: White solid observed in the condenser during the reaction.
-
Question: During the reflux, I noticed a significant amount of a white crystalline solid coating the inside of my condenser. Is this normal, and does it affect my yield?
-
Answer: Yes, this is a common observation and it directly impacts your yield. The white solid is molybdenum hexacarbonyl, which is volatile and can sublime out of the reaction mixture at elevated temperatures.[2] This sublimation effectively removes the starting material from the reaction, leading to lower conversion and yield.
-
Solution: To mitigate this, you can wrap the unheated upper portion of the reaction flask with tubing through which cold water is circulated. This creates a cold spot that encourages the sublimed Mo(CO)₆ to deposit back into the reaction mixture rather than escaping into the condenser.[2]
-
Issue 3: The reaction mixture turned dark brown or black.
-
Question: My reaction mixture turned a dark, opaque color during the reflux, and I was unable to isolate any of the desired red-orange product. What does this indicate?
-
Answer: A dark brown or black reaction mixture is often indicative of thermal decomposition. This can be caused by excessive heating or the presence of impurities. Ensure your heating mantle is set to a temperature that maintains a gentle reflux, and as mentioned, use freshly distilled cycloheptatriene. The presence of oxygen can also contribute to decomposition, so it is crucial to maintain a strictly inert atmosphere throughout the reaction.
Issue 4: Difficulty in purifying the product by column chromatography.
-
Question: I'm attempting to purify the crude product using flash column chromatography on silica gel, but I'm recovering very little of the target compound. Is there a better way?
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Answer: Cycloheptatriene molybdenum tricarbonyl can be sensitive to acidic stationary phases like silica gel, which can lead to decomposition on the column. A more reliable method is to use a plug or column of neutral alumina .[2] The purification should be performed under an inert atmosphere.
-
Recommended Chromatography Protocol:
-
Pack a column with neutral alumina and saturate it with a nonpolar solvent like nitrogen-saturated ligroin or hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
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Elute with nitrogen-saturated ligroin or hexane to remove unreacted cycloheptatriene and the high-boiling solvent (e.g., nonane).
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Once the nonpolar impurities have been washed through, switch the eluent to nitrogen-saturated dichloromethane to elute the red-orange band of the desired product.[2]
-
-
Issue 5: The final product is an oil or sticky solid, not a crystalline material.
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Question: After removing the solvent, my product is an oily residue. How can I obtain a crystalline solid?
-
Answer: This issue usually points to residual solvent or impurities. Ensure that all solvents have been thoroughly removed under high vacuum. If the product is still oily, it may be impure. Re-purification by flash chromatography on neutral alumina is recommended. While specific recrystallization procedures are not extensively detailed in common literature for this compound, you could attempt recrystallization from a nonpolar solvent like hexane at low temperatures. However, chromatography is the more established method for obtaining high purity.[2]
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent and temperature for the thermal synthesis?
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A1: A high-boiling, inert hydrocarbon solvent is ideal. Nonane is a commonly used solvent, with the reaction being carried out at reflux for approximately 2 hours.[2] The use of a high-boiling solvent ensures the temperature is sufficient to promote the dissociation of the CO ligands from the molybdenum hexacarbonyl.
-
-
Q2: How can I confirm the identity and purity of my product?
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A2: The identity and purity can be confirmed using a combination of ¹H NMR and IR spectroscopy.
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¹H NMR: In a deuterated solvent like benzene-d₆, the complex will show a series of multiplets for the cycloheptatriene protons. Unreacted cycloheptatriene will appear as distinct peaks that can be identified by comparison with the spectrum of the starting material.[2]
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IR Spectroscopy: The most telling feature in the IR spectrum is the presence of strong C-O stretching bands for the carbonyl ligands, typically in the range of 1880-1990 cm⁻¹. For (η⁶-C₇H₈)Mo(CO)₃ in benzene, these are observed around 1984, 1915, and 1887 cm⁻¹.[2] The absence of a sharp peak for Mo(CO)₆ (around 2000 cm⁻¹) indicates its complete removal.
-
-
-
Q3: Are there alternative synthetic methods to the thermal reaction?
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A3: Yes, a photochemical synthesis is also possible. This involves the UV irradiation of a solution of molybdenum hexacarbonyl and cycloheptatriene in a suitable solvent.[3] This method can often be performed at lower temperatures, which may be advantageous for sensitive substrates. However, the thermal method is generally more common and scalable for laboratory preparations.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4:
-
Molybdenum Hexacarbonyl: This compound is toxic and volatile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Carbon Monoxide: The reaction releases three equivalents of carbon monoxide, a highly toxic and flammable gas. The entire apparatus must be set up in a fume hood to ensure adequate ventilation.
-
Inert Atmosphere: Due to the air-sensitivity of the product, the use of Schlenk line techniques or a glovebox is essential for the reaction and workup.
-
Quenching: At the end of the reaction, any unreacted molybdenum hexacarbonyl can be quenched by careful addition of an oxidizing agent like a solution of iodine in a suitable solvent, which will convert it to non-volatile molybdenum iodides. This should be done in a fume hood as CO will be evolved.
-
-
Detailed Experimental Protocols
Protocol 1: Thermal Synthesis of (η⁶-C₇H₈)Mo(CO)₃
This protocol is adapted from the procedure described in the Journal of Chemical Education.[2]
Reagents and Equipment:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Cycloheptatriene (C₇H₈), freshly distilled
-
Nonane, anhydrous
-
Neutral alumina for chromatography
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Ligroin or hexane, nitrogen-saturated
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Dichloromethane, nitrogen-saturated
-
Schlenk flask and condenser
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle and magnetic stirrer
-
Chromatography column
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen, add molybdenum hexacarbonyl (1.0 g, 3.8 mmol).
-
Add nonane (10 mL) and freshly distilled cycloheptatriene (4.0 mL, 38 mmol).
-
Heat the mixture to a gentle reflux with stirring for 2 hours. To minimize sublimation of Mo(CO)₆, consider wrapping the upper part of the flask with tubing carrying cooling water.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Prepare a flash chromatography column with a dry plug of neutral alumina.
-
Transfer the cooled reaction mixture to the column.
-
Elute with nitrogen-saturated ligroin (approx. 30 mL) to remove the nonane and any unreacted starting materials.
-
Elute the orange product band with nitrogen-saturated dichloromethane, collecting the colored fractions.
-
Remove the solvent from the collected fractions under reduced pressure to yield (η⁶-C₇H₈)Mo(CO)₃ as a red-orange solid.
-
Store the product under an inert atmosphere and protected from light.
Expected Yield: 30-45%[2]
Data Presentation
| Parameter | Value | Reference |
| Appearance | Red-orange solid | [1] |
| Molar Mass | 272.12 g/mol | N/A |
| Melting Point | 100-101 °C | [1] |
| ¹H NMR (C₆D₆) | δ 2.45 (m), 3.00 (m), 3.60 (t), 4.92 (m), 5.2 (m) ppm | [2] |
| IR (benzene) | ν(CO) 1984, 1915, 1887 cm⁻¹ | [2] |
| Typical Yield | 30-45% | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of (η⁶-C₇H₈)Mo(CO)₃.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
-
Timmers, F. J.; Wacholtz, W. F. An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. J. Chem. Educ.1994 , 71 (11), 987. [Link]
-
Cotton, F. A.; McCleverty, J. A.; White, J. E. Cycloheptatrienemolybdenum(0) Tricarbonyl. Inorg. Synth.1967 , 9, 121–122. [Link]
-
Hooker, R. H.; Rest, A. J. Photochemistry of tricarbonyl(1–6-η-cycloheptatriene)-molybdenum in frozen gas matrices at 12 K. Photodissociation of cycloheptatriene and carbon monoxide ligands. J. Chem. Soc., Dalton Trans.1982 , 2029-2036. [Link]
Sources
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. Photochemistry of tricarbonyl(1–6-η-cycloheptatriene)-molybdenum in frozen gas matrices at 12 K. Photodissociation of cycloheptatriene and carbon monoxide ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
purification of cycloheptatriene molybdenum tricarbonyl by chromatography
Answering the user's request.## Technical Support Center: Purification of Cycloheptatriene Molybdenum Tricarbonyl by Chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of cycloheptatriene molybdenum tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃. Given the compound's sensitivity, its purification via chromatography is a critical step that often presents unique challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when handling and purifying (C₇H₈)Mo(CO)₃?
A1: Cycloheptatriene molybdenum tricarbonyl is an air-sensitive organometallic complex.[1][2] Its stability is compromised by three main factors:
-
Oxygen: The compound readily oxidizes upon exposure to air, leading to decomposition. This is often visually indicated by a color change from its characteristic orange-red to brown or black. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[3][4]
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Temperature: The compound has a melting point of 100-101 °C, at which it begins to decompose.[5] Some analogous cycloheptatrienyl molybdenum complexes are known to be extremely thermally unstable, requiring purification at temperatures as low as -20 °C.[6] While (C₇H₈)Mo(CO)₃ is more stable, prolonged exposure to heat during solvent removal (rotary evaporation) or high ambient temperatures can lead to degradation.
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Light: Like many organometallic compounds, it is sensitive to light, which can promote the detachment of carbonyl ligands or other structural changes.[5] It is best practice to protect the compound from direct light by using amber glassware or by wrapping flasks and columns in aluminum foil.[2]
Q2: What is the recommended starting point for selecting a stationary and mobile phase for chromatography?
A2: The choice of phases is dictated by the polarity of the target compound and the impurities. (C₇H₈)Mo(CO)₃ is a moderately polar complex. The primary impurities from a typical synthesis are unreacted molybdenum hexacarbonyl (Mo(CO)₆) and cycloheptatriene, both of which are significantly less polar.[7]
-
Stationary Phase: Alumina or silica gel are commonly used. Alumina is often preferred for its slightly different selectivity and can sometimes be less harsh on sensitive compounds. However, a well-established protocol uses silica gel effectively under inert conditions.[3]
-
Mobile Phase (Eluent): A gradient elution strategy is most effective.
-
Start with a non-polar solvent like hexanes or ligroin. This will elute the non-polar impurities, such as residual Mo(CO)₆ and cycloheptatriene.
-
Once the non-polar impurities are washed off, switch to a more polar solvent, such as dichloromethane (CH₂Cl₂), to elute the orange-red band of the desired (C₇H₈)Mo(CO)₃ product.[3]
-
The key is to leverage the polarity difference to achieve a clean separation. The non-polar wash is critical for removing starting materials that might otherwise co-elute.
Q3: How should crude (C₇H₈)Mo(CO)₃ be prepared and loaded onto the column?
A3: Proper sample preparation and loading are crucial to prevent band broadening and decomposition.[8]
-
Concentration: After the synthesis work-up, the crude product should be dissolved in a minimal amount of a suitable solvent. Dichloromethane is a good choice as it will also be used for elution.
-
Loading Method:
-
Wet Loading: The concentrated solution can be carefully pipetted directly onto the top of the column bed. Care must be taken not to disturb the surface of the stationary phase.[8] This should be done under a positive pressure of inert gas.
-
Dry Loading (Recommended for Air-Sensitive Compounds): In a separate flask under an inert atmosphere, dissolve the crude product in a minimal amount of solvent. Add a small amount of silica gel or alumina (the same as used for the column) and remove the solvent in vacuo until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the column, followed by a thin layer of sand. This technique often results in sharper bands and better separation.
-
Troubleshooting Guide: Common Chromatographic Issues
Problem: The orange product band turns brown or black on the column.
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Causality: This is a classic sign of decomposition due to exposure to oxygen or reactive sites on the stationary phase. The acidity of standard silica gel can sometimes promote the degradation of sensitive compounds.
-
Solution System:
-
Enhance Inert Atmosphere Technique: Ensure all solvents are rigorously deoxygenated (e.g., by sparging with nitrogen or argon for 30-60 minutes) before use. The column itself must be packed and run under a positive pressure of inert gas. Using Schlenk-adapted chromatography glassware is highly recommended.[3][4]
-
Deactivate the Stationary Phase: Before packing the column, you can treat the silica gel. Create a slurry of the silica in the starting eluent (e.g., hexane) and add a small amount of a deactivating agent like triethylamine (~1% v/v). Stir for an hour, then pack the column as usual. This neutralizes acidic sites on the silica surface.
-
Consider Low-Temperature Chromatography: For particularly stubborn decomposition, performing the chromatography in a cold room or using a jacketed column cooled to 0 °C can significantly improve stability and yield.[6]
-
Problem: The final yield is very low, even though the reaction appeared successful by TLC.
-
Causality: Low yield can result from several issues: on-column decomposition (see above), incomplete elution of the product, or irreversible adsorption to the stationary phase.
-
Solution System:
-
Verify Complete Elution: After the main orange band has been collected, continue flushing the column with the polar eluent (dichloromethane) and collect fractions. Monitor these fractions by TLC to ensure no product remains on the column. If the product is still not eluting, a slightly more polar solvent system (e.g., 1-2% ethyl acetate in dichloromethane) can be tried, but this increases the risk of eluting more polar, colored decomposition products.
-
Check for Irreversible Adsorption: If the stationary phase remains colored after extensive washing, your compound may be binding irreversibly. This is more common with highly acidic silica or very reactive compounds. Switching to a different stationary phase, like neutral alumina, or deactivating the silica as described above can mitigate this.
-
Minimize Purification Time: The longer the compound spends on the column, the greater the opportunity for decomposition. Use "flash" chromatography techniques (applying positive pressure to increase flow rate) to minimize the run time.
-
Problem: The separation of the product from starting materials is poor.
-
Causality: The most likely cause is using an initial mobile phase that is too polar. Molybdenum hexacarbonyl (Mo(CO)₆) is quite non-polar and should move quickly with a non-polar eluent. If your starting eluent has even a small amount of a polar component, it may begin to move the product band, causing it to overlap with the impurities.
-
Solution System:
-
Thorough Non-Polar Wash: Begin elution with pure, deoxygenated hexane or ligroin.[3] Collect and check these initial fractions. You should see the faint, colorless band of Mo(CO)₆ eluting. Do not switch to the more polar dichloromethane until you are confident that all non-polar impurities have been washed from the column. A UV lamp can sometimes be used to visualize the Mo(CO)₆ band.
-
Optimize Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide one, giving more distance for the bands to separate.
-
Experimental Workflow & Protocols
Visualizing the Purification Workflow
The overall process can be visualized as a linear progression from the crude synthetic output to the final, pure, and characterized product.
Caption: Workflow for the inert atmosphere chromatography of (C₇H₈)Mo(CO)₃.
Step-by-Step Protocol: Flash Column Chromatography under Nitrogen
This protocol is adapted from established procedures and incorporates best practices for handling air-sensitive compounds.[3]
-
System Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of nitrogen or in a desiccator.
-
Deoxygenate all required solvents (e.g., hexanes, dichloromethane) by sparging with N₂ or Ar gas for at least 30 minutes.
-
Set up a chromatography column adapted for Schlenk line use (i.e., with a sidearm for connecting to an inert gas line).
-
-
Column Packing (Slurry Method):
-
In a flask, add silica gel (e.g., 40-63 µm particle size) and make a slurry with deoxygenated hexanes.
-
With the column stopcock closed, pour the slurry into the column.
-
Open the stopcock to drain some solvent while tapping the column gently to ensure even packing. Add more hexane as needed to keep the silica from running dry.
-
Once packed, add a thin layer (~0.5 cm) of dry sand to the top to protect the silica bed. Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Load):
-
Dissolve the crude (C₇H₈)Mo(CO)₃ in a minimal amount of dichloromethane in a round-bottom flask.
-
Add a small portion of silica gel (~1-2 times the mass of the crude product).
-
Remove the solvent under reduced pressure until a free-flowing orange powder is obtained.
-
Carefully transfer this powder to the top of the packed column under a positive flow of nitrogen. Add another thin layer of sand on top.
-
-
Elution:
-
Carefully add deoxygenated hexanes to the column.
-
Using gentle positive nitrogen pressure, begin eluting the non-polar impurities. Wash the column with several column volumes of hexanes. Unreacted Mo(CO)₆ and cycloheptatriene will elute during this phase.[3]
-
Once the non-polar impurities are removed, carefully switch the eluent to deoxygenated dichloromethane.
-
The orange-red band of the desired product, (C₇H₈)Mo(CO)₃, will begin to move down the column.
-
Collect the colored fractions in Schlenk flasks.
-
-
Product Isolation:
-
Combine the pure orange fractions.
-
Remove the solvent using a rotary evaporator. Crucially, use a low-temperature water bath (<30 °C) to avoid thermal decomposition.
-
Once the bulk solvent is removed, dry the resulting red solid under high vacuum to remove any final traces of solvent.
-
Store the final product under an inert atmosphere, protected from light.[2][3]
-
Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₀H₈MoO₃ | [9] |
| Molar Mass | 272.12 g·mol⁻¹ | [7] |
| Appearance | Orange to red crystals/solid | [5][7] |
| Melting Point | 100–101 °C (with decomposition) | [5][7] |
| Solubility | Soluble in nonpolar organic solvents (e.g., CH₂Cl₂, Toluene); Insoluble in water. | [5][7] |
Troubleshooting Decision Tree
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 2. ossila.com [ossila.com]
- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 6. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- [webbook.nist.gov]
handling air-sensitive cycloheptatriene molybdenum tricarbonyl
Technical Support Center: Molybdenum Organometallics Division Ticket #8839: Handling & Troubleshooting (η⁶-Cycloheptatriene)molybdenum tricarbonyl
Welcome to the Reagent Support Hub
Product: (η⁶-Cycloheptatriene)molybdenum tricarbonyl [Mo(CO)₃(η⁶-C₇H₈)] Common Aliases: (CHT)Mo(CO)₃, "The Red Precursor" Risk Profile: Air-sensitive, Moisture-sensitive, Thermally labile in solution.
Agent: Senior Application Scientist (Organometallics Desk) Status: Active
Module 1: Installation (Synthesis & Preparation)
User Issue: "I am trying to synthesize the complex from Mo(CO)₆, but my yield is low and the condenser keeps clogging with white solid."
Diagnosis: This is the most common failure mode. The reaction is a thermal substitution that competes with the sublimation of the starting material, Molybdenum Hexacarbonyl [Mo(CO)₆]. If Mo(CO)₆ sublimes out of the solution before reacting, your stoichiometry fails.
The "Anti-Sublimation" Protocol: To successfully install the CHT ligand, you must force the Mo(CO)₆ back into the reaction zone.
-
Reagents: Mo(CO)₆ (1 eq), Cycloheptatriene (excess, typically 10–15 eq), Methylcyclohexane (solvent).
-
Setup: Use a Schlenk flask equipped with a reflux condenser.
-
The Fix (Critical Step): As the mixture refluxes, Mo(CO)₆ will sublime into the cool neck of the flask or the bottom of the condenser (appearing as white crystals).
-
Manual Intervention:[1] Periodically use a long, flattened glass rod (under strong Argon flow) to scrape the sublimate back into the boiling solvent.
-
Solvent Wash: Alternatively, design the glassware so the refluxing solvent washes the walls effectively.
-
-
Endpoint: The reaction is complete when the solution turns a deep, dark red and no white Mo(CO)₆ remains.
Workflow Diagram: Synthesis Logic
Caption: Iterative reflux loop required to manage Mo(CO)₆ sublimation during synthesis.
Module 2: Maintenance (Handling & Storage)
User Issue: "My red crystals turned green/black overnight in the glovebox freezer. Is it still usable?"
Diagnosis: You have experienced oxidative decomposition . The "Red-to-Green/Black" transition is the primary health indicator of this reagent.
-
Red/Orange: Healthy, active Mo(0) species.
-
Green/Blue/Black: Formation of Mo(V) or Mo(VI) oxides. The material is compromised.
Storage Protocols:
| Parameter | Specification | Reason |
| Atmosphere | Argon or Nitrogen ( < 1 ppm O₂) | Mo(0) is electron-rich and easily oxidized by atmospheric O₂. |
| Temperature | -20°C (Freezer) | Thermal lability; CHT is a "labile" ligand and can dissociate over time even in solid state. |
| Container | Schlenk tube or sealed ampoule | Screw-cap vials in gloveboxes are permeable to trace O₂ over weeks. |
| Solvent | None (Store dry) | Solutions decompose faster than solids. |
Self-Validating Check: Before using a stored batch, perform an IR check.
-
Pass: Sharp bands at ~1985 cm⁻¹ and ~1915 cm⁻¹ (in hydrocarbon solvent).
-
Fail: Broadening of bands or appearance of high-frequency bands (>2000 cm⁻¹) indicates oxidation.
Module 3: Application (Ligand Exchange)
User Issue: "I'm trying to swap the CHT for a phosphine ligand, but the reaction is sluggish."
Technical Insight: (CHT)Mo(CO)₃ is used specifically because the cycloheptatriene is a "placeholder" ligand—it holds the three fac sites on the molybdenum but leaves easily. However, the mechanism is solvent-dependent.
The "Solvent Assist" Trick: While CHT is labile, the exchange is often associative . Using a solvent that can stabilize the intermediate (like THF or Acetonitrile) can accelerate the departure of CHT.
Mechanism of Action:
-
Fac-Coordination: The CHT occupies three coordination sites (η⁶).
-
Ring Slippage: The ring slips from η⁶ to η⁴, creating a vacancy.
-
Attack: The incoming ligand (L) attacks the metal.
-
Departure: CHT fully dissociates.
Pathway Diagram: Ligand Exchange
Caption: The "Ring Slippage" mechanism facilitates the substitution of the CHT ligand.
Module 4: Troubleshooting FAQs
Q: Can I purify the compound by column chromatography? A: Proceed with extreme caution. Silica gel often contains adsorbed oxygen and moisture, which will decompose the complex (turning the band green/blue on the column).
-
Solution: Use alumina (neutral, activity I) degassed thoroughly under Argon. Alternatively, purification by recrystallization from hot hexane/methylcyclohexane is superior and safer for the complex.
Q: I see a black precipitate during the reaction. What is it? A: "Molybdenum Black." This is metallic molybdenum or undefined oxides caused by thermal decomposition.
-
Cause: Temperature too high (>140°C) or oxygen leak.
-
Fix: Lower the bath temperature. Ensure your reflux condenser is efficient. Check Schlenk lines for leaks.
Q: Why use CHT instead of just reacting Mo(CO)₆ directly with my ligand? A: Kinetics. Mo(CO)₆ is inert (18-electron, low spin). Dissociating a CO ligand requires high energy (UV light or high heat). CHT is an "entatic" state reagent—it is already activated. The energy barrier to displace CHT is significantly lower than displacing CO, allowing you to attach delicate ligands that would decompose under the harsh conditions required for Mo(CO)₆.
References
-
Synthesis Protocol: Cotton, F. A.; McCleverty, J. A.; White, J. E. "Cycloheptatrienemolybdenum(0) Tricarbonyl."[1][2][3] Inorganic Syntheses, 1967 , 9, 121–122. Link[2][3]
-
Structural Characterization: Dunitz, J. D.; Pauling, P. "Struktur des Cycloheptatrien-molybdän-tricarbonyls." Helvetica Chimica Acta, 1960 , 43, 2188–2197. Link[3]
-
Kinetics & Mechanism: Pidcock, A.; Smith, J. D.; Taylor, B. W. "Ligand displacement reactions. Part II." Journal of the Chemical Society A, 1970 , 1604-1609. Link
-
Handling Techniques: Shriver, D. F.; Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds; Wiley-Interscience: New York, 1986. Link
Sources
identifying byproducts in cycloheptatriene molybdenum tricarbonyl synthesis
Welcome to the technical support guide for the synthesis of Cycloheptatriene Molybdenum Tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃. This resource is designed for researchers and professionals in chemistry and drug development to navigate the nuances of this organometallic synthesis. We will address common experimental challenges, focusing on the identification and mitigation of byproducts to ensure the synthesis of a pure final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing (η⁶-C₇H₈)Mo(CO)₃?
The synthesis is typically a thermal ligand substitution reaction where cycloheptatriene (C₇H₈) displaces three carbonyl (CO) ligands from molybdenum hexacarbonyl (Mo(CO)₆).[1][2] The reaction is driven by heating the reactants in a high-boiling inert solvent.
C₇H₈ + Mo(CO)₆ --(heat)--> (η⁶-C₇H₈)Mo(CO)₃ + 3 CO(g)
Q2: My final product is a very pale orange or off-white solid, not the expected vibrant red-orange. What is the likely cause?
A pale product color almost certainly indicates a large amount of unreacted molybdenum hexacarbonyl, which is a white solid.[2] The desired (η⁶-C₇H₈)Mo(CO)₃ is a distinct red-orange crystalline solid.[1][3] This issue typically arises from incomplete reaction due to insufficient heating time, a reaction temperature that is too low, or inefficient removal of the starting material during purification.
Q3: Is the (η⁶-C₇H₈)Mo(CO)₃ complex stable in air?
The complex is moderately sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] Prolonged exposure to air can lead to oxidation and decomposition, characterized by a color change and the formation of insoluble materials. While brief handling in air is feasible, long-term storage must be under an inert atmosphere to maintain purity.[2] Some related cycloheptatrienyl molybdenum complexes are known to be extremely thermally unstable, decomposing rapidly even at room temperature when in solution.[4]
Q4: What is the primary mechanism for byproduct formation in this synthesis?
Byproduct formation can be attributed to several factors:
-
Incomplete Reaction: Leaving unreacted Mo(CO)₆ in the final product.
-
Thermal Decomposition: Excessive heating can cause the desired product or starting materials to decompose, leading to a mixture of unidentified, often insoluble, materials.
-
Oxidation: The presence of oxygen can lead to the formation of molybdenum oxides and the destruction of the organometallic complex.
-
Photodissociation: UV irradiation can cause the reversible photodissociation of a CO ligand, forming [Mo(η⁶-C₇H₈)(CO)₂]. While this is primarily observed in matrix isolation studies at low temperatures, sensitivity to light should be considered.[5]
Troubleshooting Guide: Identifying Byproducts
This section addresses specific analytical results that deviate from the expected outcome and provides a logical framework for identifying the source of the impurity.
Q5: My ¹H NMR spectrum shows unexpected peaks in addition to the product signals. How do I identify the contaminants?
This is a common issue. The key is to compare the chemical shifts and multiplicities of the unknown peaks to those of likely contaminants.
-
Causality: The ¹H NMR spectrum is highly sensitive to the electronic environment of protons. The complexation of cycloheptatriene to the Mo(CO)₃ fragment dramatically alters the chemical shifts of the triene's protons compared to the free ligand.
| Compound | ¹H NMR Signals (Typical, in C₆D₆) | Interpretation |
| (η⁶-C₇H₈)Mo(CO)₃ | Multiplets around δ 5.2, 4.92, 3.60, 3.00, and 2.45 ppm.[2] | These complex, upfield-shifted signals are characteristic of the coordinated cycloheptatriene ligand. |
| Free Cycloheptatriene | Peaks will be further downfield, typically in the δ 5.3-6.6 ppm range. | Indicates that the cycloheptatriene starting material was not fully removed during purification. |
| Residual Solvent (e.g., Nonane) | Broad signals in the aliphatic region (δ 0.8-1.5 ppm). | A common impurity if the product is not dried sufficiently under vacuum. |
| Decomposition Product | Broad, poorly resolved signals or loss of distinct peaks. | Suggests degradation of the complex. |
Troubleshooting Workflow: NMR Analysis
Caption: Troubleshooting logic for unexpected ¹H NMR signals.
Q6: My IR spectrum has the wrong number of carbonyl (CO) bands or they are shifted. What does this indicate?
Infrared spectroscopy is arguably the most powerful tool for identifying carbonyl-containing byproducts in this synthesis. The number and frequency of the ν(CO) bands are dictated by the electronic density on the metal center and the local symmetry of the M(CO)x fragment.
-
Causality: The Mo-CO bond involves σ-donation from the CO to the metal and π-backbonding from the metal's d-orbitals into the CO's π* antibonding orbitals. More electron density on the molybdenum center leads to stronger backbonding, which weakens the C-O triple bond and lowers its stretching frequency (ν).
| Compound | IR ν(CO) Bands (cm⁻¹) (in non-polar solvent) | Interpretation & Significance |
| (η⁶-C₇H₈)Mo(CO)₃ | ~1984, 1915, 1887[2] | Three bands are expected due to the Cₛ symmetry of the Mo(CO)₃ fragment. This is the fingerprint of the desired product. |
| Mo(CO)₆ | ~1986 (one very sharp, strong band) | One band is observed due to the high Oₕ symmetry. Its presence is a definitive indicator of unreacted starting material. |
| Oxidized Species | Bands shift to higher frequency (>2000 cm⁻¹) | Oxidation of the Mo(0) center to Mo(II) or higher reduces its ability to backbond, strengthening the C-O bond and increasing ν(CO). The presence of bands above 2000 cm⁻¹ suggests product decomposition.[2] |
Troubleshooting Workflow: IR Analysis
Caption: Troubleshooting logic for IR carbonyl stretching frequencies.
Experimental Protocols
Protocol 1: Synthesis of (η⁶-C₇H₈)Mo(CO)₃
This protocol is adapted from established literature procedures.[2]
Safety Precaution: Molybdenum hexacarbonyl is toxic and readily sublimes. All manipulations should be performed in a well-ventilated fume hood.[6] The product is air-sensitive. All steps should be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add molybdenum hexacarbonyl (Mo(CO)₆, 1.0 g, 3.8 mmol).
-
Reagent Addition: Under a positive pressure of nitrogen, add 10 mL of nonane and freshly distilled cycloheptatriene (4.0 mL, 38 mmol).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-3 hours. The solution will turn from colorless to a deep red-orange. The sublimation of some white Mo(CO)₆ into the condenser is normal.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. A red-orange solid may precipitate. Cool further in an ice bath for 30 minutes. Filter the crude product via cannula filtration or in a glovebox.
-
Purification:
-
Wash the collected solid with cold hexane to remove residual nonane and unreacted cycloheptatriene.
-
Transfer the solid to a sublimation apparatus. Heat gently under high vacuum to sublime away any unreacted Mo(CO)₆. The pure red-orange product will remain.
-
Alternatively, purify via flash column chromatography on silica gel under a nitrogen atmosphere, eluting with a non-polar solvent like hexane or a hexane/dichloromethane mixture.[2]
-
-
Isolation: Remove the solvent from the purified fractions under reduced pressure. Dry the resulting red-orange solid in vacuo. The typical yield is 30-45%.[2] Store the final product under nitrogen in a freezer.
Protocol 2: Characterization by IR Spectroscopy
-
Sample Preparation: In a glovebox or under a nitrogen blanket, prepare a dilute solution of the product in a dry, non-polar IR solvent (e.g., hexane or benzene). Alternatively, prepare a KBr pellet.
-
Data Acquisition: Acquire the spectrum in the range of 2200-1800 cm⁻¹. This region is specific to metal carbonyl stretches.
-
Analysis:
-
Confirm Product: Look for three distinct bands characteristic of (η⁶-C₇H₈)Mo(CO)₃ (~1984, 1915, 1887 cm⁻¹).[2]
-
Check for Mo(CO)₆: Look for a single, very sharp absorption near 1986 cm⁻¹. Its absence indicates complete reaction and purification.
-
References
-
Wikipedia. Cycloheptatrienemolybdenum tricarbonyl. [Link]
- Poli, R. et al. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex.
-
American Elements. Cycloheptatriene Molybdenum Tricarbonyl. [Link]
-
Kerton, F. M. et al. (2021). Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF₃ Bond. Molecules, 26(22), 6883. [Link]
-
Hooker, J. et al. (2013). Synthesis and Characterization of Molybdenum N-Heterocyclic Phosphenium and Phosphido Complexes. Ohio State University Libraries. [Link]
-
PubChem. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum. [Link]
- Perutz, R. N. et al. (1982). Photochemistry of (η-cycloheptatriene)tricarbonyl-chromium and -molybdenum in frozen gas matrices at 12 K. Photodissociation of cycloheptatriene and carbon monoxide ligands. Journal of the Chemical Society, Dalton Transactions, (1), 113-118.
- Cap, A. (2010). Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3. University of California, Irvine.
Sources
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. americanelements.com [americanelements.com]
- 4. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemistry of tricarbonyl(1–6-η-cycloheptatriene)-molybdenum in frozen gas matrices at 12 K. Photodissociation of cycloheptatriene and carbon monoxide ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cycloheptatriene Molybdenum Tricarbonyl Synthesis
Topic: Synthesis of (η⁶-C₇H₈)Mo(CO)₃ under Inert Atmosphere Ticket ID: Mo-CHT-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Mechanism
User: Research Scientists / Process Chemists Objective: Synthesis of (η⁶-cycloheptatriene)molybdenum tricarbonyl [(C₇H₈)Mo(CO)₃].[1]
This complex is a critical precursor in organomolybdenum chemistry, often used to access (η⁷-C₇H₇)⁺ salts or as a labile source of the "Mo(CO)₃" fragment.[1] The synthesis relies on the thermal displacement of three carbonyl ligands by the tridentate cycloheptatriene (CHT) ligand.
Reaction Equation:
Key Technical Challenge: The starting material, Mo(CO)₆, is highly volatile and sublimes before reacting, often clogging condensers and lowering yields.[1] The product is air-sensitive and requires strict Schlenk or glovebox techniques.[1]
Experimental Workflow (Visualization)
The following diagram outlines the critical path for synthesis, highlighting the "Sublimation Loop" where most failures occur.
Caption: Figure 1. Logic flow for the synthesis of (C₇H₈)Mo(CO)₃ emphasizing the management of Mo(CO)₆ sublimation.
Standard Operating Procedure (SOP)
Protocol validated for 5–10g scale.
Phase 1: Setup & Safety
-
Hazard: This reaction generates 3 equivalents of Carbon Monoxide (CO).[1] Work must be performed in a well-ventilated fume hood.
-
Atmosphere: Strict Nitrogen (N₂) or Argon (Ar) line.[1]
-
Glassware: 250 mL Schlenk flask, reflux condenser, oil bubbler. Pro-Tip: Use a wide-bore condenser to minimize clogging risks.[1]
Phase 2: The Reaction
-
Charge: Add Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 eq) to the Schlenk flask against a counter-flow of inert gas.
-
Ligand Addition: Add Cycloheptatriene (C₇H₈) (1.2 – 1.5 eq).[1] The excess helps drive the reaction and maintain liquid volume.[1]
-
Solvent: Add methylcyclohexane or n-heptane (approx. 10 mL per gram of Mo(CO)₆).[1]
-
Why these solvents? Their boiling points (~100°C) are high enough to drive CO evolution but low enough to prevent thermal decomposition of the product.[1]
-
-
Reflux: Heat the mixture to a gentle reflux.
-
Visual Cue: The solution will transition from colorless
yellow deep red-orange.[1] -
CRITICAL INTERVENTION: Unreacted Mo(CO)₆ will sublime into the cool condenser.[1] You must periodically use a long glass rod or flattened copper wire (through the top of the condenser under N₂ flow) to scrape this white solid back into the boiling solution. Failure to do this results in low yields [1].[1]
-
Phase 3: Isolation & Purification
-
Precipitation: Cool the flask to room temperature, then place in a freezer (-20°C) for 2 hours. The product will crystallize as red-orange needles.[1]
-
Filtration: Filter the supernatant using a Schlenk frit or cannula filtration.[1]
-
Washing: Wash the solids 3x with cold pentane or hexane to remove residual free cycloheptatriene and silicone grease.[1]
-
Drying: Dry under high vacuum for 1-2 hours.
Troubleshooting Hub
Issue: Low Yield (< 30%)
| Potential Cause | Diagnostic | Corrective Action |
| Sublimation Loss | White crystals visible in the condenser or vacuum line trap.[1][2] | Mechanical Return: You must physically scrape the sublimed Mo(CO)₆ back into the reaction mixture during reflux [1].[1][3] |
| Incomplete Reaction | Product is pale orange; IR shows strong peak at ~1990 cm⁻¹ (starting material).[1] | Increase Reflux Time: Extend reflux to 12+ hours. Ensure solvent BP is >98°C (switch from heptane to octane/nonane if at high altitude).[1] |
| Old Reagents | Cycloheptatriene is yellow/viscous before use.[1] | Distill Ligand: CHT polymerizes over time.[1] Distill CHT under N₂ before use to remove dimers.[1] |
Issue: Product Decomposition (Green/Blue/Black)
| Potential Cause | Diagnostic | Corrective Action |
| Oxygen Ingress | Immediate color change to green/blue upon filtering.[1] | System Integrity: Check all Schlenk joints. Regrease. Ensure N₂ flow is sufficient during filtration. |
| Thermal Instability | Reaction turned black during reflux.[1] | Lower Temp: Do not use solvents with BP > 140°C (e.g., xylene) unless strictly controlled.[1] The product decomposes at prolonged high temps.[1] |
Issue: Oily/Sticky Product
| Potential Cause | Diagnostic | Corrective Action |
| Residual Ligand | Product smells strongly of terpenes/fuel; NMR shows free CHT peaks.[1] | Cold Wash: Wash the solid with chilled (-78°C) pentane.[1] The product is insoluble in cold pentane, but the free ligand is soluble.[1] |
Technical Data & Characterization
Physical Properties:
| Property | Value | Notes |
|---|---|---|
| Appearance | Red-Orange Solid | Crystalline needles or powder |
| Melting Point | 100–101 °C | Decomposes upon melting [2] |
| Solubility | CH₂Cl₂, CHCl₃, Benzene | Insoluble in water; sparingly soluble in hexane |
| Stability | Air-Sensitive | Store under inert gas at 4°C or -20°C |[1]
Spectroscopic Signature (Quality Control):
-
IR (Solution, CH₂Cl₂ or Benzene):
-
Two strong bands in the carbonyl region are diagnostic for the
"Piano Stool" geometry. - : ~1985 cm⁻¹ (strong), ~1915 cm⁻¹ (very strong, broad) [1][3].[1]
-
-
¹H NMR (C₆D₆):
Frequently Asked Questions (FAQ)
Q: Can I use THF as the solvent? A: Not recommended. While Mo(CO)₆ dissolves in THF, THF is a coordinating solvent.[1] It can compete with the cycloheptatriene for coordination sites, leading to [Mo(CO)₃(THF)₃] or mixed species.[1] Non-polar hydrocarbons (heptane, methylcyclohexane) are superior because they do not coordinate and facilitate product precipitation upon cooling.[1]
Q: My Mo(CO)₆ keeps clogging the condenser despite scraping. Is there an engineering fix? A: Yes. You can use a "cold-finger" sublimation apparatus modified for reflux, or simply wrap the top half of the reaction flask with insulation (glass wool/foil) to keep the upper walls hot.[1] This forces the sublimation zone higher up, where it is easier to access with a rod, or prevents it from solidifying until it hits the refluxing solvent ring.[1]
Q: How do I clean the glassware afterward? The molybdenum residue is stubborn. A: Molybdenum oxides (blue/black stains) are difficult to remove with organic solvents.[1] Use a dilute solution of nitric acid (HNO₃) or a basic peroxide bath (KOH + H₂O₂—Caution: Exothermic ) to oxidize the Mo residues into water-soluble molybdates.[1]
Q: Can I store the product in solution? A: It is not recommended for long periods. The compound is most stable as a dry solid under argon at -20°C. In solution, it is more susceptible to photo-degradation and oxidation.[1]
References
-
Cotton, F. A.; McCleverty, J. A.; White, J. E. (1967).[1] Cycloheptatrienemolybdenum(0) Tricarbonyl . Inorganic Syntheses, 9, 121–122.[1][4] [Link]
-
Dunitz, J. D.; Pauling, P. (1960).[1] Struktur des Cycloheptatrien-molybdän-tricarbonyls . Helvetica Chimica Acta, 43(7), 2188–2197.[1] [Link]
Sources
managing thermal sensitivity of cycloheptatriene molybdenum tricarbonyl
Technical Support Center: Molybdenum Carbonyl Applications Ticket ID: Mo-C7H8-Therm-001 Subject: Comprehensive Guide to Managing Thermal Sensitivity of (η⁶-C₇H₈)Mo(CO)₃ Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Molybdenum Applications Support Center. You are likely working with (η⁶-cycloheptatriene)molybdenum tricarbonyl (CAS: 12125-77-8), a versatile "piano-stool" complex widely used as a precursor for transferring the {Mo(CO)₃} fragment.
We understand the frustration when a batch of bright red crystals turns into a black, insoluble sludge. This compound is a kinetic compromise: the cycloheptatriene (cht) ligand must be labile enough to leave during your reaction but stable enough to survive storage. This guide addresses the thermal sensitivity and handling protocols required to maintain that balance.
Module 1: Storage & Stability (The "Red vs. Black" Diagnostic)
User Question: I stored my sample in the freezer, but it has turned dark brown/black. Is it still usable?
Technical Diagnosis:
The color change indicates decomposition. Pure (C₇H₈)Mo(CO)₃ is orange-red .[1][2][3] A shift to dark brown or black indicates the formation of metallic molybdenum (
Root Cause Analysis:
-
Thermal Decomposition: Even at room temperature, the cht ligand can slowly dissociate if not under significant CO partial pressure (though usually negligible in solid state).
-
Oxidation: The most common failure mode. Trace oxygen accelerates ligand loss, leading to irreversible oxidation to Mo(VI) species.
Troubleshooting Protocol:
| Observation | Status | Action Required |
| Bright Red / Orange | Healthy | Proceed with experiment. |
| Dull Red / Brown Crust | Compromised | Recrystallize immediately (See Module 3). |
| Black / Tarry | Dead | Discard. The catalytic activity is unpredictable. |
Preventative Storage SOP:
-
Atmosphere: Strict Inert Gas (Argon or Nitrogen).
-
Temperature: -20°C (Freezer). While stable at RT for days, long-term storage requires cold.
-
Light: Store in amber vials or wrap in foil (photolytic CO loss is a secondary degradation pathway).
Module 2: Reaction Optimization (Thermal Management)
User Question: I am trying to substitute the cht ligand with a phosphine, but the reaction yields are low and the solution precipitates metal. How do I control this?
Expert Insight:
The utility of (C₇H₈)Mo(CO)₃ lies in the lability of the cycloheptatriene ligand. The displacement mechanism is often an associative or dissociative interchange pathway where the incoming ligand attacks the metal center, or the cht slips (
Critical Control Point: The Exotherm Because cht is much more labile than CO, substitution reactions can be exothermic. If you heat too quickly, the complex sheds all ligands, collapsing into molybdenum metal (the "black precipitate").
Workflow Visualization (DOT):
Caption: Kinetic competition between ligand substitution (green) and thermal decomposition (red).
Optimized Protocol:
-
Solvent Choice: Use non-coordinating solvents (Benzene, Toluene, DCM) if possible. Avoid THF if generating cationic species with silver salts (e.g., AgPF₆), as it can polymerize.
-
Temperature Ramp:
-
Start at Room Temperature . Stir for 30 mins.
-
If no color change, warm to 40-50°C .
-
Do not reflux in high-boiling solvents (like xylene) immediately. The decomposition temperature is ~100°C, but solution-phase instability starts lower.
-
Module 3: Purification & Recovery
User Question: My compound has degraded. Can I purify it via sublimation, or should I recrystallize?
Technical Recommendation: Both methods work, but they carry different risks.
Method A: Recrystallization (Recommended for Scale > 1g)
This is the safest method for removing oxidized impurities.
-
Dissolution: Dissolve the crude red/black solid in a minimum amount of Dichloromethane (DCM) or Benzene (under Argon).
-
Filtration: Filter through a celite pad (Schlenk frit) to remove the insoluble black Mo-oxides.
-
Precipitation: Slowly layer Hexane or Petroleum Ether on top of the filtrate.
-
Crystallization: Place at -20°C. Bright red crystals should form.
Method B: Sublimation (Recommended for High Purity < 1g)
Sublimation yields extremely pure material but requires precise vacuum control to avoid thermal decomposition.
| Parameter | Specification | Reason |
| Vacuum | High vacuum lowers the sublimation point below the decomposition threshold. | |
| Temperature | 60°C - 80°C | The melting point is ~100°C (dec). You must stay significantly below this. |
| Cold Finger | Water cooled (15°C) | Ensure efficient deposition. |
| Warning | Stop if Black | If the residue turns black/metallic, your temp is too high. |
Decision Tree for Purification (DOT):
Caption: Selection logic for purification based on sample scale and purity requirements.
References
- Synthesis & Properties: Abel, E. W., Bennett, M. A., & Wilkinson, G. (1959). Journal of the Chemical Society. The foundational synthesis describing the reaction of Mo(CO)
-
Physical Data: NIST Chemistry WebBook. Molybdenum, tricarbonyl(η⁶-1,3,5-cycloheptatriene)-.[4]
- Educational Protocols: "An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex". Journal of Chemical Education.
-
Safety & Handling: American Elements. Cycloheptatriene Molybdenum Tricarbonyl Safety Data Sheet.
Sources
interpreting NMR impurities in cycloheptatriene molybdenum tricarbonyl samples
Technical Support Center: Cycloheptatriene Molybdenum Tricarbonyl Analysis
Welcome to the technical support guide for researchers working with cycloheptatriene molybdenum tricarbonyl, (η⁶-C₇H₈)Mo(CO)₃. This document addresses common challenges encountered during the analysis of this complex, with a specific focus on interpreting impurities via Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized (η⁶-C₇H₈)Mo(CO)₃. What should the ¹H and ¹³C NMR spectra of a pure sample look like?
Answer:
Understanding the baseline NMR signature of your target compound is the critical first step in identifying impurities. (η⁶-C₇H₈)Mo(CO)₃ is a classic "piano stool" complex where the Mo(CO)₃ fragment is coordinated to six carbons of the cycloheptatriene ring.[1] This coordination breaks the symmetry of the free ligand and results in a complex but characteristic set of signals.
Causality: The electron-donating Mo(CO)₃ fragment shields the protons of the cycloheptatriene ligand, causing their signals to shift upfield compared to the free, uncoordinated ligand. The coordination also makes the protons chemically distinct, leading to a series of multiplets due to spin-spin coupling.
A representative spectrum in benzene-d₆ should show the following peaks:
| Spectrum | Chemical Shift (δ, ppm) | Description of Protons |
| ¹H NMR | ~5.2 (m) | Olefinic protons |
| ~4.9 (m) | Olefinic protons | |
| ~3.6 (t) | Olefinic protons | |
| ~3.0 (m) | Olefinic protons | |
| ~2.45 (m) | Methylene (CH₂) protons | |
| ¹³C NMR | ~216 (broad, weak) | Carbonyl (CO) carbons |
| ~103 | Coordinated olefinic carbons | |
| ~97 | Coordinated olefinic carbons | |
| ~60 | Coordinated olefinic carbons | |
| ~27 | Methylene (CH₂) carbon |
Note: Chemical shifts are solvent-dependent. The values provided are based on data reported in benzene-d₆.[2]
Q2: My ¹H NMR spectrum has more peaks than expected. What are the common culprits?
Answer:
Extra peaks in your NMR spectrum almost always point to the presence of unreacted starting materials, reaction byproducts, or contaminants from solvents and handling. The synthesis of (η⁶-C₇H₈)Mo(CO)₃ typically involves the direct reaction of molybdenum hexacarbonyl with cycloheptatriene, often in a high-boiling solvent like nonane.[1][2]
The most common impurities are:
-
Free Cycloheptatriene (C₇H₈): Incomplete reaction or inefficient purification will leave unreacted starting material.
-
[(η⁷-C₇H₇)Mo(CO)₃]⁺ (Tropylium Complex): This cationic species is a common byproduct formed by hydride abstraction from the methylene group of your target complex, often during workup or exposure to oxidizing agents.[1][2]
-
Residual Solvents: Solvents from the reaction (e.g., nonane, decane) or purification (e.g., dichloromethane, hexane, diethyl ether) are frequently observed.[3][4]
-
Water and Grease: Ubiquitous laboratory contaminants.[3]
-
Molybdenum Hexacarbonyl (Mo(CO)₆): While this starting material has no protons and is thus invisible in ¹H NMR, its presence as a white, sublimable solid can indicate an incomplete reaction.[5]
The following table summarizes the expected chemical shifts for these common impurities.
| Impurity | ¹H NMR Chemical Shift (δ, ppm) | Key Characteristics & Notes |
| Free Cycloheptatriene | ~6.6, ~6.2, ~5.4, ~2.2 | Four distinct signals, significantly downfield from the complexed ligand. The methylene peak is at ~2.2 ppm.[6] |
| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | ~6.6 (singlet) | A sharp singlet indicates the formation of the highly symmetric, aromatic tropylium cation.[2] |
| Dichloromethane | ~5.3 | A singlet in most solvents.[3] |
| Hexane / Heptane | ~1.3 (br s), ~0.9 (t) | Broad signals for the CH₂ groups and a triplet for the terminal CH₃ groups.[3][7] |
| Diethyl Ether | ~3.5 (q), ~1.2 (t) | A characteristic quartet and triplet.[3] |
| Silicone Grease | ~0.1 - 0.2 (br s) | A broad singlet very far upfield.[8] |
| Water | Variable (typically 1.5-2.5 in CDCl₃/C₆D₆) | A broad, exchangeable peak. Can be confirmed by a D₂O shake.[3] |
Below is a logical workflow for identifying these impurities.
Q3: I see a sharp singlet around δ 6.6 ppm. Why is it a singlet and what does it mean?
Answer:
A sharp singlet around δ 6.6 ppm is the classic signature of the tropylium complex cation, [(η⁷-C₇H₇)Mo(CO)₃]⁺.[2]
Causality: This species forms when a hydride ion (H⁻) is abstracted from the methylene (CH₂) group of (η⁶-C₇H₈)Mo(CO)₃. This is an oxidation reaction. The resulting seven-membered ring has 6 π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=1). This aromaticity leads to two key features in the NMR:
-
Symmetry: All seven protons on the ring become chemically and magnetically equivalent on the NMR timescale. This equivalence collapses the complex multiplet structure into a single peak.
-
Chemical Shift: The positive charge on the complex and the ring current from the aromatic system deshield the protons, shifting the signal significantly downfield into the aromatic region.
The formation of this byproduct is often unintentional and can be promoted by:
-
Adventitious Oxidants: The complex can be sensitive to air, especially in solution.[9]
-
Reaction with Glassware: Acidic sites on silica gel or glassware can sometimes facilitate this transformation.
-
Reagents: Deliberate addition of a hydride abstractor like trityl cation ([Ph₃C]⁺) is the synthetic route to this species.[1]
If you observe this impurity, it is a strong indicator that your compound may be degrading. It is crucial to handle (η⁶-C₇H₈)Mo(CO)₃ under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2]
Q4: My sample contains significant amounts of free cycloheptatriene and other soluble impurities. How can I purify it?
Answer:
Flash column chromatography under an inert atmosphere is a highly effective method for purifying (η⁶-C₇H₈)Mo(CO)₃.[2] The principle behind this technique is the differential adsorption of compounds onto a stationary phase based on their polarity.
Causality: The (η⁶-C₇H₈)Mo(CO)₃ complex is more polar than free cycloheptatriene and non-polar hydrocarbon solvents (like nonane or hexane). Therefore, the complex will move more slowly down the column, allowing for effective separation.
Self-Validating Purification Protocol:
-
Column Preparation (Inert Atmosphere):
-
Use a Schlenk-adapted chromatography column.
-
Dry-pack the column with silica gel (or alumina) under a positive pressure of nitrogen.
-
Settle the packing by tapping and then wet the column with a non-polar solvent like hexane, ensuring no air bubbles are present. All solvents should be de-gassed prior to use.[2]
-
-
Sample Loading:
-
Dissolve the crude red solid in a minimum amount of a slightly more polar solvent, such as dichloromethane or a toluene/hexane mixture.
-
Using a cannula, carefully load the solution onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Unreacted cycloheptatriene and residual hydrocarbon solvents will elute first. These fractions are typically colorless.
-
Gradually increase the polarity of the mobile phase by adding small amounts of dichloromethane (e.g., starting with 1-2% DCM in hexane and slowly increasing).
-
The desired product, (η⁶-C₇H₈)Mo(CO)₃, will move down the column as a distinct red-orange band.[2]
-
-
Collection & Verification:
-
Collect the colored fractions in pre-weighed Schlenk flasks.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Finish by drying under high vacuum to remove all solvent traces.
-
Validation Step: Acquire a new ¹H NMR spectrum of the purified solid. The signals for free cycloheptatriene and other impurities should be absent or significantly diminished. The product should be stored under nitrogen to prevent degradation.[2]
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Woo, W. F. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. Journal of Chemical Education. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
The Ohio State University. (n.d.). Synthesis and Characterization of Molybdenum N-Heterocyclic Phosphenium and Phosphido Complexes. [Link]
-
ResearchGate. (n.d.). Cycloheptatrienemolybdenum(0) Tricarbonyl. [Link]
-
PDF. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Wikipedia. (n.d.). Cycloheptatrienemolybdenum tricarbonyl. [Link]
-
NIST. (n.d.). Molybdenum, tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]-. [Link]
-
YouTube. (2021). Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3. [Link]
-
PubChem. (n.d.). Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum. [Link]
-
chemeurope.com. (n.d.). Molybdenum hexacarbonyl. [Link]
-
Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Analysis and Temperature Dependence of the Spectra of Cycloheptatriene and 7,7-Bistrifluoromethylcycloheptatriene1. [Link]
-
ATB. (n.d.). cycloheptatriene. [Link]
-
PubChem. (n.d.). Molybdenum carbonyl (Mo(CO)6). [Link]
-
Ereztech. (n.d.). Molybdenum hexacarbonyl. [Link]
-
NIST. (n.d.). 1,3,5-Cycloheptatriene. [Link]
-
Gelest, Inc. (2015). MOLYBDENUM HEXACARBONYL Safety Data Sheet. [Link]
-
SIELC Technologies. (2018). 1,3,5-Cycloheptatriene. [Link]
-
Chegg.com. (2020). Solved Cycloheptatriene 'H NMR. [Link]
Sources
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molybdenum_hexacarbonyl [chemeurope.com]
- 6. Cycloheptatriene(544-25-2) 13C NMR spectrum [chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
preventing oxidation of cycloheptatriene molybdenum tricarbonyl
Executive Summary: The "Red-Orange" Standard
Cycloheptatriene molybdenum tricarbonyl (CHT-Mo(CO)₃) is a foundational "piano-stool" complex used primarily as a labile precursor for synthesizing advanced molybdenum catalysts. Its utility lies in the relative weakness of the Mo-C₇H₈ bond compared to Mo-CO, allowing for facile ligand substitution.
However, this lability is its Achilles' heel. The complex is moderately air-sensitive in solid form and highly sensitive in solution. Oxidation results in the irreversible formation of molybdenum oxides (typically blue/black) and the release of free cycloheptatriene.
This guide provides a self-validating protocol to maintain the complex in its active Red-Orange state, ensuring reproducibility in downstream applications like allylic alkylation or trityl cation abstraction.
Module 1: The Inert Integrity Protocol (Synthesis & Isolation)
The majority of oxidation events occur not during storage, but during the isolation phase when the protective solvent blanket is removed.
Critical Workflow: Synthesis to Isolation
Objective: Synthesize (η⁶-C₇H₈)Mo(CO)₃ while preventing Mo(CO)₆ sublimation and O₂ ingress.
Reagents:
-
Molybdenum Hexacarbonyl [Mo(CO)₆] (Sublimes easily!)
-
Cycloheptatriene (CHT) (Distilled over CaH₂; used as solvent and reagent)
-
Solvents: n-Heptane or Methylcyclohexane (degassed)
The Protocol:
-
The Setup: Use a Schlenk flask equipped with a reflux condenser. Crucial: Fit a cold finger or a wide-bore condenser to prevent sublimed Mo(CO)₆ from clogging the outlet.
-
The Reflux: Reflux Mo(CO)₆ in excess CHT (or CHT/hydrocarbon mix) under Argon.
-
Endpoint Indicator: The solution turns deep red.[1] Stop when IR monitoring shows the disappearance of the sharp Mo(CO)₆ peak at ~1990 cm⁻¹.
-
-
The "Sublimation Trap": During reflux, Mo(CO)₆ will sublime into the condenser. Periodically stop the water flow briefly or gently heat the condenser with a heat gun (carefully!) to wash the solid back into the reaction pot.
-
Filtration (The Danger Zone):
-
Cool to room temperature.[2]
-
Do NOT filter in air. Use a Schlenk frit or cannula filter.
-
Wash the red precipitate with cold, degassed pentane to remove free CHT.
-
-
Drying: Dry under high vacuum.
-
Validation: The final powder must be free-flowing and bright red-orange. Clumping indicates residual solvent (oxidation risk).
-
Visualizing the Integrity Pathway
Caption: Figure 1. Inert atmosphere synthesis workflow emphasizing the management of Mo(CO)₆ sublimation and anaerobic filtration.
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose the state of your complex immediately.
| Indicator | Observation | Status | Diagnosis | Corrective Action |
| Color | Bright Red-Orange | ✅ Optimal | Pure Complex. | Proceed with experiment. |
| Color | Dark Brown/Black | ⚠️ Critical | Severe Oxidation (Mo Oxides). | Discard. Check inert gas lines for leaks. |
| Color | Green/Blue | ❌ Failed | "Molybdenum Blue" formation (Mixed valence). | Immediate disposal. Review solvent drying protocols. |
| Texture | Sticky/Clumped | ⚠️ Warning | Residual CHT/Solvent. | Re-dry under high vacuum. Solvent promotes decomposition. |
| IR Spectrum | Broad bands >2000 cm⁻¹ | ❌ Failed | Oxidation to Mo(VI) species. | Purify or resynthesize.[3][4] |
Module 3: Storage & Preservation Logic
Once isolated, the complex is metastable. It requires active preservation.
The "Cold & Dark" Rule:
-
Atmosphere: Argon is superior to Nitrogen. Argon is heavier than air and provides a better "blanket" for solid storage in Schlenk tubes or vials.
-
Temperature: Store at -20°C . Thermal decomposition can occur slowly at room temperature, liberating CO and CHT.
-
Light: The complex is photosensitive. Store in amber vials or wrap containers in foil.
Decomposition Logic Tree
Caption: Figure 2. Pathways of degradation. Oxidation leads to insoluble oxides, while heat/light leads to ligand dissociation.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use DMSO or Acetonitrile to dissolve the complex for NMR? A: No. Both DMSO and Acetonitrile are coordinating solvents. They will displace the cycloheptatriene ligand, destroying your complex and forming Mo(CO)3(DMSO)3 or Mo(CO)3(MeCN)3.
-
Correct Protocol: Use deuterated Benzene (C₆D₆) or Chloroform (CDCl₃) (though CDCl₃ can sometimes be acidic; filter through basic alumina if unsure).
Q2: My product turned green after 2 days in the glovebox. Why? A: This indicates a compromised atmosphere (O₂/H₂O levels > 5 ppm) or impure solvents used for washing. The "Green" color is characteristic of mixed-valence Molybdenum Blue oxides.
-
Troubleshoot: Regenerate your glovebox catalyst and ensure all wash solvents are dried over Na/Benzophenone or molecular sieves.
Q3: How do I clean the glassware? The blue/black residue is stubborn. A: The decomposition products (Molybdenum oxides) are insoluble in organic solvents.
-
Cleaning Solution: Use a dilute base bath (KOH/Isopropanol) or Aqua Regia (for frits). Caution: Aqua Regia is highly corrosive; use appropriate PPE.
Q4: Is the complex pyrophoric? A: It is generally not pyrophoric, but it is flammable. However, finely divided metal powders generated during decomposition can be spark-sensitive. Treat as a flammable solid.
Q5: What are the IR benchmarks for purity? A: You should observe sharp carbonyl stretching bands (νCO) in the region of 1985, 1915, and 1880 cm⁻¹ (in hydrocarbon solvent). Broadening or shifting of these bands indicates oxidation or partial ligand substitution.
References
- Synthesis & Properties: King, R. B. (1965). Organometallic Syntheses. Volume 1, Academic Press.
-
Spectroscopic Data: Cotton, F. A., et al. (1967). "Cycloheptatrienemolybdenum(0) Tricarbonyl".[2][5][6][7][8][9] Inorganic Syntheses, 9, 121–122. Link
-
Reactivity & Applications: Green, M. L. H., & Ng, D. K. P. (1995). "Cycloheptatriene and -enyl Complexes of the Early Transition Metals". Chemical Reviews, 95(2), 439–473. Link
-
Safety & Handling: Ereztech. (n.d.). Tricarbonyl(cycloheptatriene)molybdenum(0) SDS. Link
Sources
- 1. DSpace [kb.osu.edu]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Organomolybdenum chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cycloheptatriene molybdenum tricarbonyl | Tricarbonyl(cycloheptatriene)molybdenum(0) | C10H8MoO3 - Ereztech [ereztech.com]
- 8. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 9. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Cycloheptatriene Molybdenum Tricarbonyl Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (η⁶-Cycloheptatriene)tricarbonylmolybdenum(0), a crucial precursor in organometallic chemistry. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with scaling this synthesis from laboratory (1-5 g) to pilot scales (20-100 g). Our focus is on providing practical, field-tested insights rooted in chemical principles to ensure successful, safe, and repeatable outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the synthesis and scale-up process.
Q1: What is the fundamental reaction for synthesizing (C₇H₈)Mo(CO)₃?
The synthesis is a ligand substitution reaction where cycloheptatriene (C₇H₈) displaces three carbon monoxide (CO) ligands from molybdenum hexacarbonyl (Mo(CO)₆). The reaction is typically performed under thermal conditions.[1]
Reaction: C₇H₈ + Mo(CO)₆ → (η⁶-C₇H₈)Mo(CO)₃ + 3 CO(g)
The product is a "piano stool" complex, where the Mo(CO)₃ fragment is bound to six carbon centers of the cycloheptatriene ring.[1]
Q2: Why is a high-boiling point, inert solvent like nonane or decane recommended?
The choice of a high-boiling solvent is critical for two primary reasons:
-
Reaction Temperature: The displacement of CO ligands from Mo(CO)₆ is thermally driven and requires temperatures typically above 120 °C to proceed at a reasonable rate. Solvents like nonane (b.p. ~151 °C) or higher alkanes ensure the reaction mixture can be heated to reflux to achieve this temperature.
-
Managing Sublimation: Molybdenum hexacarbonyl is a volatile solid that readily sublimes upon heating.[2] In a refluxing apparatus, it can deposit on the cooler surfaces of the condenser, effectively removing it from the reaction mixture and drastically lowering the yield. A high-boiling solvent ensures that the refluxing solvent "washes" the sublimed Mo(CO)₆ back into the reaction flask, maintaining the concentration of reactants.[2][3]
Q3: What are the most critical safety precautions for this synthesis?
Safety must be the highest priority. The key hazards are:
-
Carbon Monoxide (CO) Evolution: The reaction releases three equivalents of carbon monoxide, a colorless, odorless, and highly toxic gas. All steps, from reaction setup to workup, must be performed in a certified, well-ventilated chemical fume hood.[4]
-
Reagent Toxicity: Molybdenum hexacarbonyl and the final product are harmful if swallowed, inhaled, or in contact with skin.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Flammable Solvents: The high-boiling alkane solvents used are flammable. Heating should be conducted using a controlled heat source like a heating mantle with a sand or oil bath to prevent localized overheating and ensure even heat distribution. Avoid open flames.
Q4: How sensitive is the (C₇H₈)Mo(CO)₃ product and how should it be handled and stored?
The product is a red-orange crystalline solid that is moderately sensitive to air and light.[3][4]
-
Handling: While it can be handled briefly in the air for procedures like weighing or filtration, prolonged exposure should be avoided. For transfers and manipulations, using an inert atmosphere (a nitrogen-filled glove bag or Schlenk line) is best practice.[2][3]
-
Storage: The purified solid should be stored under a nitrogen or argon atmosphere in a sealed container, protected from light (e.g., in an amber vial or a vial wrapped in foil) and refrigerated to prevent gradual decomposition.
Q5: What are the primary challenges when scaling up from a 1-gram to a 20-gram scale?
Scaling up introduces challenges related to physical and chemical processes:
-
Heat and Mass Transfer: Ensuring uniform heating in a larger reaction vessel is more difficult. Inefficient stirring can lead to localized hot spots, causing decomposition of the product. The use of an overhead mechanical stirrer is highly recommended over a magnetic stir bar for larger volumes.
-
Sublimation Management: The surface area of the condenser increases with scale, providing more space for Mo(CO)₆ to sublime. A more vigorous reflux rate may be needed to ensure the sublimed material is effectively returned to the reaction.
-
Purification: Filtration of a larger volume of hot, flammable solvent requires careful planning and appropriate equipment (e.g., a larger Büchner funnel, potentially with heating). Column chromatography, which is feasible for small scales, becomes impractical for multi-gram purification. Therefore, optimizing the crystallization step to achieve high purity is crucial for scale-up.
-
Inert Gas Coverage: Maintaining an effective inert atmosphere over a larger surface area and volume requires a higher flow rate of nitrogen or argon and meticulous sealing of all joints.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Logical Troubleshooting Flow
Caption: Troubleshooting decision tree for (C₇H₈)Mo(CO)₃ synthesis.
Problem 1: Low or No Yield of Red-Orange Product
-
Potential Cause A: Significant sublimation of Mo(CO)₆. You will observe a white solid coating the inside of the condenser.
-
Causality: If the Mo(CO)₆ is not in the solution, it cannot react. This is the most common cause of low yields.[3]
-
Solution: Ensure the solvent is refluxing vigorously enough to wash the sublimed solid back into the flask. Confirm that your chosen solvent's boiling point is high enough. For larger scales, insulating the lower part of the condenser may help maintain a higher temperature gradient.
-
-
Potential Cause B: Impure reagents, particularly the cycloheptatriene.
-
Causality: Cycloheptatriene can dimerize or oxidize upon storage. Impurities can interfere with the reaction or inhibit crystallization.
-
Solution: It is best practice to freshly distill cycloheptatriene before use, especially if the container has been open for a long time.[3]
-
-
Potential Cause C: Leak in the reaction apparatus, allowing air to enter.
-
Causality: The product and intermediates can be sensitive to oxygen, leading to decomposition and the formation of insoluble molybdenum oxides.
-
Solution: Carefully check all glass joints for proper sealing. Use high-vacuum grease if necessary. Ensure a continuous, gentle positive pressure of inert gas (nitrogen or argon) is maintained throughout the reaction, evidenced by a slow bubbling rate through an outlet bubbler.
-
Problem 2: The Final Product is a Dark, Oily, or Tarry Substance Instead of a Crystalline Solid.
-
Potential Cause A: Overheating the reaction mixture.
-
Causality: Organometallic complexes, including the product, can decompose at excessively high temperatures. This is a greater risk on a large scale where heat distribution is less uniform. The product's melting point is around 100-101 °C, with decomposition.[4]
-
Solution: Use a sand or oil bath for heating to provide stable, uniform temperature control. Avoid direct heating with a mantle on the glass. If using a mantle, place a layer of sand between the mantle and the flask. For large scales, an overhead mechanical stirrer is essential for even heat distribution.
-
-
Potential Cause B: Contamination from solvent or air leak.
-
Causality: As mentioned, air can cause decomposition. Additionally, if the solvent contains impurities (e.g., peroxides in aged ethers if used in workup), they can react with the product.
-
Solution: Purify the crude product. While chromatography is difficult at scale, recrystallization can be effective. Dissolve the oily product in a minimum amount of a suitable solvent (like dichloromethane or hexane) and cool slowly. If purity remains low, a plug filtration through a short column of alumina or silica may be necessary.
-
Problem 3: The Hot Filtration Step is Very Slow or Clogs the Filter.
-
Potential Cause A: The product is crystallizing prematurely in the filter funnel.
-
Causality: The product is significantly less soluble in the alkane solvent at lower temperatures. As the solution cools during filtration, the product crashes out.
-
Solution: Keep the solution as hot as possible during filtration. Use a pre-heated or jacketed filter funnel. You can also add a small amount of hot, fresh solvent to the funnel just before filtration to warm it.
-
-
Potential Cause B: Fine, insoluble byproducts or unreacted Mo(CO)₆ are clogging the filter paper.
-
Causality: Insoluble molybdenum oxides or very fine particles of starting material can block the pores of the filter paper.
-
Solution: Use a pad of filter aid, such as Celite®, over the filter paper. This creates a porous layer that traps fine particles without becoming clogged.
-
Section 3: Experimental Protocols
Key Synthesis Parameters: Lab vs. Scale-Up
| Parameter | Lab Scale (1 g Product) | Pilot Scale (20 g Product) | Rationale for Change |
| Mo(CO)₆ | ~1.0 g (3.8 mmol) | ~20.0 g (75.8 mmol) | Direct 20x scale-up of limiting reagent. |
| Cycloheptatriene | ~4.0 mL (38 mmol) | ~80 mL (760 mmol) | Maintain a 10-fold molar excess to act as both reagent and co-solvent. |
| Solvent (Nonane) | 10 mL | 200 mL | Increase solvent volume to ensure proper stirring and reflux. |
| Reaction Vessel | 50 mL Round-Bottom Flask | 1 L Round-Bottom Flask | Accommodate larger volume and prevent bumping. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure efficient mixing and heat transfer in the larger volume. |
| Reaction Time | 2-3 hours at reflux | 3-4 hours at reflux | Allow slightly longer time to ensure complete reaction at scale. |
| Heating | Heating Mantle / Sand Bath | Heating Mantle / Sand Bath | Controlled heating is critical at all scales. |
General Experimental Workflow
Caption: General workflow for the synthesis of (C₇H₈)Mo(CO)₃.
Detailed Protocol: Pilot Scale (~20 g)
Equipment:
-
1 L three-neck round-bottom flask
-
Overhead mechanical stirrer with a Teflon paddle and gas-tight bearing
-
Reflux condenser
-
Gas inlet adapter for nitrogen
-
Gas outlet adapter connected to an oil bubbler
-
Heating mantle and a large crystallizing dish to use as a sand bath
-
Large Büchner funnel and filter flask
-
Schlenk flask for product storage
Procedure:
-
Setup: Assemble the reaction apparatus (flask, stirrer, condenser, gas lines). Ensure all glassware is dry. The entire apparatus should be flushed with nitrogen for at least 30 minutes. Maintain a gentle positive flow of nitrogen throughout the experiment.
-
Reagent Charging: To the flask, add molybdenum hexacarbonyl (20.0 g). Then, via cannula or a purged dropping funnel, add nonane (200 mL) and freshly distilled cycloheptatriene (80 mL).
-
Reaction: Begin vigorous stirring. Slowly heat the mixture to a steady reflux using the sand bath. The solution will gradually turn from colorless to yellow, then orange, and finally to a deep red. Maintain a strong reflux for 3-4 hours. Ensure that the refluxing nonane is washing any white, sublimed Mo(CO)₆ from the condenser walls back into the flask.
-
Hot Filtration: While the reaction is refluxing, prepare the filtration setup. Place a piece of filter paper in the Büchner funnel and add a ~1 cm layer of Celite®. Pre-heat the funnel with a heat gun or by quickly filtering a small amount of boiling solvent through it.
-
CAUTION: Working with hot, flammable solvent. Once the reaction is complete, turn off the heat and, while the solution is still very hot, rapidly filter it through the prepared Celite® pad to remove unreacted Mo(CO)₆ and other insolubles. The goal is to filter before the product begins to crystallize.
-
Crystallization: Allow the deep red filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization. Red-orange crystals will form.
-
Isolation: Collect the crystals by vacuum filtration on a clean Büchner funnel. Wash the crystals with two portions of cold hexane (2 x 30 mL) to remove any residual nonane and soluble impurities.
-
Drying and Storage: Dry the product under high vacuum for several hours. The typical yield is 30-45%.[3] Transfer the red-orange solid to a pre-weighed Schlenk flask, backfill with nitrogen, and store in a cool, dark place.
Section 4: Characterization Data
Verifying the identity and purity of the final product is essential.
-
Appearance: Red-orange crystalline solid.[1]
-
¹H NMR (270 MHz, C₆D₆, δ): 5.2 (m), 4.92 (m), 3.60 (t), 3.00 (m), 2.45 (m).[3] The complex multiplets are characteristic of the coordinated cycloheptatriene ring.
-
¹³C NMR (C₆D₆, δ): 216.1 (CO, very weak), 102.7, 97.2, 60.2, 27.2.[3]
-
IR Spectroscopy (Benzene, cm⁻¹): 1984 (s), 1915 (s), 1887 (s).[3] The positions and number of the ν(CO) bands are highly diagnostic for the C₃ᵥ symmetric Mo(CO)₃ fragment.
References
-
Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa. Available at: [Link]
-
Cycloheptatrienemolybdenum tricarbonyl - Wikipedia. Available at: [Link]
-
Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC - NIH. Available at: [Link]
-
An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex - Journal of Chemical Education. Available at: [Link]
-
Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3 - YouTube. Available at: [Link]
-
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum - PubChem. Available at: [Link]
-
Cycloheptatrienemolybdenum(0) Tricarbonyl - ResearchGate. Available at: [Link]
-
Synthesis and structural characterization of molybdenum complexes with linked cycloheptatrienyl–phosphane ligands | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Reactivity of Molybdenum(0) Complexes Containing Sterically Expanded Arene Ligands | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3 - Adam Cap. Available at: [Link]
-
Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- - NIST WebBook. Available at: [Link]
-
Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF 3 Bond - MDPI. Available at: [Link]
Sources
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 4. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 5. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
cycloheptatriene molybdenum tricarbonyl safety and handling precautions
Technical Support Hub: Cycloheptatriene Molybdenum Tricarbonyl [Mo(CO)₃(η⁶-C₇H₈)] [1]
Executive Summary & Chemical Profile
Reagent Status: High-Value / High-Risk Primary Utility: [Mo(CO)₃(η⁶-C₇H₈)] serves as a versatile "Mo(CO)₃" transfer agent. The cycloheptatriene (CHT) ligand is labile, allowing it to be easily displaced by nucleophiles (phosphines, arenes, nitriles) under milder conditions than the parent hexacarbonyl, Mo(CO)₆.
The Paradox: Its utility lies in its instability. The same lability that makes it a great precursor makes it prone to rapid decomposition if mishandled.
| Parameter | Specification |
| Appearance | Deep red to orange crystals/powder |
| Oxidation State | Mo(0) (Zero-valent) |
| Air Stability | Poor. Oxidizes rapidly to molybdenum oxides (Blue/Black). |
| Thermal Stability | Decomposes >100°C. Sublimes under high vacuum. |
| Toxicity | High. Releases Carbon Monoxide (CO) upon decomposition. |
Quality Control & Storage (The "Red vs. Black" Protocol)
User Issue: "My bottle arrived, but the solid looks dark purple/black. Is it still usable?"
Technical Insight: Pure [Mo(CO)₃(C₇H₈)] is strictly red-orange .[2] A color shift to dark blue, green, or black indicates the formation of "Molybdenum Blues" (mixed-valence molybdenum oxides) or metallic molybdenum, usually caused by oxygen ingress or thermal decomposition.
Storage Protocol:
-
Temperature: Store at -20°C . Room temperature storage accelerates ligand dissociation.
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Container: Schlenk flask or glovebox vial. Parafilm is insufficient for long-term storage; use electrical tape over septa or Teflon-lined caps.
Visual QC Decision Tree
Figure 1: Visual Quality Control decision matrix for assessing reagent viability prior to synthesis.
Operational Handling & Troubleshooting
Scenario A: The "Solubility" Trap
User Question: "I dissolved the compound in DCM (dichloromethane) and it turned black within 20 minutes. Why?"
Root Cause Analysis: While Mo(0) complexes are often soluble in DCM, chlorinated solvents can act as oxidative addition agents toward electron-rich metal centers, especially under light or over time. Furthermore, trace acid in DCM can protonate the CHT ring.
Solvent Compatibility Matrix:
| Solvent | Compatibility | Notes |
| Hexane / Pentane | Excellent | Ideal for washing/precipitation. Low solubility. |
| Benzene / Toluene | Good | Standard reaction solvents. |
| THF / MeCN | Reactive | Caution: These are coordinating solvents. They will displace the CHT ligand (forming Mo(CO)₃(THF)₃). Only use if this is the intended reaction pathway. |
| DCM / Chloroform | Poor | Avoid for storage.[3] Use only for rapid workups if necessary, and ensure it is acid-free/dry. |
| Water / Alcohols | Incompatible | Immediate decomposition/oxidation. |
Scenario B: Low Yields in Ligand Exchange
User Question: "I'm trying to swap the CHT ligand for a phosphine, but I'm getting low yields and molybdenum mirrors on the flask walls."
Root Cause Analysis: Metallic mirrors indicate thermal decomposition of the Mo-CO bonds before the ligand exchange occurred. You are likely overheating the reaction or using insufficient solvent volume, causing local hot spots.
Corrective Protocol (The Self-Validating Workflow):
-
Stoichiometry: Use a slight excess of the incoming ligand (1.1 equiv) to drive the equilibrium.
-
Temperature: Do not exceed 60-80°C unless necessary.
-
Concentration: Dilution favors the exchange; high concentration favors cluster formation/decomposition.
Scenario C: Cleaning the "Uncleanable" Flask
User Question: "How do I clean the black molybdenum residue from my glassware? Acid bath isn't working."
The Solution: Molybdenum metal and lower oxides are stubborn.[4]
-
The Oxidizer: Use dilute bleach (sodium hypochlorite) or Aqua Regia (if glass-only).
-
Mechanism: This oxidizes insoluble Mo(0)/Mo(IV) to soluble Molybdate ([MoO₄]²⁻).
-
Safety: Do not mix bleach with acid waste.
Synthesis & Safety Workflow
Core Hazard: The synthesis and use of this compound involve the release of Carbon Monoxide (CO) .[1]
-
Mechanism:
[2] -
Volume: 1 mole of reaction releases 3 moles of CO gas.[2] A 10g scale reaction releases ~2.5 Liters of pure CO.
Mandatory Engineering Control: All handling must occur in a properly functioning fume hood or glovebox.
Figure 2: Inert atmosphere handling workflow emphasizing the critical CO venting step.
Frequently Asked Questions (FAQs)
Q1: Is this compound pyrophoric? A: While not strictly pyrophoric (spontaneously igniting) like t-BuLi, it is a Flammable Solid (Category 4.1) . However, finely divided decomposition products (Mo metal) can be pyrophoric. Treat dry powders with extreme caution and always handle under inert gas to prevent fire risks.
Q2: Can I sublime this compound for purification?
A: Yes. It sublimes at relatively low temperatures under high vacuum (
Q3: Why does the SDS mention "Acute Toxicity" if it's just a catalyst? A: Two reasons:
-
Heavy Metal: Molybdenum bio-accumulates and can cause liver/kidney damage.
-
CO Release: As mentioned, the compound is a "CO carrier." Ingestion or inhalation allows the compound to release CO into the bloodstream, binding hemoglobin.
References
-
National Institutes of Health (PubChem). Tricarbonyl(cycloheptatriene)molybdenum. CID 11716002.[2][5] Retrieved from [Link]
-
Ereztech. Cycloheptatriene molybdenum tricarbonyl Safety Data Sheet. Retrieved from [Link]
-
Cotton, F. A., et al. Cycloheptatrienemolybdenum(0) Tricarbonyl.[2] Inorganic Syntheses, Vol 9.[2] (Standard literature synthesis reference).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Molybdenum. Retrieved from [Link]
Sources
- 1. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 2. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. nj.gov [nj.gov]
- 5. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cycloheptatrienyl Trifluoromethyl Molybdenum Complexes
Welcome to the technical support center for the synthesis of cycloheptatrienyl trifluoromethyl molybdenum complexes. This guide is designed for researchers, chemists, and drug development professionals navigating the unique challenges associated with these fascinating yet demanding organometallic compounds. Here, we move beyond simple protocols to explain the why behind the experimental choices, providing you with the in-depth insights needed to troubleshoot and succeed in your synthetic endeavors.
Introduction: The Challenge of Stability and Synthesis
Cycloheptatrienyl (C₇H₇) molybdenum complexes are valuable in organometallic chemistry and catalysis.[1][2] The introduction of a trifluoromethyl (CF₃) group is of particular interest, as the strong electron-withdrawing nature of the CF₃ moiety can significantly alter the electronic properties and reactivity of the metal center. While trifluoromethyl metal complexes are often predicted to be more stable than their methylated analogs due to strong metal-carbon bonds, the η⁷-cycloheptatrienyl system presents an exception, exhibiting significant thermal instability.[3]
The chemistry of metal complexes with ligands of hapticity greater than five is generally less developed than that of their η⁵-cyclopentadienyl counterparts, primarily due to issues of stability.[3] This guide addresses the specific hurdles you may encounter, from precursor synthesis to the isolation of these thermally sensitive final products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing (η⁷-C₇H₇)Mo(CO)₂CF₃?
The most common pathway involves a multi-step synthesis. It begins with the preparation of a cycloheptatriene precursor, (C₇H₈)Mo(CO)₃, from molybdenum hexacarbonyl and cycloheptatriene.[4] This is followed by hydride abstraction to form the stable cationic cycloheptatrienyl complex, [(C₇H₇)Mo(CO)₃]⁺. This cation is then typically converted to an intermediate like (η⁷-C₇H₇)Mo(CO)₂I, which finally reacts with a trifluoromethylating agent to yield the target complex.[3][5]
Q2: Why are these trifluoromethyl complexes so difficult to synthesize and isolate?
The primary challenge is their extreme thermal instability.[3] Unlike many other trifluoromethyl organometallics, these specific cycloheptatrienyl molybdenum complexes decompose rapidly at or even below room temperature. This necessitates the use of low-temperature techniques for both reaction and purification, and all manipulations must be performed under a strictly inert atmosphere.[3]
Q3: What are the essential safety precautions for this synthesis?
Standard inert atmosphere techniques (Schlenk line or glovebox) are mandatory due to the air and moisture sensitivity of the reagents and products.[3][6] Molybdenum hexacarbonyl is toxic and should be handled in a fume hood. Trifluoromethylating agents can be pyrophoric or release toxic gases upon decomposition. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
Synthetic Workflow Overview
The following diagram illustrates the general pathway for the synthesis of cycloheptatrienyl trifluoromethyl molybdenum complexes.
Caption: General synthetic workflow for target complexes.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no yield of the final trifluoromethylated product, (η⁷-C₇H₇)Mo(CO)₂CF₃.
-
Question: I've followed the procedure, but after the reaction with the trifluoromethylating agent, I can't isolate any product. What went wrong?
-
Answer & Analysis: This is the most common failure point, often linked to the product's instability. The reaction between (η⁷-C₇H₇)Mo(CO)₂I and a reagent like Cd(CF₃)₂(DME) is known to be slow and low-yielding.[3] The primary suspect is decomposition.
-
Causality - Thermal Decomposition: The target complex is extremely thermally sensitive.[3] If the reaction or workup temperature rises, even locally or for a short period, the product will decompose.
-
Causality - Reagent Inactivity: Trifluoromethylating reagents can be sensitive. If your Cd(CF₃)₂(DME) (Morrison's reagent) has degraded due to improper storage or handling, it will not be effective.
-
Causality - Incomplete Precursor Formation: If the preceding steps to form (η⁷-C₇H₇)Mo(CO)₂I were not successful, no starting material is available for the final step.
-
-
Troubleshooting Steps & Solutions:
-
Verify Reaction Temperature: Crucially, maintain the reaction temperature at -20 °C or lower throughout the addition and stirring period.[3] Use a cryocooler or a well-insulated bath.
-
Confirm Reagent Activity: Before the reaction, check for signs of decomposition in your trifluoromethylating agent. If in doubt, use a freshly prepared or newly purchased batch.
-
Monitor by ¹⁹F NMR: The appearance of a resonance around δ -0.2 ppm in the ¹⁹F NMR spectrum is a key indicator of Mo-CF₃ bond formation.[3] You can take a small aliquot from the reaction mixture (maintaining low temperature) to check for this signal before committing to a full workup.
-
Low-Temperature Purification: All purification steps MUST be performed cold. Low-temperature column chromatography is required.[3] Pre-cool the column and solvents before use.
-
Problem 2: The intermediate cationic complex, [(η⁷-C₇H₇)Mo(CO)₃]⁺, is not forming.
-
Question: During the hydride abstraction step with triphenylcarbenium hexafluorophosphate (Ph₃C⁺PF₆⁻), my solution remains the color of the starting material, and I don't see the expected precipitate. Why?
-
Answer & Analysis: The hydride abstraction is generally a robust reaction but can fail due to reagent quality or solvent impurities.
-
Causality - Reagent Quality: The trityl salt, Ph₃C⁺PF₆⁻, is moisture-sensitive. If it has been exposed to air, it will hydrolyze to triphenylmethanol and will not be effective as a hydride abstracting agent.
-
Causality - Solvent Purity: The reaction is typically run in dichloromethane (CH₂Cl₂).[5] The solvent must be scrupulously dry. Water will quench the trityl cation. Alcohols or other protic impurities will also interfere.
-
Causality - Starting Material Purity: If the initial precursor, (C₇H₈)Mo(CO)₃, is impure or contains unreacted cycloheptatriene, side reactions can occur.
-
-
Troubleshooting Steps & Solutions:
-
Use Fresh Reagents: Use Ph₃C⁺PF₆⁻ from a freshly opened bottle or a properly stored (desiccated, inert atmosphere) container.
-
Ensure Dry Solvent: Use freshly distilled and dried CH₂Cl₂ from a solvent purification system or distilled from CaH₂.
-
Purify the Precursor: Ensure the (C₇H₈)Mo(CO)₃ precursor is pure. It can be purified by flash column chromatography under nitrogen.[5]
-
Caption: Troubleshooting decision tree for low product yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl, (C₇H₈)Mo(CO)₃
-
Rationale: This is the foundational precursor. The reaction involves the substitution of three CO ligands from Mo(CO)₆ by the cycloheptatriene ligand.[4] This reaction is typically driven thermally.
-
Procedure:
-
Under an inert atmosphere of nitrogen, charge a Schlenk flask with molybdenum hexacarbonyl (Mo(CO)₆) and freshly distilled cycloheptatriene (C₇H₈).
-
Add a high-boiling point, inert solvent (e.g., heptane or a similar hydrocarbon).
-
Heat the mixture to reflux. The reaction progress can be monitored by the evolution of CO gas.
-
After the reaction is complete (typically several hours), cool the solution to room temperature. The product, a red-orange solid, may crystallize out.[4]
-
Filter the solid, wash with a small amount of cold nonpolar solvent, and dry in vacuo. The crude product can be purified by column chromatography on silica gel under nitrogen if necessary.
-
Protocol 2: Synthesis of (η⁷-Cycloheptatrienyl)molybdenum Dicarbonyl Iodide, (η⁷-C₇H₇)Mo(CO)₂I
-
Rationale: This intermediate is a common entry point for nucleophilic addition of the CF₃ group. It is formed from the cationic tropylium complex.
-
Procedure:
-
Synthesize [(η⁷-C₇H₇)Mo(CO)₃]⁺PF₆⁻ by dissolving (C₇H₈)Mo(CO)₃ in dry CH₂Cl₂ and adding an equimolar amount of (C₆H₅)₃C⁺PF₆⁻. Stir for 30 minutes at room temperature. The cationic product precipitates and can be filtered.[5]
-
Dissolve the isolated [(η⁷-C₇H₇)Mo(CO)₃]⁺PF₆⁻ in a suitable solvent like acetone.
-
Add an excess of sodium iodide (NaI). The reaction involves the substitution of one CO ligand and addition of the iodide nucleophile.
-
Stir the reaction until spectroscopic analysis (typically IR) shows the disappearance of the starting material's C-O stretching bands and the appearance of new bands for the product.
-
Remove the solvent in vacuo and extract the product into an organic solvent, filtering away the sodium salts. Purify by crystallization or chromatography as needed.
-
Characterization Guide
Successful synthesis must be confirmed by rigorous characterization. The following data are critical.
| Complex Type | Technique | Expected Observations | Reference |
| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | IR (in acetone) | Two strong C-O stretching bands, e.g., at 2076 cm⁻¹ and 2028 cm⁻¹ . | [5] |
| ¹H NMR (in acetone-d₆) | A single sharp resonance for the seven equivalent protons of the C₇H₇ ring, e.g., at δ 6.6 ppm . | [5] | |
| (η⁷-C₇H₇)Mo(CO)₂I | IR (in acetone) | Two strong C-O stretching bands shifted to lower frequency compared to the cation, e.g., at 2011 cm⁻¹ and 1963 cm⁻¹ . | [5] |
| (η⁷-C₇H₇)Mo(CO)₂CF₃ | ¹⁹F NMR | A characteristic resonance for the Mo-CF₃ group. A reported value is δ -0.2 ppm . | [3] |
| IR | Two C-O stretching bands. The positions will be different from the iodide precursor due to the electronic effect of the CF₃ group. | [3] |
Expert Insight: The shift in the IR stretching frequencies of the carbonyl ligands (νCO) provides direct evidence of the electronic environment at the molybdenum center. The positive charge on the [(η⁷-C₇H₇)Mo(CO)₃]⁺ complex reduces the ability of molybdenum to back-donate electron density into the π* orbitals of the CO ligands. This results in a stronger C-O bond and a higher stretching frequency. Neutral complexes like (η⁷-C₇H₇)Mo(CO)₂I or the final CF₃ product are more electron-rich, allowing for more back-donation and thus a lower νCO frequency.[5]
References
-
Wikipedia. Cycloheptatrienemolybdenum tricarbonyl. [Link]
-
Chatzileontiadis, E., et al. (2021). Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF₃ Bond. MDPI. [Link]
-
Ohio State University. (n.d.). Synthesis and Characterization of Molybdenum N-Heterocyclic Phosphenium and Phosphido Complexes. [Link]
-
ResearchGate. (n.d.). The Synthesis of Molybdenum and Tungsten Dinitrogen Complexes. [Link]
-
Lee, H. J., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
Bhanot, J. S., & Grice, K. A. (2016). Electrochemistry and Spectroscopy of a Molybdenum Porphyrin Compound. Digital Commons@DePaul. [Link]
-
Wolfa. (n.d.). Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8. [Link]
-
ResearchGate. (n.d.). Synthesis and structural characterization of molybdenum complexes with linked cycloheptatrienyl–phosphane ligands. [Link]
-
Journal of Chemical Education. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. [Link]
-
PubMed. (n.d.). Molybdenum complexes with linked cycloheptatrienyl-phenolate ligands. [Link]
-
DSpace@MIT. (n.d.). Synthesis and reactivity of molybdenum organometallic complexes supported by amide ligands. [Link]
-
IUCrData. (n.d.). Crystal structure of a trifluoromethyl benzoato quadruple-bonded dimolybdenum complex. [Link]
-
ResearchGate. (2020). How to Purify Organometallic Complexes?. [Link]
-
DTIC. (1993). Synthesis of Chiral Molybdenum ROMP Initiators and all-Cis Highly Tactic Poly-2,3-R2Norbornadiene (R = CF3 or CO2Me). [Link]
-
ACS Publications. (n.d.). Some Organometallic Chemistry of Molybdenum Complexes that Contain the [HIPTN3N]3- Triamidoamine Ligand. [Link]
-
ACS Publications. (2021). Synthesis and Reactivity of a Bioinspired Molybdenum(IV) Acetylene Complex. [Link]
-
UNPChemicals. (n.d.). What is Organo Molybdenum Complex?. [Link]
Sources
- 1. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]
- 2. What is Organo Molybdenum Complex?|Resources|UNPChemicals [unpchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. Synthesis and reactivity of molybdenum organometallic complexes supported by amide ligands [dspace.mit.edu]
Validation & Comparative
A Researcher's Guide to Purity Verification of Cycloheptatriene Molybdenum Tricarbonyl: An Elemental Analysis-Centric Approach
For researchers and professionals in synthetic chemistry and drug development, the purity of starting materials and intermediates is paramount. In the realm of organometallic chemistry, where catalysts and precursors form the bedrock of many synthetic routes, this necessity is amplified. Cycloheptatriene molybdenum tricarbonyl, (C₇H₈)Mo(CO)₃, is a key reagent and precursor, and its purity can significantly impact reaction yields, kinetics, and the formation of impurities. This guide provides an in-depth comparison of analytical techniques for confirming the purity of this air-sensitive compound, with a primary focus on elemental analysis, supported by complementary spectroscopic methods.
The Imperative of Purity in Organometallic Chemistry
Cycloheptatriene molybdenum tricarbonyl is a red-orange, air-sensitive solid that serves as a versatile starting material in organometallic synthesis.[1] Its reactivity is centered around the molybdenum atom and the coordinated cycloheptatriene and carbonyl ligands. Impurities, such as unreacted molybdenum hexacarbonyl, degradation products, or solvent residues, can interfere with subsequent reactions, leading to unpredictable outcomes and complicating product purification. Therefore, rigorous purity assessment is not merely a quality control step but a critical component of reliable and reproducible research.
Elemental Analysis: The Gold Standard for Stoichiometric Confirmation
Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, is a combustion-based technique that provides the mass fractions of these elements in a sample.[2] This method is a cornerstone of purity determination for newly synthesized compounds as it directly probes the elemental composition, offering a fundamental verification of the compound's stoichiometry.
The Principle of Elemental Analysis
In a typical CHN analyzer, a small, precisely weighed sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, often using thermal conductivity or infrared absorption.[3] The instrument is calibrated with a known standard, and the results are presented as a weight percentage of each element.
Interpreting the Data: What to Expect for (C₇H₈)Mo(CO)₃
The molecular formula of cycloheptatriene molybdenum tricarbonyl is C₁₀H₈MoO₃, with a molar mass of approximately 272.12 g/mol .[4] The theoretical elemental composition is:
-
Carbon (C): 44.14%
-
Hydrogen (H): 2.96%
A commercial supplier of 99% pure cycloheptatriene molybdenum tricarbonyl reports expected elemental analysis ranges of %C = 43.7-44.6 and %H = 2.9-3.0.[5]
The generally accepted tolerance for elemental analysis results in peer-reviewed publications is within ±0.4% of the theoretical values.[6][7] Deviations outside this range may indicate the presence of impurities.
| Purity Scenario | Theoretical %C | Experimental %C | Deviation % | Theoretical %H | Experimental %H | Deviation % | Interpretation |
| High Purity | 44.14 | 44.01 | -0.13 | 2.96 | 2.99 | +0.03 | Within the acceptable ±0.4% range, indicating a high degree of purity. |
| Slight Impurity | 44.14 | 43.65 | -0.49 | 2.96 | 3.10 | +0.14 | The carbon value is slightly outside the acceptable range, suggesting the presence of a minor impurity. |
| Significant Impurity | 44.14 | 42.50 | -1.64 | 2.96 | 3.50 | +0.54 | Both values deviate significantly, indicating a substantial level of impurity. |
Table 1. Comparison of theoretical vs. hypothetical experimental elemental analysis data for cycloheptatriene molybdenum tricarbonyl.
Experimental Protocol: Elemental Analysis of an Air-Sensitive Compound
The air-sensitive nature of cycloheptatriene molybdenum tricarbonyl necessitates special handling procedures to prevent decomposition before and during analysis.[5]
Step-by-Step Sample Preparation in an Inert Atmosphere
-
Glovebox Environment: All sample manipulations must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
Sample Weighing: Using a calibrated microbalance inside the glovebox, accurately weigh 2-3 mg of the crystalline, red-orange solid into a tin or silver capsule.
-
Encapsulation: Securely crimp and seal the capsule to ensure an airtight enclosure.
-
Transfer: The sealed capsule can now be safely removed from the glovebox for analysis.
Figure 1. Workflow for the preparation and analysis of air-sensitive cycloheptatriene molybdenum tricarbonyl for elemental analysis.
A Multi-faceted Approach: Complementary Analytical Techniques
While elemental analysis is a powerful tool for confirming stoichiometry, a comprehensive purity assessment relies on a combination of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for identifying the organic ligand and detecting organic impurities.
-
¹H NMR (in C₆D₆): Expected signals for the cycloheptatriene ligand appear at approximately δ 2.45 (m), 3.00 (m), 3.60 (t), 4.92 (m), and 5.2 (m) ppm.[8] The presence of uncoordinated cycloheptatriene or solvent impurities would be readily apparent.
-
¹³C NMR (in C₆D₆): Resonances for the cycloheptatriene carbons are expected around δ 102.7, 97.2, 60.2, and 27.2 ppm.[8] The carbonyl carbons typically appear as a weak, broad signal around 216.1 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for characterizing the carbonyl ligands. The number and frequency of the C-O stretching bands provide information about the geometry of the Mo(CO)₃ fragment and the electronic environment of the molybdenum center.
-
IR (in benzene): For (C₇H₈)Mo(CO)₃, strong C-O stretching bands are observed at approximately 1984, 1915, and 1887 cm⁻¹.[8] The presence of molybdenum hexacarbonyl as an impurity would be indicated by a sharp band at 2000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For cycloheptatriene molybdenum tricarbonyl, the expected molecular ion peak would be at m/z = 272 (for the most abundant isotopes).[9] The fragmentation pattern can also offer structural information.
Comparison of Purity Assessment Techniques
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%C, %H) | Directly confirms stoichiometry; highly accurate for pure samples. | Does not identify the nature of impurities; requires specialized handling for air-sensitive compounds. |
| ¹H and ¹³C NMR | Structure of the organic ligand; presence of organic impurities. | Highly sensitive to structural details and impurities with protons/carbons. | May not detect inorganic or NMR-silent impurities; quantitative analysis requires an internal standard. |
| IR Spectroscopy | Information on the metal-carbonyl bonding. | Excellent for identifying carbonyl-containing impurities (e.g., Mo(CO)₆). | Provides limited information about the overall structure and other types of impurities. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular weight of the compound. | May not be suitable for thermally unstable compounds; ionization can be challenging for some organometallics. |
Table 2. Comparison of the strengths and limitations of various analytical techniques for the purity assessment of cycloheptatriene molybdenum tricarbonyl.
Figure 2. A decision-making workflow for the comprehensive purity assessment of cycloheptatriene molybdenum tricarbonyl.
Conclusion
Confirming the purity of cycloheptatriene molybdenum tricarbonyl is a critical step for any researcher utilizing this important organometallic reagent. While elemental analysis provides the foundational data for stoichiometric verification, a comprehensive and reliable assessment of purity is best achieved through a combination of analytical techniques. By integrating elemental analysis with NMR and IR spectroscopy, and in some cases mass spectrometry, researchers can confidently ascertain the quality of their material, leading to more reliable and reproducible scientific outcomes. The protocols and comparative data presented in this guide offer a robust framework for implementing a rigorous purity verification workflow for this and other air-sensitive organometallic compounds.
References
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(24), 5035-5040. [Link]
-
Wikipedia contributors. (2023, April 29). Cycloheptatrienemolybdenum tricarbonyl. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
-
O'Brien, M. K. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. Journal of Chemical Education, 71(11), 987. [Link]
-
Daly, A. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 883-890. [Link]
-
Cowley, A. R., et al. (2020). Synthesis and Characterization of Molybdenum N-Heterocyclic Phosphenium and Phosphido Complexes. Ohio State University Libraries. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11716002, Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum. Retrieved February 8, 2026 from [Link].
-
NIST. (n.d.). Molybdenum, tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]-. In NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]
-
Ereztech. (n.d.). Tricarbonyl(cycloheptatriene)molybdenum(0). Retrieved February 8, 2026, from [Link]
-
Elementar. (2023, September 30). Best practices for sample preparation in elemental analysis. Retrieved February 8, 2026, from [Link]
-
ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
University of California, Los Angeles. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved February 8, 2026, from [Link]
-
Wipf, P. (2015, August 30). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Millar, S. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
University of Iowa. (n.d.). Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. [Link]
-
Oxford Academic. (2023, October 31). General techniques for handling air-sensitive compounds. [Link]
-
National Institutes of Health. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. [Link]
Sources
- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmrmbc.com [nmrmbc.com]
- 4. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cycloheptatriene molybdenum tricarbonyl | Tricarbonyl(cycloheptatriene)molybdenum(0) | C10H8MoO3 - Ereztech [ereztech.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 9. Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- [webbook.nist.gov]
Comparative Guide: Validation of Catalytic Activity for Cycloheptatriene Molybdenum Tricarbonyl Derivatives
Executive Summary: The Case for Molybdenum
In the landscape of transition-metal catalysis, Palladium (Pd) is the incumbent standard for allylic substitution. However, Pd-catalysis suffers from a specific limitation: it predominantly favors linear (thermodynamic) products due to steric control at the less substituted allylic terminus.
Cycloheptatriene Molybdenum Tricarbonyl [
This guide validates the performance of
Mechanistic Foundation & Causality
To validate the activity of this precursor, one must understand the activation mechanism. The
The Activation Pathway
-
Ligand Exchange: The cycloheptatriene (CHT) ligand is electronically saturated (18e-). Upon heating or mixing with a target ligand (L, e.g., chiral bis-picolinamide), the CHT undergoes "ring slippage" (
), creating open coordination sites more rapidly than the stable . -
Oxidative Ionization: The active Mo-species reacts with an allylic electrophile (carbonate/ester) to form an
-allyl molybdenum complex. -
Nucleophilic Attack: Unlike Pd, which directs nucleophiles to the less hindered terminus, Mo directs attack to the more substituted carbon, often controlled by the specific electronic nature of the ligands (e.g., Trost-type ligands).
Visualizing the Workflow
The following diagram illustrates the activation and decision logic for selecting this catalyst.
Figure 1: Activation pathway of the CHT-Mo precursor favoring branched regioselectivity.
Comparative Analysis: Mo-CHT vs. Alternatives
The following table contrasts
| Feature | Mo-CHT Precursor [ | Palladium Standard [ | Iridium Catalyst [ |
| Regioselectivity | Branched (Attack at substituted C) | Linear (Attack at unsubstituted C) | Branched (Similar to Mo) |
| Primary Utility | Creating Quaternary Stereocenters | Creating Secondary Centers / Linear Chains | Quaternary Centers |
| Activation Energy | Low (Labile CHT ligand displaces easily) | Low to Medium | Medium (Requires activation) |
| Cost Efficiency | High (Mo is base metal, cheap) | Medium (Precious metal) | Low (Very expensive) |
| Air Stability | Low (Oxidizes/Decomposes rapidly) | Moderate (Solid is stable, soln sensitive) | Moderate |
| Atom Economy | High (CHT is the only byproduct) | High | High |
| Validation Metric | b:l ratio > 10:1 | b:l ratio < 1:10 | b:l ratio > 10:1 |
Key Insight: Choose Mo-CHT when you need the regioselectivity of Iridium but require the cost-structure of a base metal, provided you can handle the air-sensitive nature of the precursor.
Validation Protocol: Asymmetric Allylic Alkylation
To validate the catalytic activity of a batch of
Benchmark Reaction: Alkylation of trans-cinnamyl methyl carbonate with dimethyl malonate.
Materials & Equipment
-
Pre-catalyst:
(Red crystals, stored under ). -
Ligand: (R,R)-N,N'-Bis(picolinoyl)-1,2-diaminocyclohexane (Trost-type ligand).
-
Substrate: trans-Cinnamyl methyl carbonate.
-
Nucleophile: Dimethyl malonate.
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA) + catalytic KOAc (or NaH for deprotonation).
-
Solvent: Anhydrous THF (degassed).
Step-by-Step Workflow
-
Catalyst Activation (In Situ):
-
In a glovebox or under Argon flow, charge a Schlenk tube with
(10 mol%) and the Chiral Ligand (15 mol%). -
Add degassed THF.[1]
-
Heat to 60°C for 10–15 minutes .
-
Observation: The solution should shift from bright red/orange to a deep dark red/purple, indicating the displacement of CHT and coordination of the ligand. If no color change occurs, the Mo-precursor is likely oxidized/inactive.
-
-
Reaction Initiation:
-
Cool the catalyst solution to room temperature (or reaction temp).
-
Add the Allylic Carbonate (1.0 equiv).
-
Add the Nucleophile (Dimethyl malonate, 2.0 equiv) followed by BSA (2.0 equiv) and a pinch of KOAc.
-
-
Monitoring:
-
Quench & Analysis:
-
Dilute with ether, wash with water to remove BSA byproducts.
-
Dry organic layer (
), filter, and concentrate. -
Crucial Step: Do not purify immediately. Take a crude 1H NMR to determine the Branched-to-Linear (b:l) ratio.
-
Data Interpretation (The Validation)
To declare the catalyst "Valid," the experimental data must meet these criteria:
-
Regioselectivity (b:l ratio):
-
Look for the diagnostic signal of the Branched product (methine proton adjacent to the phenyl ring, typically
3.8–4.2 ppm, doublet). -
Look for the Linear product (vinyl protons, typically
6.0–6.5 ppm). -
Success Criteria: b:l ratio
10:[3]1. (If Pd were present, this would be reversed).
-
-
Enantioselectivity (ee):
-
Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Success Criteria: >90% ee (dependent on ligand purity).
-
Troubleshooting & Optimization Logic
If the validation fails, use this logic flow to diagnose the
Figure 2: Troubleshooting logic for Mo-catalyzed reactions.
References
-
Trost, B. M., & Hachiya, I. (1998). Asymmetric Molybdenum-Catalyzed Alkylations. Journal of the American Chemical Society.[4][5] Link
-
Lloyd-Jones, G. C., et al. (2004). Conclusive Evidence for a Retention-Retention Pathway for the Molybdenum-Catalyzed Asymmetric Alkylation. Journal of the American Chemical Society.[4][5] Link
-
Kočovský, P., et al. (1999). Molybdenum(0)-Catalyzed Allylic Substitution. Chemical Reviews. Link
-
Krska, S. W., et al. (2004). Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Alkyloxindoles. Journal of the American Chemical Society.[4][5] Link
-
Organic Syntheses. Preparation of Tricarbonyl(cycloheptatriene)molybdenum. Organic Syntheses, Coll. Vol. 9, p.169. Link
Sources
Comparative Guide: DFT Methodologies for Cycloheptatriene Metal Complexes
Executive Summary
Cycloheptatriene (CHT,
For researchers in catalysis and drug development, accurately modeling these complexes is critical but computationally treacherous.[1] Standard DFT functionals often fail to predict the correct ground-state hapticity or underestimate the energy barriers for haptotropic shifts.[1] This guide compares modern DFT strategies, establishing a validated protocol for modeling CHT-metal interactions.
Part 1: The Computational Landscape
The simulation of CHT complexes presents three distinct physics challenges that dictate functional choice:
-
Haptotropic Ambiguity: CHT can bind as a neutral triene (
), a dienyl radical ( ), or a tropylium cation ( ).[1] The energy differences between these isomers are often kcal/mol, requiring high electronic accuracy.[1] -
Fluxionality (Ring Whizzing): The migration of the metal center around the ring (1,2- or 1,3-shifts) involves transition states dominated by weak orbital overlaps.[1] Pure GGAs (e.g., PBE) notoriously underestimate these barriers.[1]
-
Dispersion Dependence: The "folding" of the CHT ring (boat vs. chair) in
or modes is driven by steric packing and weak dispersive forces, which standard hybrids like B3LYP neglect.[1]
Part 2: Comparative Methodology
We evaluate three classes of Density Functionals for their efficacy in CHT modeling.
The Baseline: B3LYP (Hybrid GGA)[1]
-
Status: Legacy Standard.[1]
-
Performance:
-
Geometry: Generally acceptable for covalent bond lengths.[1]
-
Energetics:Poor. B3LYP lacks dispersion corrections, leading to artificial repulsion between the metal fragment and the non-coordinated portion of the CHT ring (the methylene bridge).[1]
-
Recommendation: Do not use for final energetics.[1] Use only for rough geometry pre-optimization.
-
The Specialist: M06 / M06-2X (Meta-Hybrid)
-
Status: Transition Metal Standard.[1]
-
Performance:
-
Geometry: Excellent for metal-ligand bond distances.[1]
-
Energetics:High. The M06 suite is parameterized for transition metals and captures medium-range correlation well.[1]
-
Caveat: M06-2X (high HF exchange) is excellent for main-group kinetics (ring whizzing barriers) but can be unstable for systems with significant multi-reference character (low-spin/high-spin crossovers).
-
The Modern Standard: B97X-D / B3LYP-D3(BJ)
-
Status: Recommended Best Practice.
-
Performance:
-
Geometry: Superior.[1][2] The inclusion of empirical dispersion (D3 or D4) or long-range corrections (
) accurately predicts the "folding angle" of the CHT ligand.[1] -
Energetics: Most robust for predicting binding energies of bulky CHT derivatives.[1]
-
Recommendation:
B97X-D is the "Gold Standard" for CHT reaction barriers; B3LYP-D3(BJ) is a computationally cheaper alternative for large systems.[1]
-
Summary of Performance Data
Data synthesized from organometallic benchmarks (GMTKN55) and specific CHT fluxionality studies.
| Feature | B3LYP | M06 | |
| Geometry ( | Good | Excellent | Excellent |
| Fluxional Barrier Accuracy | Underestimates (~2-3 kcal/mol) | Accurate | Accurate |
| Dispersion (Ligand Packing) | Fails | Good | Excellent |
| Spin State Splitting | Biased toward High Spin | Balanced | Balanced |
| Computational Cost | Low | Medium (Grid sensitive) | Medium |
Part 3: Validated Experimental Protocol
To ensure scientific integrity, follow this self-validating workflow. This protocol assumes the use of Gaussian, ORCA, or similar packages.[1]
Step 1: Conformational Sampling (The "Boat" Check)
CHT is not planar.[1] You must generate starting guesses for both the exo and endo conformations of the methylene group relative to the metal.[1]
-
Action: Generate two input structures per complex.
-
Method: Semi-empirical (PM6 or GFN2-xTB) pre-optimization.[1]
Step 2: Geometry Optimization & Stability Analysis
Do not trust the default wavefunction.[1] CHT complexes often have low-lying excited states.[1]
-
Functional:
B97X-D -
Basis Set: def2-SVP (Metal: SDD/LANL2DZ if heavy, otherwise all-electron def2-SVP).
-
Essential Keyword: Stable=Opt (Gaussian) or stability analysis check. This ensures you are not in an unstable electronic state.[1]
-
Validation: No imaginary frequencies for ground states.
Step 3: High-Level Single Point Energy
Refine the energetics using a triple-zeta basis set and solvent corrections.[1]
-
Functional:
B97X-D or M06. -
Solvation: CPCM or SMD model (match experimental solvent, e.g., THF or CH2Cl2).
-
Calculation:
Part 4: Visualizations
Diagram 1: Computational Screening Workflow
This flowchart illustrates the decision matrix for selecting the correct method based on the specific chemical question (Kinetics vs. Thermodynamics).
Caption: Decision tree for selecting DFT functionals based on whether the research focus is kinetic barriers (fluxionality) or thermodynamic stability.
Diagram 2: Haptotropic Shift Mechanism
A representation of the reaction coordinate for the "ring whizzing" phenomenon, highlighting the critical transition state that requires dispersion-corrected functionals.[1]
Caption: The 1,2-haptotropic shift ("ring whizzing"). Accurate prediction of the Transition State energy requires range-separated functionals to account for charge transfer.
References
-
Grimme, S., et al. (2010).[1][4] "A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu." The Journal of Chemical Physics. (Establishes the necessity of dispersion corrections for organometallics). [1]
-
Goerigk, L., et al. (2017).[1] "A Look at the Density Functional Theory Zoo with the Advanced GMTKN55 Database." Physical Chemistry Chemical Physics. (Benchmarks functionals like
B97X-D and M06 for barrier heights). -
González-Blanco, O., & Branchadell, V. (2000).[1][5] "Bond Shift Isomerization in Cyclic and Acyclic (triene)Fe(CO)3 Complexes. A Density Functional Study." Organometallics. (Specific study on CHT-Iron fluxionality). [1]
-
Glöckner, A., & Tamm, M. (2013).[1][6] "The organometallic chemistry of cycloheptatrienyl zirconium complexes." Chemical Society Reviews.[1][6] (Review of
CHT complexes and their stability). -
Green, J. C., et al. (1998).[1] "Nature of the Transition Metal-Cycloheptatrienyl Bond." Journal of the American Chemical Society.[1] (Foundational electronic structure analysis of CHT-Metal bonding). [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Effects of London dispersion correction in density functional theory on the structures of organic molecules in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The organometallic chemistry of cycloheptatrienyl zirconium complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Molybdenum vs. Tungsten Enzyme Reaction Center Analogues
[1]
Executive Summary: The Tungsten Paradox
In bioinorganic chemistry, Molybdenum (Mo) and Tungsten (W) sit as congeners in Group 6, sharing identical outer electron configurations (
For researchers developing biomimetic catalysts or studying enzyme mechanisms, this distinction is critical. Molybdenum analogues generally offer balanced redox cycling suitable for rapid Oxygen Atom Transfer (OAT) under mild conditions. Tungsten analogues , conversely, exhibit a "relativistic effect" that stabilizes the high-oxidation state (
This guide provides an objective, data-driven comparison of bis(dithiolene) complexes of Mo and W—the gold standard for mimicking the Molybdopterin (MPT) cofactor.
Fundamental Chemical Architectures
The structural basis for both enzyme families is the metal-dithiolene unit. While the protein backbone varies, the core reaction center can be modeled using bis(dithiolene) metal complexes, typically
Electronic Structure & Relativistic Effects
The divergence in performance stems from the relativistic effect , which is significantly more pronounced in Tungsten.[1]
-
Orbital Contraction: The
and orbitals of W contract due to high nuclear charge, shielding the nucleus less effectively. -
Orbital Expansion: The
valence orbitals of W expand radially compared to Mo's orbitals.[1] -
Consequence: This expansion raises the energy of the
orbitals, making species harder to reduce to . This results in redox potentials for W complexes being 200–300 mV more negative than their Mo counterparts.[2]
Redox Profiles & Catalytic Performance[4]
The primary function of these analogues is Oxygen Atom Transfer (OAT), typically modeled by the reduction of dimethyl sulfoxide (DMSO) or the oxidation of phosphines (
Reaction Mechanism (OAT)
The catalytic cycle involves oscillating between the oxidized mono-oxo (
Comparative Data: Pyridine-2-thiolate (PyS) Analogues
Recent studies comparing isostructural
| Feature | Molybdenum Analogue ( | Tungsten Analogue ( | Performance Implication |
| Redox Potential ( | -1.2 V to -0.8 V (vs Fc/Fc+) | -1.5 V to -1.1 V (vs Fc/Fc+) | W requires stronger reducing agents to regenerate active catalyst. |
| Oxidation State Stability | Balanced | Strongly favors | W is prone to product inhibition; Mo cycles faster. |
| OAT Rate ( | Moderate | High (for specific substrates) | W-O bonds are stronger; W induces faster oxidation of substrate but slower regeneration. |
| Dimerization | Forms inactive | Resistant to dimerization | W analogues maintain monomeric active species longer. |
The Catalytic Cycle Visualization
The following diagram illustrates the OAT cycle and where the "Tungsten Bottleneck" occurs due to redox potentials.
Figure 1: The Oxygen Atom Transfer (OAT) catalytic cycle. The red arrow indicates the regeneration step, which is thermodynamically difficult for Tungsten analogues due to relativistic stabilization of the hexavalent state.
Experimental Methodologies
To validate these differences in your own lab, the following protocols are recommended. These are designed to be self-validating: if the color change or electrochemical signal does not match the expected parameters, the experiment has likely been compromised by oxygen (for reduced species) or hydrolysis.
Protocol A: Synthesis of Bis(dithiolene) Complexes
Objective: Synthesize
-
Precursor Preparation:
-
Mo: Dissolve
in water/HCl to generate the molybdate ion. React with KCN to form . -
W: Use
with similar steps. Note: W requires higher temperatures for substitution.
-
-
Ligand Exchange (Anaerobic):
-
Step 1: Transfer precursor to a Schlenk flask under Argon.
-
Step 2: Add 2.2 equivalents of
(sodium maleonitriledithiolate). -
Step 3: Stir at 60°C for 4 hours. The solution will turn deep red/brown (Mo) or yellow/orange (W).
-
Step 4: Precipitate with a bulky cation like
or .
-
-
Validation:
-
IR Spectroscopy: Check for
bands. -
Absence of
bands around 900-950 cm⁻¹ indicates successful formation of the non-oxo species (if targeting ) or presence confirms .
-
Protocol B: Electrochemical Characterization (CV)
Objective: Quantify the redox potential shift.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Acetonitrile (dry, degassed) with 0.1 M
. -
Procedure:
-
Scan rate: 100 mV/s.
-
Window: -2.0 V to +1.0 V.
-
Internal Standard: Add Ferrocene (Fc) at the end of the run to normalize potentials (
).
-
-
Expected Result:
-
Mo couple (
) should appear approx. 200-300 mV positive of the W couple.
-
Workflow Diagram
Figure 2: Experimental workflow for synthesizing and characterizing Group 6 enzyme analogues.
Stability & Environmental Factors[5]
When selecting an analogue for drug delivery or industrial catalysis, stability is a deciding factor.
-
Thermal Stability: Tungsten analogues maintain structural integrity at higher temperatures (
). This mimics the evolutionary adaptation of hyperthermophiles (e.g., Pyrococcus furiosus) which exclusively use Tungsten. -
Hydrolytic Stability: Molybdenum analogues are more prone to hydrolysis of the dithiolene ligand in aqueous media, leading to demetallation. Tungsten complexes generally exhibit stronger metal-sulfur bonds.
Implications for Drug Design
For drug development professionals targeting metalloenzymes (e.g., inhibiting Xanthine Oxidase for gout):
-
Inhibitor Binding: W-substituted enzymes are often inactive. Substituting Mo for W in an enzyme active site ("demolybdo-tungsto" enzyme) usually locks the enzyme in the oxidized state, effectively creating a "dead" enzyme. This is a powerful tool for structural studies to trap intermediates.
-
Toxicity: Tungsten acts as a metabolic antagonist to Molybdenum. In vivo, W can displace Mo, leading to enzyme inactivation. This mechanism is currently being explored for anti-bacterial therapies against pathogens that rely heavily on Mo-enzymes for respiration.
References
-
Holm, R. H., & Solomon, E. I. (2004). The Tungsten-Molybdenum Paradox: Relativistic Effects in Bioinorganic Chemistry. Chemical Reviews.
-
Enemark, J. H., et al. (2004). Synthetic Analogues of the Molybdenum and Tungsten Cofactors. Chemical Reviews.
-
Schulzke, C. (2022).[3] Replacement of Molybdenum by Tungsten in a Biomimetic Complex Leads to an Increase in Oxygen Atom Transfer Catalytic Activity. Inorganic Chemistry.
-
Hille, R. (2002). Molybdenum and Tungsten in Biology. Trends in Biochemical Sciences.
-
Sarkar, S., et al. (2010). Tungsten's redox potential is more temperature sensitive than that of molybdenum.[2][4] Dalton Transactions.[3][4]
Sources
- 1. Relativistic effect behind the molybdenum vs. tungsten selectivity in enzymes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Inspired by Nature—Functional Analogues of Molybdenum and Tungsten-Dependent Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Comparative Analysis of Molybdenum and Tungsten-Dependent Oxidoreductase Analogues: Redox Tuning and Catalytic Efficiency
[1]
Executive Summary: The 4d/5d Dichotomy
In the design of biomimetic oxidoreductases, the choice between Molybdenum (Mo) and Tungsten (W) is often treated as a simple substitution of Group 6 congeners. This is a fallacy. While they share the same pterin-dithiolene cofactor architecture in nature, their functional analogues exhibit divergent behaviors governed by relativistic effects and redox potentials.
The Core Trade-off:
-
Molybdenum Analogues: Offer superior redox cycling in mesophilic, aerobic conditions. They are the "generalists" of oxygen atom transfer (OAT), ideal for tunable drug metabolism studies (e.g., Xanthine Oxidase mimics).
-
Tungsten Analogues: Function as "specialists" for low-potential, anaerobic, or high-temperature applications. They exhibit slower redox cycling due to stable low-valent states but offer kinetic advantages in specific reductive transformations where Mo catalysts deactivate via dimerization.
This guide provides an objective technical comparison of these analogues, focusing on bis(dithiolene) and pyridine-thiolate model complexes.
Structural and Electronic Divergence
To select the correct analogue, one must understand the electronic causality driving performance.
Relativistic Effects and Bond Strength
Tungsten, a 5d metal, possesses a filled 4f shell, leading to the lanthanide contraction. This results in ionic radii nearly identical to Mo (4d), but with significantly different electronic properties due to relativistic effects.
-
Bond Strength: W–L bonds are generally stronger than Mo–L bonds. This stabilizes the W(VI) state, often making reduction to W(IV) thermodynamically more difficult (more negative reduction potential).
-
Spin-Orbit Coupling: Higher in W, facilitating forbidden spin transitions, which can alter reaction pathways compared to Mo.
The Dithiolene "Non-Innocence"
Both metals rely on dithiolene ligands (or their pyranopterin biological equivalents) to buffer electron density.[1] In synthetic analogues, the "non-innocent" nature of dithiolenes allows the ligand to store electrons, blurring the oxidation state of the metal.
-
Mo Analogues: The metal center bears the primary redox burden.
-
W Analogues: The ligand system often participates more heavily in electron delocalization, stabilizing reactive intermediates that would otherwise decompose.
Visualizing the Catalytic Divergence
The following diagram illustrates the critical failure point for Mo analogues (dimerization) vs. the kinetic trap for W analogues (over-stabilization).
Figure 1: Comparative Catalytic Cycle. Mo analogues are prone to irreversible dimerization (Red), while W analogues often form stable reduced adducts (Yellow) that slow turnover.
Performance Benchmarking
The following data aggregates performance metrics from standard bis(dithiolene) and pyridine-2-thiolate (PyS) model complexes.
Table 1: Comparative Physicochemical Properties[2][3]
| Feature | Molybdenum Analogues ( | Tungsten Analogues ( | Impact on Application |
| Redox Potential ( | -0.5 to -1.0 V (vs. Fc/Fc+) | -0.8 to -1.5 V (vs. Fc/Fc+) | W requires stronger reductants; better for reducing substrates like |
| OAT Rate ( | Moderate ( | Fast ( | W is kinetically faster at Oxygen Atom Transfer if the potential barrier is met. |
| Dimerization | High Risk (Forms | Low Risk (Sterically/Electronically resistant) | W maintains monomeric active species longer. |
| Thermal Stability | Moderate (Decomposes >60°C) | High (Stable >80°C) | W is superior for industrial high-temp catalysis. |
| Oxygen Sensitivity | Moderate | High (W(IV) oxidizes instantly in air) | W requires strict anaerobic handling (Glovebox). |
*Note: While W is intrinsically faster at the OAT step (bond breaking), the overall catalytic turnover (TON) is often lower because the re-oxidation of W(IV) to W(VI) is the rate-limiting bottleneck.
Experimental Validation Protocols
To objectively compare these analogues in your own lab, use the Sulfoxide Reduction Assay . This protocol avoids the dimerization pitfalls of Mo by using a strong oxygen acceptor (
Protocol: Comparative Oxygen Atom Transfer (OAT) Kinetics
Objective: Determine the second-order rate constant (
Materials:
-
Catalyst:
and (where L = PyS or dithiolene).[2] -
Substrate: Triphenylphosphine (
) or Trimethylphosphine ( ).[2] -
Solvent: Dry Acetonitrile or Dichloromethane (degassed).
-
Instrument: UV-Vis Spectrophotometer with temperature control.
Workflow:
-
Anaerobic Prep: In a glovebox (
ppm), prepare a M solution of the metal complex. -
Substrate Excess: Prepare
solutions at pseudo-first-order concentrations (10x, 20x, 50x excess relative to metal). -
Mixing: Rapidly mix the metal solution with substrate in a quartz cuvette (sealed).
-
Monitoring: Track the disappearance of the LMCT (Ligand-to-Metal Charge Transfer) band (approx. 350–450 nm depending on ligand).
-
Isosbestic Check:
-
Mo: Look for clean conversion. If baseline rises, dimerization is occurring.
-
W: Look for stable intermediate formation (W(IV)-phosphine adducts often show distinct shifts).
-
Data Analysis & Causality
Plot
-
If
: The reaction is controlled by the electrophilicity of the M=O bond. W(VI) is often more electrophilic due to lower d-orbital energy relative to ligands. -
If
: The reaction is likely controlled by the redox potential barrier.
Visualizing the Workflow
Figure 2: Step-by-step kinetic validation workflow for comparing Mo/W analogues.
Applications and Selection Guide
Select Molybdenum Analogues When:
-
Developing inhibitors for eukaryotic enzymes (e.g., Xanthine Oxidase).
-
The reaction requires rapid turnover in aerobic environments.
-
You need to model "fine-tuned" redox potentials (-0.5 V range).
Select Tungsten Analogues When:
-
Modeling hyperthermophilic archaeal enzymes (e.g., Pyrococcus furiosus AOR).[3]
-
Performing net reductions of difficult substrates (e.g.,
reduction, acetylene hydration). -
You need to isolate the reduced M(IV) species for crystallographic study (W(IV) is kinetically inert compared to Mo(IV)).
References
-
Hille, R. (2002). "Molybdenum and tungsten enzymes." Trends in Biochemical Sciences, 27(7), 360-367. Link
-
Holm, R. H., & Solomon, E. I. (2004). "Structural and Functional Aspects of Metal Sites in Biology." Chemical Reviews, 104(2), 347–348. Link
-
Enemark, J. H., et al. (2004). "Synthetic Analogues and Reaction Systems Relevant to the Molybdenum and Tungsten Oxotransferases." Chemical Reviews, 104(2), 1175–1200. Link
-
Mösch-Zanetti, N. C., et al. (2022).[2][4] "Replacement of Molybdenum by Tungsten in a Biomimetic Complex Leads to an Increase in Oxygen Atom Transfer Catalytic Activity."[1][2][5][6] Inorganic Chemistry, 61(31), 12415-12424.[6] Link
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Schulzke, C. (2011).[7] "Molybdenum and Tungsten Oxidoreductase Models." European Journal of Inorganic Chemistry, 2011(8), 1189–1199. Link
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A Comparative Guide to the Catalytic Performance of Molybdenum Carbonyl and Oxomolybdenum Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, molybdenum-based catalysts have carved a significant niche, offering a versatile and cost-effective alternative to precious metal catalysts. Among the diverse array of molybdenum complexes, two classes stand out for their distinct reactivity and broad applicability: low-valent molybdenum carbonyls and high-valent oxomolybdenum derivatives. This guide provides an in-depth, objective comparison of their catalytic performance, supported by experimental data, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.
Introduction: Two Sides of Molybdenum Catalysis
Molybdenum's ability to exist in a wide range of oxidation states, from Mo(0) in molybdenum hexacarbonyl to Mo(VI) in various oxo-complexes, is the cornerstone of its rich catalytic chemistry. This versatility gives rise to two distinct catalytic paradigms:
-
Molybdenum Carbonyls (e.g., Mo(CO)₆): These low-valent complexes are typically characterized by their electron-rich metal center and are excellent precursors for a variety of catalytic transformations. They often initiate catalysis through the dissociation of CO ligands, creating vacant coordination sites for substrate activation. Their primary applications lie in reactions involving π-systems, such as olefin metathesis, alkyne metathesis, and various coupling reactions.[1]
-
Oxomolybdenum Derivatives (e.g., MoO₂(acac)₂): These high-valent Mo(V) or Mo(VI) complexes feature one or more strongly bonded oxygen atoms (oxo ligands). These oxo groups are pivotal to their catalytic activity, particularly in oxidation reactions where they act as oxygen atom transfer agents.[2] Olefin epoxidation is a hallmark reaction catalyzed by this class of compounds.
This guide will dissect the catalytic performance of these two families of molybdenum catalysts across a spectrum of organic transformations, highlighting their strengths, weaknesses, and mechanistic underpinnings.
Olefin Epoxidation: A Clear Victory for Oxomolybdenum
The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. In this arena, oxomolybdenum derivatives demonstrate unequivocally superior performance compared to molybdenum carbonyls.
Comparative Performance in Olefin Epoxidation
| Catalyst Type | Representative Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| Oxomolybdenum | 1,2,3-triazole oxomolybdenum(VI) hybrid | cis-cyclooctene | TBHP | 100 | >99 | - | >100 | [2] |
| Molybdenum Carbonyl | [Mo(CO)₃(1-methylimidazole)] | cis-cyclooctene | TBHP | 90-95 | 100 | 90-95 | ~4 | [3] |
Causality Behind the Performance Gap:
The superior activity of oxomolybdenum catalysts in epoxidation stems from their inherent ability to facilitate oxygen atom transfer. Molybdenum carbonyls, in contrast, are merely pre-catalysts in this context. They must first undergo in situ oxidation by the oxidant (e.g., tert-butyl hydroperoxide, TBHP) to generate the catalytically active high-valent oxomolybdenum species.[2] This initial activation step can lead to an induction period and potentially lower overall efficiency.
The catalytic cycle for oxomolybdenum-catalyzed epoxidation generally involves the coordination of the olefin to the molybdenum center, followed by the transfer of an oxo ligand to the double bond to form the epoxide. The reduced molybdenum species is then re-oxidized by the stoichiometric oxidant to regenerate the active catalyst.
Figure 1: Simplified catalytic cycle for oxomolybdenum-catalyzed olefin epoxidation.
Beyond Oxidation: The Domain of Molybdenum Carbonyls
While oxomolybdenum derivatives reign supreme in oxidation catalysis, molybdenum carbonyls exhibit a broader and more diverse catalytic profile in non-oxidative transformations.
Carbonyl-Carbonyl Olefination
A notable application of molybdenum carbonyl catalysts is in the intramolecular carbonyl-carbonyl olefination reaction, a catalytic version of the McMurry reaction. This transformation allows for the synthesis of various heterocycles with high efficiency.
Performance in Intramolecular Olefination
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Mo(CO)₆ (in situ generated active species) | 1,2-dicarbonyl compounds | Substituted indoles, benzofurans | up to 98 | [1][4] |
The proposed mechanism involves the formation of a molybdenum-carbene species, which then participates in the olefination process.[1]
Hydrosilylation of Allenes and Alkynes
Molybdenum carbonyls have emerged as effective catalysts for the hydrosilylation of unsaturated systems, offering regioselective access to valuable organosilicon compounds.
Performance in Hydrosilylation
| Catalyst | Substrate | Product | Yield (%) | Regioselectivity | Reference |
| Mo(CO)₆ | Phenylallene | Linear Allylsilane | 88 | Linear | [3] |
| Mo(CO)₆ | Phenylacetylene | (E)-vinylsilane | High | (E)-selective, anti-Markovnikov | [5] |
The reaction often requires thermal or photochemical activation to promote the dissociation of CO ligands and generate the active catalytic species.[3] The mechanism is believed to involve the oxidative addition of the silane to the low-valent molybdenum center.
Figure 2: Generalized workflow for Mo(CO)₆-catalyzed hydrosilylation of allenes.
Asymmetric Allylic Alkylation (AAA)
Molybdenum carbonyl complexes, in combination with chiral ligands, have proven to be highly effective catalysts for asymmetric allylic alkylation, enabling the enantioselective formation of C-C bonds.
Performance in Asymmetric Allylic Alkylation
| Pre-catalyst | Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Mo(CO)₃(pyr)₃ | ShabyDACH | Trisubstituted allylic electrophile | Malonate | up to 61 | >99 | [6][7] |
| (EtCN)₃Mo(CO)₃ | Bis(pyridylamide) | Cinnamyl carbonate | Dimethyl malonate | 70-88 | 99 | [8] |
The active catalyst is typically a Mo(0) or Mo(II) species generated in situ from the molybdenum carbonyl precursor. The reaction proceeds through a π-allyl molybdenum intermediate, and the enantioselectivity is controlled by the chiral ligand.
Experimental Protocols
Synthesis of a Molybdenum Carbonyl Pre-catalyst: [Mo(CO)₃(1,2,3-triazole)₃]
This protocol is adapted from a literature procedure.[9]
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
1H-1,2,3-triazole
-
Toluene
-
Pentane
-
Diethyl ether
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
To a Schlenk tube, add Mo(CO)₆ (0.50 g, 1.90 mmol) and 1H-1,2,3-triazole (0.34 mL, 5.70 mmol).
-
Add toluene (20 mL) to the mixture.
-
Reflux the mixture under a nitrogen atmosphere for 90 minutes. A dark green precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash it with a 1:1 mixture of pentane and diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to yield the desired complex.
Catalytic Epoxidation of cis-Cyclooctene using an Oxomolybdenum Catalyst
This protocol is a general representation of a typical epoxidation reaction.[2]
Materials:
-
Oxomolybdenum catalyst (e.g., 1,2,3-triazole oxomolybdenum(VI) hybrid)
-
cis-Cyclooctene
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in decane)
-
Dichloromethane (anhydrous)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add the oxomolybdenum catalyst (e.g., 1 mol%).
-
Add anhydrous dichloromethane as the solvent.
-
Add cis-cyclooctene (1 equivalent).
-
Add the TBHP solution (1.2 equivalents) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be quenched with a reducing agent (e.g., aqueous sodium sulfite) and extracted with an organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Mechanistic Considerations and Catalyst Selection
The choice between a molybdenum carbonyl and an oxomolybdenum derivative is fundamentally dictated by the nature of the desired transformation.
-
For oxidation reactions, particularly oxygen atom transfer processes like epoxidation, oxomolybdenum catalysts are the clear choice. Their high oxidation state and the presence of reactive oxo ligands make them intrinsically suited for this chemistry. The use of a molybdenum carbonyl would simply add an unnecessary in situ oxidation step.
-
For reactions involving the activation of π-systems and reductive processes, molybdenum carbonyls are generally more suitable. Their low oxidation state and ability to coordinate to unsaturated substrates are key to their reactivity in reactions like metathesis, hydrosilylation, and various coupling reactions.
The ligand sphere around the molybdenum center plays a crucial role in tuning the catalyst's activity, selectivity, and stability in both classes of compounds. For instance, in asymmetric allylic alkylation, the design of the chiral ligand is paramount for achieving high enantioselectivity.[6][8] Similarly, the nature of the ligands in oxomolybdenum complexes can significantly influence their catalytic performance in epoxidation.[2]
Conclusion
Molybdenum carbonyls and oxomolybdenum derivatives represent two powerful, yet distinct, families of catalysts. While oxomolybdenum complexes exhibit superior performance in oxidation reactions due to their inherent oxygen atom transfer capabilities, molybdenum carbonyls offer a broader catalytic scope in a variety of non-oxidative transformations. Understanding their respective strengths, mechanisms, and the crucial role of the ligand sphere is essential for harnessing the full potential of molybdenum catalysis in modern organic synthesis and drug development. This guide serves as a foundational resource to aid researchers in making informed decisions for their catalytic endeavors.
References
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Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation. (2022). Molecules, 27(18), 5981. [Link]
-
Catalytic sulfoxidation and epoxidation using oxomolybdenum compounds generated from tricarbonyl(1-methylimidazole)molybdenum(0). (2015). Journal of Organometallic Chemistry, 791, 136-145. [Link]
-
A Comparative Study of Molybdenum Carbonyl and Oxomolybdenum Derivatives Bearing 1,2,3-Triazole or 1,2,4-Triazole in Catalytic Olefin Epoxidation. (2018). Molecules, 23(12), 3298. [Link]
-
Molybdenum-catalyzed carbonyl–carbonyl olefination reaction for heterocycle syntheses. (2023). Organic Chemistry Frontiers, 10(14), 3544-3550. [Link]
-
Molybdenum-catalyzed carbonyl–carbonyl olefination reaction for heterocycle syntheses. (2023). Organic Chemistry Frontiers, 10(14), 3544-3550. [Link]
-
A Comparative Study of Molybdenum Carbonyl and Oxomolybdenum Derivatives Bearing 1,2,3-Triazole or 1,2,4-Triazole in Catalytic Olefin Epoxidation. (2018). Molecules, 23(12), 3298. [Link]
-
Synthesis of Linear Allylsilanes via Molybdenum-Catalyzed Regioselective Hydrosilylation of Allenes. (2020). ACS Catalysis, 10(15), 8446-8452. [Link]
-
Molybdenum-Catalyzed (E)-Selective Anti-Markovnikov Hydrosilylation of Alkynes. (2024). Molecules, 29(1), 123. [Link]
-
Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. (2023). Journal of the American Chemical Society, 145(40), 22055-22061. [Link]
-
Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. (2023). ChemRxiv. [Link]
-
Molybdenum-Catalyzed Asymmetric Allylic Alkylations. (2008). Accounts of Chemical Research, 41(11), 1476-1489. [Link]
-
Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. (2023). Journal of the American Chemical Society. [Link]
-
Molybdenum-Catalyzed Asymmetric Allylic Alkylations. (2008). Accounts of Chemical Research, 41(11), 1476–1489. [Link]
-
A Comparative Study of Molybdenum Carbonyl and Oxomolybdenum Derivatives Bearing 1,2,3-Triazole or 1,2,4-Triazole in Catalytic Olefin Epoxidation. (2018). CICECO. [Link]
-
Molybdenum Hexacarbonyl [Mo(CO) 6 ]. (2001). e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Activation of C−H Bonds by Metal Complexes. (1984). Chemical Reviews, 84(3), 213-240. [Link]
-
Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. (2023). Journal of the American Chemical Society, 145(40), 22055-22061. [Link]
-
Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. (2023). ResearchGate. [Link]
-
Organometallic C-H Bond Activation: An Introduction. (n.d.). Harvard University. [Link]
-
Intrinsic Reaction Coordinate Analysis of the Activation of CH4 by Molybdenum Atoms: A Density Functional Theory Study of the Crossing Seams of the Potential Energy Surfaces. (2001). Organometallics, 20(24), 5125-5134. [Link]
-
1 Allylic Alkylation Catalyzed by Molybdenum Complexes Containing Polydentate Phosphinoalkyl-Silyl Ligands†. (n.d.). J-STAGE. [Link]
-
The Ascent of Alkyne Metathesis to Strategy-Level Status. (2021). Accounts of Chemical Research, 54(19), 3639-3654. [Link]
-
Molybdenum-Catalyzed (E)-Selective Anti-Markovnikov Hydrosilylation of Alkynes. (2024). MDPI. [Link]
-
Preparation and hydrosilylation activity of a molybdenum carbonyl complex that features a pentadentate bis(imino)pyridine ligand. (2014). Inorganic Chemistry, 53(17), 9357-9365. [Link]
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A Senior Application Scientist's Guide to the Validation of Molybdenum(VI) Catalysts from η3-Allyl Dicarbonyl Precursors
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. Molybdenum(VI) complexes have long been recognized for their prowess in olefin epoxidation, a cornerstone reaction in organic synthesis. This guide provides an in-depth technical comparison and validation framework for a particularly promising class of these catalysts: those generated in situ from η3-allyl dicarbonyl molybdenum(II) precursors. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and reproducible validation process.
The Strategic Advantage of η3-Allyl Dicarbonyl Precursors
The use of Mo(II) η3-allyl dicarbonyl complexes as precursors for Mo(VI) epoxidation catalysts offers a significant advantage: they are often more stable and easier to handle than their corresponding high-valent Mo(VI) counterparts. The active catalyst is generated in situ through oxidative decarbonylation, a process that can be finely tuned by the choice of oxidant and reaction conditions. This approach circumvents the need to isolate potentially sensitive Mo(VI) species, streamlining the catalytic workflow.
The general structure of these precursors, often represented as [Mo(η3-allyl)X(CO)2(N-N)] (where X is a halide and N-N is a bidentate nitrogen ligand), allows for systematic modification of the ligand sphere. This tunability is critical, as the electronic and steric properties of the ligands profoundly influence the activity and selectivity of the resulting Mo(VI) catalyst. For instance, the choice between chloro and bromo derivatives, or between different diimine ligands, can significantly impact catalytic performance[1][2].
From Precursor to Active Catalyst: The In-Situ Activation Pathway
The transformation of the stable Mo(II) precursor to the active Mo(VI) catalyst is a critical step in the catalytic cycle. This oxidative decarbonylation is typically achieved using the same oxidant that will be used for the epoxidation reaction, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). The process involves the oxidation of the molybdenum center from +2 to +6, accompanied by the loss of carbonyl (CO) ligands.
Caption: In-situ generation of the active Mo(VI) catalyst.
This in-situ activation is not merely a convenience; it ensures that the highly reactive catalytic species is generated in the presence of the substrate, potentially minimizing catalyst decomposition pathways. Spectroscopic studies, such as FT-IR, are invaluable for monitoring this transformation by observing the disappearance of the characteristic C-O stretching bands of the precursor and the appearance of Mo=O bands associated with the Mo(VI) species[3].
A Validated Experimental Protocol for Catalyst Evaluation
To ensure the trustworthiness of catalytic data, a standardized and self-validating experimental workflow is essential. The following protocol provides a robust framework for comparing the performance of different η3-allyl dicarbonyl precursors.
Caption: Experimental workflow for catalyst validation.
Synthesis of a Representative Precursor: [Mo(η3-C3H5)Cl(CO)2(bipy)]
This procedure is adapted from established methods[3].
-
Starting Material: Begin with the acetonitrile precursor, [Mo(η3-C3H5)Cl(CO)2(CH3CN)2].
-
Ligand Exchange: Dissolve the acetonitrile precursor in a suitable solvent such as dichloromethane.
-
Addition of Bipyridine: Add an equimolar amount of 2,2'-bipyridine (bipy) to the solution.
-
Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by the precipitation of the less soluble bipyridine complex.
-
Isolation: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using FT-IR spectroscopy (to observe the characteristic carbonyl stretches) and NMR spectroscopy.
Catalytic Epoxidation of Cyclooctene
This standardized protocol allows for direct comparison of different catalyst precursors.
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known amount of the Mo(II) precursor (e.g., 0.1 mol%) and cyclooctene (1 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL)[3].
-
Temperature Control: Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 70 °C)[3].
-
Reaction Initiation: Add the oxidant, for example, an aqueous solution of tert-butyl hydroperoxide (TBHP, 70 wt%, 2 mmol), to the stirred solution.
-
Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture, quench them (e.g., with a saturated Na₂SO₃ solution), and analyze by gas chromatography (GC) to determine the conversion of cyclooctene and the yield of cyclooctene oxide.
-
Termination and Analysis: After a set time (e.g., 24 hours), cool the reaction to room temperature, and perform a final GC analysis. The high selectivity of these systems often means that cyclooctene oxide is the only product observed[3].
-
Catalyst Recovery and Analysis: In some cases, the solid catalyst can be recovered by filtration after the reaction. FT-IR analysis of the recovered solid can provide insights into the nature of the molybdenum species present at the end of the catalytic run[3].
Comparative Performance Analysis
The efficacy of these catalytic systems is highly dependent on the precursor's ligand sphere, the chosen oxidant, and the reaction solvent. The data synthesized from the literature highlights these dependencies.
Influence of Ligands and Oxidants
The choice of the bidentate nitrogen ligand and the halide has a pronounced effect on catalytic activity. For example, complexes with 4,4'-di-tert-butyl-2,2'-bipyridine often exhibit higher yields compared to those with unsubstituted 2,2'-bipyridine, particularly when TBHP is the oxidant[3]. Furthermore, chloro derivatives have been reported to be generally more active than their bromo counterparts[1][2].
The choice of oxidant and solvent system is also critical. While TBHP is a common choice, H₂O₂ can also be employed, though optimal solvent conditions may differ. For instance, with H₂O₂, acetonitrile has been shown to be a superior solvent for achieving high epoxide yields[3].
Table 1: Comparative Catalytic Performance in Cyclooctene Epoxidation
| Precursor Complex | Oxidant | Solvent | Temp (°C) | Time (h) | Epoxide Yield (%) | Selectivity (%) | Reference |
| [Mo(η³-C₃H₅)Cl(CO)₂(bipy)] | TBHP | H₂O | 70 | 24 | 28-38 | >99 | [3] |
| [Mo(η³-C₃H₅)Cl(CO)₂(di-tBu-bipy)] | TBHP | H₂O | 70 | 24 | 87-98 | >99 | [3] |
| [Mo(η³-C₃H₅)Cl(CO)₂(bipy)] | H₂O₂ | CH₃CN | 70 | 24 | 54-81 | >99 | [3] |
| [Mo(η³-C₃H₅)Cl(CO)₂(di-tBu-bipy)] | H₂O₂ | CH₃CN | 70 | 24 | 54-81 | >99 | [3] |
| [Mo(η³-allyl)X(CO)₂(N-N)] | TBHP | Various | - | - | High | 100 | [1][2] |
Note: The ranges in yields reflect variations within a series of related complexes tested under similar conditions.
Mechanistic Considerations
While a detailed kinetic analysis is beyond the scope of this guide, a general understanding of the proposed catalytic cycle is crucial for rational catalyst design. The active Mo(VI) species, typically a dioxo or a peroxo complex, coordinates the oxidant. This is followed by the coordination of the olefin substrate. The key step involves the transfer of an oxygen atom from the molybdenum-peroxo complex to the olefin, forming the epoxide and regenerating the Mo(VI) oxo species, which can then re-enter the catalytic cycle.
Caption: A simplified catalytic cycle for Mo(VI)-catalyzed epoxidation.
The remarkable 100% selectivity towards the epoxide observed in many of these systems suggests that the catalyst effectively prevents side reactions, such as ring-opening of the epoxide or allylic oxidation of the substrate[1][2].
Conclusion and Future Outlook
The validation of molybdenum(VI) catalysts derived from η3-allyl dicarbonyl precursors reveals a versatile and highly efficient class of catalysts for olefin epoxidation. Their stability, ease of handling, and the in-situ nature of their activation make them attractive for a range of applications in organic synthesis. The performance data clearly indicates that rational tuning of the ligand sphere, in conjunction with the optimization of reaction conditions (oxidant and solvent), is key to maximizing catalytic efficiency.
Future research in this area will likely focus on the development of chiral ligands to achieve enantioselective epoxidation, a critical goal for the pharmaceutical industry. Additionally, the immobilization of these molecular precursors onto solid supports is a promising avenue for creating robust, recyclable heterogeneous catalysts, further enhancing their practical utility.
References
-
Gamelas, C. A., et al. (2012). Molybdenum(VI) catalysts obtained from η3-allyl dicarbonyl precursors: Synthesis, characterization and catalytic performance in cyclooctene epoxidation. Dalton Transactions, 41(15), 4439-4451. [Link]
-
Martins, A. M., et al. (2007). Molybdenum η3-Allyl Dicarbonyl Complexes as a New Class of Precursors for Highly Reactive Epoxidation Catalysts with tert-Butyl Hydroperoxide. Organometallics, 26(23), 5542-5551. [Link]
-
Martins, A. M., et al. (2007). Molybdenum η3-Allyl Dicarbonyl Complexes as a New Class of Precursors for Highly Reactive Epoxidation Catalysts with tert-Butyl Hydroperoxide. ResearchGate. [Link]
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Technical Guide: Characterization & Application of CpMo(II) Carbonyl Epoxidation Precatalysts
This guide provides a technical analysis of Cyclopentadienyl Molybdenum(II) Tricarbonyl complexes (
Executive Summary
Cyclopentadienyl molybdenum(II) tricarbonyl complexes (
The Chemical Landscape: Precatalyst Architecture
The efficacy of these catalysts lies in the labile nature of the carbonyl ligands. The precatalyst is an 18-electron organometallic species that is catalytically inactive until activated by an oxidant (typically TBHP).
Structural Variants
| Complex Type | Formula | Characteristics |
| Chloro-derivative | The benchmark standard. Robust, air-stable solid. | |
| Methyl-derivative | Higher solubility in non-polar solvents; faster activation than chloro-analogs. | |
| Ansa-bridged | Tethered ligands prevent ring slippage, enhancing stability at high temperatures. | |
| Fluorinated | Electron-withdrawing group increases Lewis acidity of the active species, boosting electrophilic attack on alkenes. |
Characterization: The Spectroscopic Fingerprint
Proper characterization is binary: you must distinguish the Precatalyst (Mo-II) from the Active Species (Mo-VI) .
Infrared Spectroscopy (FT-IR)
This is the primary tool for monitoring catalyst activation. The disappearance of CO bands confirms the transition to the active oxidative state.
-
Precatalyst (
symmetry): Displays strong carbonyl stretching vibrations ( ) in the 1900–2050 cm⁻¹ range.-
Typical Pattern: Two or three bands (e.g., ~2040 cm⁻¹ (weak), ~1950 cm⁻¹ (very strong)).
-
-
Active Species: Complete loss of signals in the 1900–2050 cm⁻¹ region. Appearance of Mo=O stretches in the 900–950 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR)[1][2][3]
-
NMR: The Cyclopentadienyl (Cp) ring protons shift significantly downfield upon oxidation due to the change from electron-rich Mo(II) to electron-deficient Mo(VI).
-
Precatalyst:
~5.2 – 5.5 ppm. -
Active Species:
~6.3 – 6.8 ppm.
-
- NMR: Terminal CO ligands show resonances around 220–240 ppm , which vanish upon activation.
Mechanistic Insights: Oxidative Decarbonylation
The "Induction Period" observed in kinetic profiles is the time required for the oxidant (TBHP) to strip the CO ligands. This is not a flaw but a feature of the precatalyst mechanism.
Diagram 1: Activation Pathway
The following diagram illustrates the transformation from the stable precursor to the active catalytic cycle.
Figure 1: The oxidative decarbonylation pathway. The induction period corresponds to the conversion of the blue node to the green node.
Comparative Performance Analysis
The following table contrasts
| Feature | CpMo(CO)₃Cl (Precatalyst) | MTO (Methyltrioxorhenium) | VO(acac)₂ (Vanadyl) | m-CPBA (Stoichiometric) |
| Metal State | Mo(II) | Re(VII) | V(IV) | N/A (Organic Peracid) |
| Activity (TOF) | High (1000–6000 | Very High (>10,000 | Moderate (100–500 | N/A (Stoichiometric) |
| Induction Period | Yes (15–60 min) | No | Minimal | No |
| Selectivity | Excellent for unfunctionalized alkenes. | Broad scope, but sensitive to water. | Excellent for allylic alcohols (OH-directing). | Broad, but generates acid waste. |
| Oxidant | TBHP (preferred) | TBHP | None (Self-contained) | |
| Cost/Stability | Moderate cost; Air stable solid. | Expensive; Hygroscopic. | Cheap; Stable. | Cheap; Potentially explosive. |
Key Insight: Choose CpMo when you need high throughput on unfunctionalized alkenes (like cyclooctene or styrene) without the high cost of Rhenium or the acidic waste of m-CPBA. Choose Vanadium specifically for allylic alcohols due to its directing-group mechanism.
Experimental Protocols
Safety Note: Molybdenum complexes are toxic. TBHP is an oxidizer.[2][3] Perform all reactions in a fume hood.
Workflow Diagram
Figure 2: Standard experimental workflow for CpMo-catalyzed epoxidation.
Protocol: Epoxidation of cis-Cyclooctene
This protocol serves as the standard "activity test" for molybdenum precatalysts.
-
Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve
(1 mol%, ~10 mg) in 5 mL of 1,2-dichloroethane (DCE) or Chloroform ( ). -
Substrate Addition: Add cis-cyclooctene (3.5 mmol) and n-decane (1.0 mmol) as an internal GC standard.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 5.5 M in decane) dropwise (2.0 equivalents relative to alkene).
-
Note: Aqueous TBHP (70%) can be used but often results in lower reaction rates due to phase transfer limitations.
-
-
Reaction: Heat the mixture to 55°C .
-
Observation: The solution will change color (often from red/orange to yellow/green) as the active dioxo species forms.
-
-
Monitoring: Take aliquots every 30 minutes. Filter through a small plug of active alumina (to remove catalyst/peroxides) before GC analysis.
-
Expectation: You should see an induction period (slow conversion) for the first 20-40 minutes, followed by rapid conversion.
-
-
Workup: Upon completion, add
powder to quench excess TBHP. Filter through Celite and remove solvent under reduced pressure.
References
-
Comparison of CpMo Derivatives: Comparison of structural properties and catalytic activity of CpMo(CO)3R complexes.
-
Mechanistic Study (Oxidative Decarbonylation): Detailed kinetic modeling of the induction period and active species formation. (Search: "CpMo oxidative decarbonylation mechanism")
-
Fluorinated Molybdenum Catalysts: Investigation of [CpMo(CO)3CF3] and its enhanced Lewis acidity.
-
General Epoxidation Protocols: Standard procedures for alkene oxidation using MTO and Molybdenum systems.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
